molecular formula C13H18BrNO2 B1444383 (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester CAS No. 260809-26-5

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Cat. No.: B1444383
CAS No.: 260809-26-5
M. Wt: 300.19 g/mol
InChI Key: IIUCSVYIICFIGA-UHFFFAOYSA-N
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Description

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester is a useful research compound. Its molecular formula is C13H18BrNO2 and its molecular weight is 300.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18BrNO2/c1-13(2,3)17-12(16)15(4)9-10-5-7-11(14)8-6-10/h5-8H,9H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIUCSVYIICFIGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)CC1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

260809-26-5
Record name tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate
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Foundational & Exploratory

An In-Depth Technical Guide to (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, also known as N-Boc-N-methyl-4-bromobenzylamine, is a pivotal synthetic intermediate in medicinal chemistry and drug development. Its structure combines a brominated aromatic ring, a handle for further chemical modifications, and a Boc-protected secondary amine, which offers both stability and facile deprotection. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, in-depth characterization data, and a discussion of its critical role in the synthesis of complex molecules, particularly as a linker in Proteolysis Targeting Chimeras (PROTACs).

Introduction

The strategic incorporation of specific structural motifs is a cornerstone of modern drug design. This compound (Figure 1) has emerged as a valuable building block due to its inherent functionalities. The presence of a bromine atom on the phenyl ring allows for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures. Simultaneously, the N-methyl-N-Boc protected amine provides a stable yet readily cleavable nitrogen source, crucial for introducing secondary amine functionalities in a controlled manner. This unique combination of features has positioned this compound as a key intermediate in the synthesis of biologically active molecules, most notably in the rapidly evolving field of targeted protein degradation.

Figure 1. Chemical structure of this compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective use in multi-step syntheses. The key properties of this compound are summarized in Table 1.

PropertyValueReference(s)
CAS Number 260809-26-5[1]
Molecular Formula C₁₃H₁₈BrNO₂[1]
Molecular Weight 300.20 g/mol [1]
Appearance Liquid[2]
Boiling Point (Predicted) 354.5 ± 21.0 °C
Density (Predicted) 1.295 ± 0.06 g/cm³
Solubility Soluble in common organic solvents (e.g., DCM, THF, Ethyl Acetate)General knowledge

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process starting from 4-bromobenzylamine. The first step involves the protection of the primary amine with a tert-butyloxycarbonyl (Boc) group, followed by N-methylation.

Synthetic Scheme

The overall synthetic transformation can be depicted as follows:

Synthesis of this compound cluster_0 Step 1: Boc Protection cluster_1 Step 2: N-Methylation 4-bromobenzylamine 4-Bromobenzylamine Boc_protected tert-Butyl (4-bromobenzyl)carbamate 4-bromobenzylamine->Boc_protected N_methylated (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester Boc_protected->N_methylated Boc2O (Boc)₂O, Base (e.g., TEA or NaOH) Methylating_agent Base (e.g., NaH) Methylating Agent (e.g., CH₃I)

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is a composite of established methods for Boc protection and subsequent N-methylation of benzylamines.

Step 1: Synthesis of tert-butyl (4-bromobenzyl)carbamate

  • Reaction Setup: To a stirred solution of 4-bromobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) at 0 °C, add a base such as triethylamine (TEA, 1.1 eq) or aqueous sodium hydroxide.

  • Boc Protection: To this mixture, add di-tert-butyl dicarbonate ((Boc)₂O, 1.05 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract the aqueous layer with an organic solvent like ethyl acetate. Wash the combined organic layers sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl (4-bromobenzyl)carbamate, which can often be used in the next step without further purification. If necessary, purification can be achieved by column chromatography on silica gel using a hexane/ethyl acetate gradient.[3]

Step 2: Synthesis of this compound

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude tert-butyl (4-bromobenzyl)carbamate (1.0 eq) in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C and add a strong base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes.

  • N-Methylation: Add methyl iodide (CH₃I, 1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by TLC.

  • Work-up: Carefully quench the reaction by the slow addition of water at 0 °C. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the final product as a liquid.

Reaction Mechanism

The N-methylation of the Boc-protected amine proceeds via a standard nucleophilic substitution (Sɴ2) mechanism. The strong base, typically sodium hydride, deprotonates the nitrogen atom of the carbamate, generating a highly nucleophilic amide anion. This anion then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the N-methylated product. The Boc group's electron-withdrawing nature increases the acidity of the N-H proton, facilitating its removal by the strong base.

Spectroscopic Characterization

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons, the N-methyl protons, and the tert-butyl protons of the Boc group. Due to hindered rotation around the N-C(O) bond, the signals for the methyl and benzyl protons may appear as two sets of rotamers at room temperature.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display distinct signals for each carbon atom in the molecule, including the aromatic carbons (with the carbon attached to bromine showing a characteristic lower field shift), the benzylic carbon, the N-methyl carbon, the carbonyl carbon of the carbamate, and the carbons of the tert-butyl group.

  • IR (Infrared) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbamate carbonyl (C=O) stretching vibration, typically in the range of 1680-1700 cm⁻¹. Other characteristic peaks will include C-H stretching vibrations for the aromatic and aliphatic protons, and C-N stretching vibrations.

  • MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the compound. The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Applications in Drug Discovery and Organic Synthesis

The utility of this compound lies in its versatility as a synthetic building block.

Role as a PROTAC Linker

A primary and highly significant application of this molecule is in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[1][2] PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.[4] They consist of three components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound serves as a precursor to a rigid linker component. The bromo-functionalized phenyl ring provides a site for cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings) to attach one of the ligands. Following this, the Boc protecting group can be removed under acidic conditions to reveal the secondary amine, which can then be coupled to the other ligand, completing the PROTAC synthesis. The N-methyl group can influence the conformational rigidity and physicochemical properties of the resulting linker, which are critical for the efficacy of the PROTAC.[5]

PROTAC_Synthesis Linker_Precursor (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester Intermediate_1 Linker-Ligand 1 Conjugate (Boc-protected) Linker_Precursor->Intermediate_1 Cross-coupling (e.g., Suzuki) Intermediate_2 Linker-Ligand 1 Conjugate (Deprotected Amine) Intermediate_1->Intermediate_2 Boc Deprotection (e.g., TFA) PROTAC Final PROTAC Molecule Intermediate_2->PROTAC Amide Coupling with Ligand 2

Caption: Workflow illustrating the use of the title compound in PROTAC synthesis.

General Synthetic Utility

Beyond its role in PROTACs, this compound is a versatile intermediate for introducing the N-methyl-4-bromobenzyl moiety into various molecules. The bromo-substituent can be transformed into a wide range of other functional groups, including but not limited to, boronic esters, alkynes, and amines, further expanding its synthetic potential.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a strategically designed synthetic intermediate with significant applications in modern organic and medicinal chemistry. Its combination of a modifiable aromatic ring and a protected secondary amine makes it an invaluable tool for the construction of complex molecules, particularly in the burgeoning field of targeted protein degradation. This guide has provided a detailed overview of its properties, synthesis, characterization, and applications, intended to serve as a valuable resource for researchers and scientists in the field of drug discovery and development.

References

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester structure elucidation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Structure Elucidation of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Introduction: The Imperative of Structural Integrity in Synthesis

In the landscape of modern drug discovery and materials science, the unambiguous structural confirmation of synthetic intermediates is not merely a procedural formality; it is the bedrock of reliable and reproducible research. This compound is a key building block, often utilized in the synthesis of more complex molecular architectures. Its structure incorporates a brominated aromatic ring, a strategic site for cross-coupling reactions, and a tert-butyloxycarbonyl (Boc) protected secondary amine, a cornerstone of peptide and medicinal chemistry.[1][2] The Boc group's stability in various conditions and its clean removal under mild acid make it invaluable.[2][3]

This guide provides a comprehensive, multi-technique approach to the structure elucidation of this specific carbamate. We move beyond simple data reporting to explain the causality behind analytical choices and interpretative reasoning. By integrating Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy, we establish a self-validating workflow that ensures the highest degree of confidence in the compound's identity and purity.

Section 1: Molecular Blueprint

A clear understanding of the target structure is the essential first step in designing an effective elucidation strategy.

Caption: Molecular structure of the target compound.

Table 1: Compound Identification

Property Value Source
IUPAC Name tert-butyl N-[(4-bromophenyl)methyl]-N-methylcarbamate [4]
CAS Number 260809-26-5 [5]
Molecular Formula C₁₃H₁₈BrNO₂ [4]
Molecular Weight 300.19 g/mol [4]

| Form | Liquid |[4] |

Section 2: The Integrated Analytical Workflow

The confirmation of a chemical structure is a process of accumulating corroborating evidence. No single technique is sufficient. Our workflow leverages the strengths of three core spectroscopic methods to build an unassailable case for the structure of this compound.

workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation synthesis Synthesis of Target Compound purification Column Chromatography synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (e.g., ESI-MS) purification->ms ir Infrared Spectroscopy (FT-IR) purification->ir interpretation Data Interpretation & Correlation nmr->interpretation ms->interpretation ir->interpretation elucidation Final Structure Elucidation interpretation->elucidation

Caption: Integrated workflow for structure elucidation.

Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Experience: NMR is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, integration, and coupling patterns, we can map the connectivity and chemical environment of nearly every atom. For this molecule, NMR is critical to confirm the presence and placement of the methyl group on the nitrogen, distinguishing it from its secondary amine precursor, tert-butyl (4-bromobenzyl)carbamate.[6]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified compound.

  • Dissolution: Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is chosen for its excellent solubilizing properties for non-polar to moderately polar compounds and its characteristic solvent peak at 7.26 ppm, which serves as an internal reference.

  • Homogenization: Ensure the sample is fully dissolved by gentle vortexing.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer.

    • ¹H NMR: Acquire at least 16 scans.

    • ¹³C NMR: Acquire at least 1024 scans to achieve an adequate signal-to-noise ratio.

Data Interpretation: Expected Spectral Features

¹H NMR Spectroscopy: The tert-butyl carbamate group exhibits restricted rotation around the N-C(O) bond, which can lead to the observation of two rotamers at room temperature. This results in two sets of peaks for the methyl and benzyl protons, though they are often broadened or coalesced.

  • Aromatic Protons (AA'BB' System): The para-substituted benzene ring will show two distinct signals, each integrating to 2 protons. These will appear as two doublets due to coupling with their ortho neighbors.

    • ~7.45 ppm (d, 2H): Protons ortho to the bromine atom, deshielded by bromine's inductive effect.

    • ~7.15 ppm (d, 2H): Protons ortho to the benzyl carbon.

  • Benzyl Protons (-CH₂-): A singlet integrating to 2 protons. Its chemical shift is influenced by the adjacent nitrogen and aromatic ring.

    • ~4.40 ppm (s, 2H): This benzylic position is deshielded by the electronegative nitrogen atom.

  • N-Methyl Protons (-CH₃): A singlet integrating to 3 protons. This is a key signal confirming N-methylation.

    • ~2.80 ppm (s, 3H): The chemical shift is characteristic of a methyl group attached to a nitrogen within a carbamate.

  • tert-Butyl Protons (-C(CH₃)₃): A sharp singlet integrating to 9 protons, representing the three equivalent methyl groups of the Boc protector.

    • ~1.48 ppm (s, 9H): This signal is highly characteristic and typically appears far upfield.

¹³C NMR Spectroscopy:

  • Carbonyl Carbon (~155 ppm): The C=O of the carbamate group is significantly downfield.

  • Aromatic Carbons (~120-140 ppm): Expect four signals: one for the bromine-bearing carbon (C-Br), one for the benzyl-bearing carbon (C-CH₂), and two for the C-H carbons.

  • Boc Quaternary Carbon (~80 ppm): The quaternary carbon of the tert-butyl group.

  • Benzyl Carbon (~52 ppm): The -CH₂- carbon.

  • N-Methyl Carbon (~34 ppm): The -N-CH₃ carbon.

  • Boc Methyl Carbons (~28 ppm): The three equivalent methyl carbons of the tert-butyl group.

Section 4: Mass Spectrometry (MS)

Expertise & Experience: MS provides two crucial pieces of information: the molecular weight of the compound and its fragmentation patterns. For this molecule, the most telling feature is the isotopic signature of bromine. Naturally occurring bromine is a nearly 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, any fragment containing a bromine atom will appear as a pair of peaks (M+ and M+2) of almost equal intensity, separated by 2 m/z units. This provides an internal validation system for the presence of bromine in the molecule and its fragments.

Experimental Protocol: Electrospray Ionization (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization Mode: Use positive ion mode, as the molecule can be readily protonated to form [M+H]⁺ or adducted with sodium to form [M+Na]⁺.

  • Data Acquisition: Acquire the spectrum over a mass range of m/z 50 to 500.

Data Interpretation: Expected Spectral Features
  • Molecular Ion Peak: The primary goal is to identify the molecular ion. In ESI, this will likely be the sodium adduct [M+Na]⁺.

    • m/z 322.05 & 324.05: This pair of peaks corresponds to [C₁₃H₁₈⁷⁹BrNO₂ + Na]⁺ and [C₁₃H₁₈⁸¹BrNO₂ + Na]⁺, respectively. Their ~1:1 intensity ratio is definitive proof of a single bromine atom in the parent molecule.

  • Key Fragmentation Patterns: While ESI is a soft ionization technique, some fragmentation may occur in the source. The most expected fragmentation pathway is the loss of the Boc group or parts of it.

    • Loss of tert-butyl cation (57 Da): A fragment corresponding to [M - C₄H₉]⁺.

    • Loss of isobutene (56 Da): The Boc group can cleave to lose isobutene, leaving [M - C₄H₈ + H]⁺.

    • Loss of the entire Boc group (100 Da): Cleavage can result in the loss of CO₂ and isobutene, leading to the (4-bromobenzyl)methylamine cation at m/z 200/202 .

    • Tropylium Ion Formation: Cleavage of the C-N bond can generate the 4-bromotropylium ion at m/z 169/171 .

Section 5: Infrared (IR) Spectroscopy

Expertise & Experience: IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. For this molecule, the most critical absorption is the strong carbonyl (C=O) stretch of the carbamate group. Its position provides information about the electronic environment of the ester.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)
  • Instrument Preparation: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Apply a small drop of the liquid sample directly onto the ATR crystal.

  • Data Acquisition: Acquire the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Data Interpretation: Expected Spectral Features
  • ~2970 cm⁻¹ (C-H stretch): Aliphatic C-H stretching from the methyl and tert-butyl groups.

  • ~1695 cm⁻¹ (C=O stretch): A very strong and sharp absorption characteristic of the carbamate carbonyl group. This is a key diagnostic peak.[7]

  • ~1400-1500 cm⁻¹ (C=C stretch): Absorptions from the aromatic ring stretching.

  • ~1150-1250 cm⁻¹ (C-N and C-O stretch): Carbamates exhibit strong stretching bands in this region from the C-N and C-O single bonds.[7]

Section 6: Data Synthesis and Final Confirmation

The true power of this analytical approach lies in the convergence of data from all three techniques.

  • NMR confirms the complete carbon-hydrogen framework: It shows the 1,4-disubstituted aromatic ring, the benzylic CH₂, the N-methyl group, and the tert-butyl group, all with the correct integrations and in the expected chemical environments.

  • MS confirms the molecular formula and the presence of bromine: The isotopic pattern of the molecular ion peak provides irrefutable evidence for the elemental composition (C₁₃H₁₈BrNO₂).

  • IR confirms the key functional groups: The strong carbonyl absorption at ~1695 cm⁻¹ validates the presence of the carbamate functional group.

When the predicted data in the table below is matched by experimental results from all three independent analyses, the structure of this compound is confirmed with an exceptionally high degree of confidence.

Table 2: Summary of Expected Analytical Data

Technique Feature Expected Value Rationale
¹H NMR Aromatic H (ortho to Br) ~7.45 ppm (d, 2H) Deshielded by Br
Aromatic H (ortho to CH₂) ~7.15 ppm (d, 2H) Shielded relative to H ortho to Br
Benzyl CH₂ ~4.40 ppm (s, 2H) Deshielded by N and aromatic ring
N-Methyl CH₃ ~2.80 ppm (s, 3H) Characteristic N-CH₃ carbamate shift
tert-Butyl (CH₃)₃ ~1.48 ppm (s, 9H) Characteristic Boc group signal
¹³C NMR Carbamate C=O ~155 ppm Carbonyl environment
Aromatic C-Br ~121 ppm Halogen-substituted aromatic C
Quaternary Boc C ~80 ppm Shielded quaternary carbon
Benzyl CH₂ ~52 ppm Aliphatic C attached to N
N-Methyl CH₃ ~34 ppm Aliphatic C attached to N
Methyl Boc CH₃ ~28 ppm Aliphatic C
MS (ESI+) [M+Na]⁺ m/z 322.05 / 324.05 Molecular weight + Na adduct with Br isotope pattern
Key Fragment m/z 169 / 171 4-bromotropylium ion
IR C=O Stretch ~1695 cm⁻¹ (Strong) Carbamate carbonyl group
C-H Stretch (sp³) ~2970 cm⁻¹ Aliphatic C-H bonds

| | C-O Stretch | ~1160 cm⁻¹ (Strong) | Ester C-O bond |

References

N-Boc-N-methyl-4-bromobenzylamine physical and chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to N-Boc-N-methyl-4-bromobenzylamine: Synthesis, Properties, and Applications

Authored by: A Senior Application Scientist

Abstract

N-Boc-N-methyl-4-bromobenzylamine, systematically named tert-butyl (4-bromobenzyl)(methyl)carbamate, is a versatile synthetic intermediate of significant interest to researchers in medicinal chemistry and drug development. Its unique trifunctional nature—a stable Boc-protected secondary amine, a reactive aryl bromide, and a benzyl group—positions it as a valuable building block for creating complex molecular architectures. The Boc (tert-butoxycarbonyl) group offers robust protection under a wide range of conditions, yet allows for mild, selective deprotection. Concurrently, the 4-bromo substituent serves as a key functional handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, or alkyl groups. This guide provides a comprehensive overview of the core physicochemical properties, detailed synthetic protocols, characteristic spectral data, reactivity profile, and safe handling procedures for this compound, designed to empower researchers to effectively integrate it into their synthetic workflows.

Core Physicochemical Properties

Precise experimental data for N-Boc-N-methyl-4-bromobenzylamine is not extensively documented in publicly accessible literature. However, its properties can be reliably predicted based on its structure and data from closely related analogues. The compound is expected to be a stable, non-volatile solid at room temperature, with good solubility in common organic solvents such as dichloromethane, ethyl acetate, and tetrahydrofuran.

PropertyValue / DescriptionSource / Method
IUPAC Name tert-butyl (4-bromobenzyl)(methyl)carbamateIUPAC Nomenclature
Molecular Formula C₁₃H₁₈BrNO₂-
Molecular Weight 300.19 g/mol Calculated
Monoisotopic Mass 299.05209 DaCalculated
Appearance Predicted: White to off-white solidAnalogy to similar compounds[1]
Solubility Soluble in DCM, THF, EtOAc; Insoluble in waterStructural Inference
CAS Number 157912-63-5 (Note: Often cited but lacks definitive source)Vendor Information

Synthesis and Mechanism

The synthesis of N-Boc-N-methyl-4-bromobenzylamine is most reliably achieved via the N-methylation of its precursor, N-Boc-4-bromobenzylamine. This method is favored due to the commercial availability of the starting material and the high efficiency of the methylation reaction under standard, non-epimerizing conditions.

Recommended Synthetic Workflow: N-Methylation

The protocol involves the deprotonation of the carbamate nitrogen followed by nucleophilic attack on an electrophilic methyl source. The use of sodium hydride (NaH) as a base and methyl iodide (MeI) as the methyl source in an aprotic polar solvent like tetrahydrofuran (THF) is a well-established and effective method for the N-methylation of Boc-protected amines.[2][3]

Diagrammatic Representation of the Synthetic Workflow

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Nucleophilic Substitution (SN2) start N-Boc-4-bromobenzylamine base Sodium Hydride (NaH) in THF start->base Add base anion Carbamate Anion Intermediate base->anion Deprotonates N-H h2 H₂ gas base->h2 Byproduct methyl_iodide Methyl Iodide (CH₃I) anion->methyl_iodide Anion attacks CH₃ product N-Boc-N-methyl-4-bromobenzylamine methyl_iodide->product Forms C-N bond nai NaI salt methyl_iodide->nai Byproduct

Caption: Synthetic pathway for N-methylation of N-Boc-4-bromobenzylamine.

Detailed Experimental Protocol

Materials:

  • N-Boc-4-bromobenzylamine (1.0 eq)

  • Sodium hydride (60% dispersion in mineral oil, 1.2 eq)

  • Methyl iodide (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-4-bromobenzylamine. Dissolve it in anhydrous THF.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride portion-wise. Causality Note: The portion-wise addition at 0 °C controls the exothermic reaction and the rate of hydrogen gas evolution, ensuring safety and preventing side reactions. Stir the resulting suspension at 0 °C for 30 minutes.

  • Methylation: Add methyl iodide dropwise to the suspension at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Cool the reaction mixture back to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield the pure N-Boc-N-methyl-4-bromobenzylamine.

Spectral Characterization (Predicted)

While specific experimental spectra are not widely published, the ¹H and ¹³C NMR spectra can be reliably predicted based on the chemical structure and known values for similar fragments. These predictions are invaluable for reaction monitoring and product verification.

Predicted ¹H NMR Spectrum
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.45Doublet2HAr-H (ortho to Br)Deshielded by the electron-withdrawing bromine atom.
~7.15Doublet2HAr-H (ortho to CH₂N)Shielded relative to the other aromatic protons.
~4.35Singlet2HAr-CH₂ -NBenzylic protons adjacent to the nitrogen atom.
~2.75Singlet3HN-CH₃ Methyl group directly attached to the nitrogen.
~1.45Singlet9H-C(CH₃ )₃tert-Butyl protons of the Boc protecting group.
Predicted ¹³C NMR Spectrum
Chemical Shift (δ, ppm)AssignmentRationale
~155.5C =O (carbamate)Carbonyl carbon, characteristic chemical shift.
~137.0Ar-C (quaternary, C-CH₂)Aromatic carbon attached to the benzyl group.
~131.5Ar-C H (ortho to Br)Aromatic carbons deshielded by bromine.
~129.0Ar-C H (ortho to CH₂N)Aromatic carbons attached to the benzyl group.
~121.0Ar-C (quaternary, C-Br)Aromatic carbon directly bonded to bromine.
~80.0-C (CH₃)₃ (quaternary)Quaternary carbon of the Boc group.
~52.0Ar-C H₂-NBenzylic carbon.
~35.0N-C H₃N-methyl carbon.
~28.5-C(C H₃)₃tert-Butyl carbons of the Boc group.

Chemical Reactivity and Synthetic Applications

The utility of N-Boc-N-methyl-4-bromobenzylamine stems from the orthogonal reactivity of its functional groups.

Diagram of Key Reactive Sites

G cluster_0 Reactivity Profile cluster_1 Transformations Molecule N-Boc-N-methyl-4-bromobenzylamine Boc N-Boc Group Molecule->Boc Site 1 ArylBr Aryl Bromide Molecule->ArylBr Site 2 Benzyl Benzylic Position Molecule->Benzyl Site 3 Deprotection Acid-mediated Deprotection Boc->Deprotection Coupling Pd-Catalyzed Cross-Coupling ArylBr->Coupling Oxidation Oxidation Benzyl->Oxidation

Caption: Key reactive sites on N-Boc-N-methyl-4-bromobenzylamine.

Reactions at the N-Boc Group

The primary reaction of the N-Boc group is its removal (deprotection) under acidic conditions to liberate the secondary amine. This is typically achieved with strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM), or with HCl in dioxane. The stability of the Boc group to basic, reductive, and oxidative conditions makes it an ideal protecting group.

Reactions at the Aryl Bromide

The carbon-bromine bond is a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds. This functionality is central to its role as a building block in drug discovery.[4] Key transformations include:

  • Suzuki Coupling: Reaction with boronic acids or esters to form biaryl structures.

  • Heck Coupling: Reaction with alkenes to form substituted styrenes.

  • Buchwald-Hartwig Amination: Reaction with amines to form N-aryl compounds.

  • Sonogashira Coupling: Reaction with terminal alkynes to form aryl alkynes.

  • Cyanation: Introduction of a nitrile group.

Applications in Drug Development

This molecule serves as a precursor for synthesizing complex scaffolds. For instance, after a Suzuki coupling reaction to introduce a new aryl moiety, the subsequent deprotection of the Boc group reveals a secondary amine that can be further functionalized, for example, by acylation or reductive amination to build out another part of a target molecule. This step-wise approach is fundamental in the systematic construction of novel compounds for screening as potential therapeutic agents.

Safety, Handling, and Storage

Hazard Identification:

  • Acute Toxicity: Harmful if swallowed.[6]

  • Skin Irritation: Causes skin irritation.[5][6]

  • Eye Irritation: Causes serious eye irritation.[5][6]

  • Respiratory Irritation: May cause respiratory irritation.[5][6]

Handling and Personal Protective Equipment (PPE):

  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.

    • Skin Protection: Wear nitrile or neoprene gloves. Wear a lab coat.

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.

  • Hygiene Measures: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • Keep away from strong oxidizing agents and strong acids.

Conclusion

N-Boc-N-methyl-4-bromobenzylamine is a highly valuable and versatile intermediate for chemical synthesis. Its predictable reactivity, facilitated by the orthogonal nature of the Boc-protected amine and the aryl bromide, allows for sequential and controlled molecular elaboration. This guide provides the necessary technical information—from synthesis to safe handling—to enable researchers and drug development professionals to confidently and effectively utilize this powerful synthetic building block in their research endeavors.

References

An In-depth Technical Guide to Afuresertib (GSK2110183): A Pan-Akt Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Author's Note: This guide provides a comprehensive overview of the characterization data for the clinical-stage molecule Afuresertib (GSK2110183). The inquiry specified CAS 260809-26-5; however, publicly available scientific literature and chemical databases associate this number with a different chemical entity, tert-butyl (4-bromobenzyl)(methyl)carbamate, a PROTAC linker intermediate. The detailed pharmacological and clinical data requested align with Afuresertib. This document proceeds under the assumption that Afuresertib is the intended subject of the technical guide. The CAS number for Afuresertib free base is 1047644-62-1.

Introduction

Afuresertib, also known as GSK2110183, is a potent, orally bioavailable, small-molecule inhibitor of the serine/threonine protein kinase Akt (also known as Protein Kinase B).[1][2] Developed by GlaxoSmithKline and now under further development by companies including Laekna Therapeutics, Afuresertib is a pivotal molecule in the field of oncology.[3] It functions as an ATP-competitive, pan-Akt inhibitor, targeting all three isoforms of the enzyme (Akt1, Akt2, and Akt3).[4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[5] Its frequent dysregulation in a wide range of human cancers has established it as a key target for therapeutic intervention.[1][5] Afuresertib's mechanism of action, which involves suppressing this hyperactivated pathway, may lead to the inhibition of tumor cell proliferation and the induction of apoptosis.[1][2] This guide synthesizes the available preclinical and clinical data to provide a detailed characterization of Afuresertib for the scientific community.

Physicochemical Properties and Molecular Structure

Afuresertib is classified as a small molecule belonging to the chemical classes of amides, fluorobenzenes, pyrazoles, and thiophenes.[3]

  • IUPAC Name: N-((S)-1-amino-3-(3-fluorophenyl)propan-2-yl)-5-chloro-4-(4-chloro-1-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide[6]

  • Molecular Formula (Free Base): C18H17Cl2FN4OS

  • Molecular Weight (Free Base): 427.32 g/mol [7]

The structural integrity and purity of Afuresertib for research and clinical use are typically confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mechanism of Action and Pharmacodynamics

Afuresertib exerts its therapeutic effect by directly inhibiting the kinase activity of Akt.[1] The PI3K/Akt pathway is a central signaling node activated by growth factors and other extracellular signals through receptor tyrosine kinases (RTKs) and G-protein-coupled receptors (GPCRs).[5] Upon activation, Akt phosphorylates a multitude of downstream substrates, promoting cell survival and proliferation while inhibiting apoptosis.[5]

Afuresertib functions by competitively binding to the ATP-binding pocket of Akt, preventing the phosphorylation of its downstream targets.[5][8] This blockade of the PI3K/Akt signaling cascade is the cornerstone of its antineoplastic activity.[1]

Afuresertib_MoA RTK Growth Factor Receptors (RTKs) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates (PIP2 to PIP3) PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits & Activates Akt Akt PIP3->Akt Recruits mTORC2 mTORC2 PDK1->Akt Phosphorylates (Thr308) mTORC2->Akt Phosphorylates (Ser473) Downstream Downstream Targets (GSK3β, FOXO, PRAS40) Akt->Downstream Phosphorylates Afuresertib Afuresertib (GSK2110183) Afuresertib->Akt Inhibits (ATP-competitive) Cell_Effects Cell Proliferation, Survival, Growth Downstream->Cell_Effects Promotes Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Mechanism of Action of Afuresertib in the PI3K/Akt Pathway.

Pharmacodynamic studies have demonstrated that Afuresertib causes a concentration-dependent decrease in the phosphorylation of key Akt substrates, including GSK3β, PRAS40, and FOXO family proteins.[4][7] This inhibition of downstream signaling effectively arrests the cell cycle in the G1 phase and induces apoptosis, as evidenced by increased activity of caspases 3 and 7.[4][8]

In Vitro and In Vivo Efficacy

The potency and efficacy of Afuresertib have been characterized through a series of preclinical assays.

Kinase and Cellular Potency

Afuresertib demonstrates high potency against all three Akt isoforms, with a particularly strong affinity for Akt1. It is also effective against the E17K activating mutation in AKT1.[7]

Target Assay Type Potency Value
Akt1 Kinase Assay (Ki)0.08 nM[4][7]
Akt2 Kinase Assay (Ki)2.0 nM[4][7]
Akt3 Kinase Assay (Ki)2.6 nM[4][7]
Akt1 (E17K mutant) Kinase Activity (EC50)0.2 nM[7][9]
Hematological Cell Lines Cell Proliferation (EC50)< 1 µM in 65% of lines[7]
Solid Tumor Cell Lines Cell Proliferation (EC50)< 1 µM in 21% of lines[7]
Experimental Protocol: In Vitro Kinase Inhibition Assay

The determination of Afuresertib's potency (Ki) is a critical step, often performed using a multi-phase approach to ensure accuracy.

Objective: To quantify the inhibitory constant (Ki) of Afuresertib against Akt1, Akt2, and Akt3.

Methodology:

  • Initial Filter Binding Assay:

    • Enzyme Preparation: Recombinant full-length human Akt1, Akt2, and Akt3 enzymes are used at low nanomolar concentrations (e.g., 0.1 nM AKT1, 0.7 nM AKT2, 0.2 nM AKT3).[7][9]

    • Inhibitor Incubation: A dilution series of Afuresertib is pre-incubated with the specific Akt isoform for 60 minutes to allow for binding equilibrium.[9]

    • Reaction Initiation: The reaction is initiated by adding a peptide substrate (e.g., GSKα peptide) and [γ-33P]ATP.[7][9]

    • Reaction Termination: After a 2-hour incubation period, the reaction is stopped.[7]

    • Detection: The radiolabeled phosphorylated peptide product is captured on a phosphocellulose filter plate, and radioactivity is quantified using a scintillation counter.[7] IC50 values are calculated from the resulting dose-response curves.

  • Progress Curve Analysis (Confirmation):

    • Method: This assay provides continuous, real-time fluorescence detection of kinase activity.[7]

    • Substrate: A specialized substrate, such as Sox-AKT-tide, is used which fluoresces upon phosphorylation.[7]

    • Analysis: The reaction progress curves in the presence of varying inhibitor concentrations are analyzed to confirm the Ki values and mechanism of inhibition.[7]

In Vivo Antitumor Activity

Oral administration of Afuresertib has shown significant dose-dependent tumor growth inhibition (TGI) in various human tumor xenograft models in mice.

  • BT474 Breast Cancer Xenograft: Daily oral doses of 10, 30, and 100 mg/kg resulted in 8%, 37%, and 61% TGI, respectively.[7]

  • SKOV3 Ovarian Cancer Xenograft: Daily oral doses of 10, 30, and 100 mg/kg resulted in 23%, 37%, and 97% TGI, respectively.[7]

Clinical Development and Safety Profile

Afuresertib has been evaluated in numerous clinical trials for both hematologic malignancies and solid tumors, both as a monotherapy and in combination with other agents.[2]

Clinical Trials Overview
  • Hematologic Malignancies: A first-in-human Phase I study in patients with relapsed or refractory hematologic malignancies demonstrated a favorable safety profile and clinical activity, with partial responses observed in multiple myeloma patients.[8][10]

  • Ovarian Cancer: A Phase II trial (PROFECTA-II) has been completed evaluating Afuresertib in combination therapy for ovarian cancer.[3]

  • Breast Cancer: Afuresertib is in Phase III development (AFFIRM-205) in combination with fulvestrant for patients with HR+/HER2- breast cancer harboring PIK3CA/AKT1/PTEN alterations.[11] Promising efficacy was previously reported in a Phase Ib study.[11][12]

  • Prostate Cancer: The FDA has approved the protocol for a Phase III trial of Afuresertib in combination with LAE001 (a CYP17A1/CYP11B2 dual inhibitor) for metastatic castration-resistant prostate cancer (mCRPC).[12][13] The combination showed a median radiographic progression-free survival (rPFS) of 8.1 months in a Phase II study.[13]

  • Solid Tumors: A Phase I/II study investigated Afuresertib in a triplet combination with a PD-L1 antibody (LAE005) and nab-paclitaxel in patients with advanced solid tumors, showing encouraging activity in drug-resistant triple-negative breast cancer (TNBC).[14]

Clinical_Workflow cluster_preclinical Preclinical cluster_clinical Clinical Development invitro In Vitro Assays (Kinase, Cellular) invivo In Vivo Models (Xenografts) invitro->invivo Efficacy Signal phase1 Phase I (Safety, PK, MTD) - Hematologic Malignancies invivo->phase1 IND Filing phase2 Phase II (Efficacy, Dosing) - Ovarian Cancer - mCRPC phase1->phase2 Favorable Safety phase3 Phase III (Pivotal Efficacy) - Breast Cancer - mCRPC phase2->phase3 Promising Efficacy approval Regulatory Approval phase3->approval Positive Outcome

Caption: Simplified Clinical Development Workflow for Afuresertib.

Safety and Tolerability

Across multiple clinical trials, single-agent Afuresertib has demonstrated a manageable safety profile.[8] Common treatment-emergent adverse events (AEs) can include rash, gastrointestinal disturbances, and hematologic toxicities.[5][14] In a study involving patients with hematologic malignancies, dose-limiting toxicities included reversible elevated liver function tests (LFTs).[8] When used in combination therapies, the safety profile reflects the contributions of all agents; for instance, in a triplet combination, common AEs included rash and decreased white blood cell and neutrophil counts.[14] Monitoring for potential side effects, such as hyperglycemia, is also important due to Akt's role in metabolic pathways.[5]

Conclusion and Future Directions

Afuresertib (GSK2110183) is a potent pan-Akt inhibitor with a well-characterized mechanism of action and a robust portfolio of preclinical and clinical data. Its ability to inhibit the frequently hyperactivated PI3K/Akt pathway provides a strong rationale for its development in oncology. The clinical activity observed in multiple tumor types, including breast cancer, prostate cancer, and various hematologic malignancies, underscores its therapeutic potential.[8][11][13]

Future research will likely focus on identifying predictive biomarkers to select patient populations most likely to respond to Afuresertib, exploring novel combination strategies to overcome resistance mechanisms, and completing the ongoing pivotal Phase III trials to support regulatory approval.[5] As one of only two AKT inhibitors in late-stage clinical development globally, Afuresertib represents a significant advancement in targeted cancer therapy.[11][12]

References

A Technical Guide to the Spectroscopic Characterization of tert-butyl (4-bromobenzyl)methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the analytical techniques used to confirm the structure and purity of tert-butyl (4-bromobenzyl)methylcarbamate (CAS No. 260809-26-5). As a key intermediate in organic synthesis, particularly as a linker in the development of Proteolysis Targeting Chimeras (PROTACs), rigorous structural verification is paramount.[1] This document details the expected outcomes from Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The guide is intended for researchers, chemists, and quality control professionals in the pharmaceutical and chemical industries, offering both theoretical interpretation and practical methodological considerations.

Molecular Structure and Physicochemical Properties

Tert-butyl (4-bromobenzyl)methylcarbamate is a protected amine containing three key structural regions amenable to spectroscopic analysis: the 1,4-disubstituted bromobenzyl group, the N-methylcarbamate linker, and the tert-butyl protecting group. Understanding this structure is fundamental to interpreting the spectral data that follows.

Figure 1: Chemical structure of tert-butyl (4-bromobenzyl)methylcarbamate.

Table 1: Physicochemical Properties

Property Value Source
CAS Number 260809-26-5 [1]
Molecular Formula C₁₃H₁₈BrNO₂ [1]
Molecular Weight 300.20 g/mol [1]

| IUPAC Name | tert-butyl (4-bromobenzyl)methylcarbamate | |

Standard Experimental Protocols

To ensure data integrity and reproducibility, standardized analytical methods are employed. The following protocols represent typical, field-proven approaches for the analysis of small organic molecules like the topic compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of approximately 5-10 mg of the compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) within a 5 mm NMR tube. Tetramethylsilane (TMS) is used as the internal standard (0 ppm). Spectra are acquired on a 400 MHz or higher field spectrometer. ¹H NMR data is typically collected over 16-32 scans, while ¹³C NMR requires several thousand scans for adequate signal-to-noise.

Fourier-Transform Infrared (FTIR) Spectroscopy

The IR spectrum is recorded using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory, which is ideal for solid or oily samples. A small amount of the sample is placed directly on the ATR crystal. The spectrum is typically acquired over a range of 4000-400 cm⁻¹ by co-adding 32 scans at a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)

Mass analysis is performed using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or quadrupole mass analyzer. The sample is first dissolved at a low concentration (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. The solution is then infused into the ESI source, and the spectrum is acquired in positive ion mode to observe the protonated molecule [M+H]⁺ or other adducts.

Data Interpretation and Analysis

This section details the predicted spectral data for tert-butyl (4-bromobenzyl)methylcarbamate, providing an in-depth interpretation of the key features that confirm its molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. Due to rotational isomers (rotamers) around the carbamate C-N bond, some peaks, particularly the N-CH₃ and benzylic CH₂, may appear broadened at room temperature.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm) Multiplicity Integration Assignment Rationale
~ 7.45 Doublet 2H Ar-H (ortho to Br) Deshielded by the electron-withdrawing bromine atom.
~ 7.15 Doublet 2H Ar-H (ortho to CH₂) Protons on the aromatic ring adjacent to the benzylic carbon.
~ 4.40 Singlet 2H Ar-CH₂ -N Benzylic protons adjacent to the nitrogen atom. May be broadened.
~ 2.85 Singlet 3H N-CH₃ Methyl group directly attached to the carbamate nitrogen. May be broadened.

| ~ 1.48 | Singlet | 9H | -C(CH₃ )₃ | Nine equivalent protons of the sterically bulky tert-butyl group, resulting in a strong singlet.[2] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm) Carbon Type Assignment Rationale
~ 155.5 Quaternary C =O (Carbamate) The carbonyl carbon is significantly deshielded.
~ 137.0 Quaternary Ar-C -CH₂ Aromatic carbon bonded to the benzylic group.
~ 131.5 Tertiary Ar-C H (ortho to Br) Aromatic carbons deshielded by bromine.
~ 129.5 Tertiary Ar-C H (ortho to CH₂) Aromatic carbons adjacent to the benzylic group.
~ 121.0 Quaternary Ar-C -Br Aromatic carbon directly bonded to bromine.
~ 80.0 Quaternary -C (CH₃)₃ Quaternary carbon of the tert-butyl group.
~ 52.0 Primary Ar-C H₂-N Benzylic carbon.
~ 34.0 Primary N-C H₃ N-methyl carbon.

| ~ 28.4 | Primary | -C(C H₃)₃ | Equivalent methyl carbons of the tert-butyl group.[2] |

Infrared (IR) Spectroscopy

The IR spectrum is instrumental in identifying the key functional groups present in the molecule. The most prominent feature is the strong carbonyl absorption of the carbamate.

Table 4: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
2975-2930 Medium C-H (Aliphatic) sp³ C-H Stretch
~ 1695 Strong C=O (Carbamate) Carbonyl Stretch
1480-1450 Medium C=C (Aromatic) Aromatic Ring Stretch
1250 & 1160 Strong C-O & C-N Ester and Amine C-O/C-N Stretch

| ~ 810 | Strong | C-H (Aromatic) | Out-of-plane bend (1,4-disubstitution) |

The intense absorption around 1695 cm⁻¹ is a definitive indicator of the carbamate functional group. The presence of both sp³ C-H stretches and aromatic signals, combined with the strong C-O and C-N stretches, provides a complete fingerprint of the molecule's core structure.[3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and crucial information about the molecule's fragmentation pattern, further confirming its identity. A key diagnostic feature is the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance. This results in a pair of peaks of nearly equal intensity ([M]⁺ and [M+2]⁺) for every bromine-containing fragment.

fragmentation_pathway parent Parent Ion [M+H]⁺ m/z 300/302 frag1 Loss of Isobutylene [M - C₄H₈ + H]⁺ m/z 244/246 parent->frag1 - C₄H₈ frag2 Loss of Boc Group [M - C₅H₉O₂ + H]⁺ m/z 200/202 parent->frag2 - C₅H₉O₂ frag3 Bromobenzyl Cation [C₇H₆Br]⁺ m/z 169/171 parent->frag3 α-cleavage

Figure 2: Predicted major fragmentation pathways for tert-butyl (4-bromobenzyl)methylcarbamate in ESI-MS.

Table 5: Predicted Key Mass Fragments (Positive ESI-MS)

m/z (Mass/Charge) Fragment Ion Description
300 / 302 [M+H]⁺ Protonated molecular ion, showing the characteristic 1:1 bromine isotope pattern.
244 / 246 [M - C₄H₈ + H]⁺ Loss of a neutral isobutylene molecule from the tert-butyl group.
200 / 202 [M - C₅H₉O₂ + H]⁺ Loss of the entire Boc protecting group.

| 169 / 171 | [C₇H₆Br]⁺ | Formation of the highly stable bromobenzyl cation via alpha-cleavage. This is often a base peak. |

Conclusion

The collective application of NMR, IR, and MS provides an unambiguous structural confirmation of tert-butyl (4-bromobenzyl)methylcarbamate. ¹H and ¹³C NMR spectroscopy map the complete carbon-hydrogen framework, IR spectroscopy confirms the presence of critical functional groups, particularly the carbamate carbonyl, and mass spectrometry verifies the molecular weight and provides structural insights through predictable fragmentation. These techniques, when used in concert, form a robust analytical workflow essential for ensuring the quality and identity of this important chemical building block in research and development.

References

An In-depth Technical Guide to the Stability and Storage of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the success and reproducibility of their work. This guide provides a comprehensive overview of the stability and optimal storage conditions for (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, a key intermediate in various synthetic pathways. By understanding the chemical nature of this compound, we can proactively mitigate degradation and ensure its effective use in research and development.

Introduction: A Molecule of Two Parts

This compound is a molecule comprised of two key structural features that dictate its stability: a bromo-benzyl group and a tert-butoxycarbonyl (Boc) protected amine. The interplay of these functionalities defines its reactivity and, consequently, its degradation pathways.

PropertyValueSource
Molecular Formula C13H18BrNO2[1][2]
Molecular Weight 300.19 g/mol
Appearance Colorless to light yellow liquid[3]
CAS Number 260809-26-5

Understanding the inherent chemical susceptibilities of both the bromo-benzyl moiety and the Boc protecting group is fundamental to establishing appropriate handling and storage protocols.

G cluster_0 This compound cluster_1 Potential Instability Factors a Bromo-benzyl Group c Light Sensitivity a->c e Oxidative Degradation a->e f Thermal Stress a->f b Boc-Protected Amine d Acid Lability b->d b->f

Caption: Key structural features and their associated potential instability factors.

Core Stability Considerations: A Mechanistic Approach

The stability of this compound is not absolute and is influenced by several environmental factors. A proactive approach to storage and handling, grounded in the principles of organic chemistry, is essential.

The Acid-Labile Nature of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used amine protecting group celebrated for its stability in basic and nucleophilic conditions, yet its defining characteristic is its lability in the presence of acid.[4][5][6] Strong acids can cleave the Boc group, leading to the formation of the unprotected amine, carbon dioxide, and a tert-butyl cation.[4][5]

This acid-catalyzed degradation is a critical consideration. Exposure to acidic environments, even trace amounts in solvents or on glassware, can compromise the purity of the material over time.

G A (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester C Protonated Intermediate A->C Protonation B H+ B->C D Deprotected Amine + CO2 + tert-butyl cation C->D Cleavage G cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare stock solution of the compound B Acidic Hydrolysis (pH 2) A->B C Neutral Hydrolysis (pH 7) A->C D Basic Hydrolysis (pH 9) A->D E Thermal Stress (e.g., 40°C, 60°C) A->E F Photolytic Stress A->F G Sample at time points (0, 24, 48, 72h) B->G C->G D->G E->G F->G H HPLC Analysis (Purity Assay) G->H I Data Interpretation H->I

References

Reactivity profile of N-Boc-N-methyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity Profile of N-Boc-N-methyl-4-bromobenzylamine

Abstract

N-Boc-N-methyl-4-bromobenzylamine is a versatile synthetic intermediate of significant interest to researchers, scientists, and drug development professionals. Its unique trifunctional nature, featuring a sterically hindered and electronically modified benzylic amine protected by a tert-butyloxycarbonyl (Boc) group, a reactive aryl bromide, and a methyl-substituted amine, provides a rich and tunable reactivity profile. This guide offers a comprehensive exploration of the core reactivity of this molecule, delving into the causality behind experimental choices for its synthesis, manipulation of its protective group, and its application in cornerstone carbon-carbon and carbon-nitrogen bond-forming reactions. Detailed, field-proven protocols and mechanistic insights are provided to empower chemists in leveraging this building block for the synthesis of complex molecular architectures.

Introduction: A Trifunctional Linchpin in Modern Synthesis

The strategic importance of N-Boc-N-methyl-4-bromobenzylamine in contemporary organic synthesis, particularly in medicinal chemistry, stems from its capacity to serve as a robust building block for introducing a 4-(methylaminomethyl)phenyl moiety. The Boc group offers a stable yet readily cleavable protecting strategy for the secondary amine, allowing for selective reactions at the aryl bromide position.[1][2] The presence of the bromine atom on the phenyl ring opens a gateway to a vast array of powerful transformations, most notably palladium-catalyzed cross-coupling reactions.[3][4] This guide will dissect the reactivity of this compound by examining its two primary reactive centers: the N-Boc protected amine and the aryl bromide.

Synthesis and Spectroscopic Characterization

The synthesis of N-Boc-N-methyl-4-bromobenzylamine is typically achieved in a two-step sequence starting from the commercially available 4-bromobenzylamine. The rationale behind this sequence is to first introduce the methyl group onto the primary amine, followed by the protection of the resulting secondary amine with the bulky Boc group. This order prevents potential N,N-dimethylation and ensures a clean conversion to the desired product.

Synthetic Pathway

The synthetic approach involves an initial reductive amination or direct alkylation to form N-methyl-4-bromobenzylamine, which is often used crude in the subsequent protection step. The protection is readily accomplished using di-tert-butyl dicarbonate (Boc)₂O in the presence of a mild base.

Synthesis 4-Bromobenzylamine 4-Bromobenzylamine N-Methyl-4-bromobenzylamine N-Methyl-4-bromobenzylamine 4-Bromobenzylamine->N-Methyl-4-bromobenzylamine  Reductive Amination or  Direct Alkylation N-Boc-N-methyl-4-bromobenzylamine N-Boc-N-methyl-4-bromobenzylamine N-Methyl-4-bromobenzylamine->N-Boc-N-methyl-4-bromobenzylamine  (Boc)₂O, Base  (e.g., TEA, DMAP)

Caption: Synthetic route to N-Boc-N-methyl-4-bromobenzylamine.

Detailed Experimental Protocol: Synthesis

Step 1: N-methylation of 4-bromobenzylamine (Illustrative)

  • To a solution of 4-bromobenzylamine (1.0 eq) in a suitable solvent such as methanol, add paraformaldehyde (1.1 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The crude N-methyl-4-bromobenzylamine is often carried forward without extensive purification.

Step 2: N-Boc Protection [5][6]

  • Dissolve the crude N-methyl-4-bromobenzylamine (1.0 eq) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

  • Add a base, such as triethylamine (TEA, 1.5 eq) or 4-(dimethylamino)pyridine (DMAP, catalytic to 1.1 eq).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise to the solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC or LC-MS until completion.

  • Upon completion, wash the reaction mixture with aqueous solutions (e.g., water, brine), dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product can be purified by silica gel column chromatography to yield N-Boc-N-methyl-4-bromobenzylamine as a pure solid or oil.

Reactivity Profile I: The N-Boc-N-methylamino Moiety

The N-Boc group is a cornerstone of modern amine protection strategy due to its robustness towards a wide range of reagents, including organometallics, mild reducing agents, and most bases.[1] However, its selective removal is crucial for the synthetic utility of N-Boc-N-methyl-4-bromobenzylamine.

Stability of the N-Boc Group

The tert-butyloxycarbonyl group is stable under basic, nucleophilic, and hydrogenolytic conditions. This stability is key to allowing a wide range of transformations to be performed on the aryl bromide moiety without affecting the protected amine.

Deprotection Strategies

The cleavage of the N-Boc group is most commonly achieved under acidic conditions, where the carbamate is hydrolyzed to the free amine, tert-butanol, and carbon dioxide.[1][7] Thermal deprotection is also a viable, albeit less common, alternative.[7][8]

Deprotection MethodReagents & ConditionsCausality and Field Insights
Acidolysis (Standard) Trifluoroacetic acid (TFA) in DCM (e.g., 20-50% v/v), 0 °C to RTTFA is a strong acid that efficiently protonates the carbamate, leading to its collapse. The resulting tert-butyl cation is scavenged by the trifluoroacetate anion. This is a fast and clean method, but TFA is corrosive and must be thoroughly removed.[9]
Acidolysis (Anhydrous) 4M HCl in 1,4-dioxane or diethyl ether, RTThis method provides the hydrochloride salt of the amine directly, which can be advantageous for purification and handling. It is considered a very reliable and common industrial practice.[9][10]
Mild Acidolysis Oxalyl chloride in methanolA milder alternative that generates HCl in situ. This can be beneficial for substrates with other acid-sensitive functional groups.[10]
Thermal Deprotection Heating in a high-boiling solvent (e.g., TFE, HFIP), often microwave-assistedThis method avoids strong acids entirely. It is particularly useful for substrates where acid-catalyzed side reactions are a concern. The reaction is driven by the entropic benefit of releasing gaseous isobutylene and CO₂.[7][8][11]
Detailed Experimental Protocol: N-Boc Deprotection with HCl/Dioxane
  • Dissolve N-Boc-N-methyl-4-bromobenzylamine (1.0 eq) in a minimal amount of a co-solvent such as methanol or ethyl acetate.

  • Add a solution of 4M hydrogen chloride in 1,4-dioxane (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the product hydrochloride salt often precipitates. The solvent can be removed under reduced pressure, and the resulting solid can be triturated with diethyl ether, filtered, and dried to yield the pure N-methyl-4-bromobenzylamine hydrochloride.

Reactivity Profile II: The 4-Bromophenyl Moiety

The carbon-bromine bond on the aromatic ring is the primary handle for molecular elaboration, serving as an electrophilic site for a variety of powerful metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a robust and versatile method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[12][13] N-Boc-N-methyl-4-bromobenzylamine is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 4-position.

Suzuki_Cycle cluster_reactants Reactants Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Transmetalation Ar-Pd(II)L₂(R) OA_Complex->Transmetalation Transmetalation (R-B(OR)₂) Product_Complex Ar-R-Pd(0)L₂ Transmetalation->Product_Complex Reductive Elimination Product_Complex->Pd0 Product (Ar-R) ArBr N-Boc-N-methyl- 4-bromobenzylamine Boronic_Acid R-B(OR)₂

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[14]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling
  • To a dry reaction vessel, add N-Boc-N-methyl-4-bromobenzylamine (1.0 eq), the desired boronic acid or ester (1.1-1.5 eq), a base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2.0-3.0 eq), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[14]

  • Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water (e.g., 4:1 v/v).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 2-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the residue by silica gel column chromatography to obtain the coupled product.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling aryl halides with primary or secondary amines.[4][15] This reaction allows for the synthesis of diarylamines or alkylarylamines from N-Boc-N-methyl-4-bromobenzylamine, further expanding its synthetic utility. The choice of ligand is critical for high yields and broad substrate scope.[16]

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OA_Complex Ar-Pd(II)L₂(Br) Pd0->OA_Complex Oxidative Addition (Ar-Br) Amine_Coord [Ar-Pd(II)L₂(HNR¹R²)]⁺Br⁻ OA_Complex->Amine_Coord Amine Coordination (HNR¹R²) Amido_Complex Ar-Pd(II)L₂(NR¹R²) Amine_Coord->Amido_Complex Deprotonation (Base) Product_Complex Ar-NR¹R²-Pd(0)L₂ Amido_Complex->Product_Complex Reductive Elimination Product_Complex->Pd0 Product (Ar-NR¹R²)

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.[4][17]

Detailed Experimental Protocol: Buchwald-Hartwig Amination
  • In an oven-dried, inert atmosphere glovebox or Schlenk flask, combine N-Boc-N-methyl-4-bromobenzylamine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS), 1.2-1.5 eq).[18]

  • Add the amine coupling partner (1.1-1.2 eq).

  • Add an anhydrous, aprotic solvent such as toluene or 1,4-dioxane.

  • Seal the vessel and heat the mixture to 80-110 °C for 4-24 hours, monitoring by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction by carefully adding saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product via silica gel chromatography.

Lithiation-Borylation for Further Functionalization

An alternative strategy for functionalizing the aryl bromide is through a halogen-metal exchange to form an aryllithium or Grignard reagent. A particularly powerful extension of this is the lithiation-borylation sequence, which converts the aryl bromide into a boronic ester.[19][20] This newly installed boronic ester can then participate in subsequent Suzuki-Miyaura couplings, effectively acting as a "linchpin" for connecting multiple molecular fragments.

LithiationBorylation Start N-Boc-N-methyl- 4-bromobenzylamine Lithium 4-Lithio- N-Boc-N-methyl- benzylamine Start->Lithium  n-BuLi or t-BuLi  (Halogen-Metal Exchange) BoronicEster N-Boc-N-methyl-4- (pinacolboranyl)benzylamine Lithium->BoronicEster  Isopropoxy-  pinacolborane (iPrOBpin)

Caption: Lithiation-borylation workflow.

Applications in Medicinal and Process Chemistry

The predictable and versatile reactivity of N-Boc-N-methyl-4-bromobenzylamine makes it a valuable intermediate in drug discovery and development.[21][22] The ability to perform selective cross-coupling reactions allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies. The Boc-protected amine often mimics a physiological amine, and its deprotection in the final steps of a synthesis provides access to the target bioactive molecule.

Conclusion

N-Boc-N-methyl-4-bromobenzylamine is a strategically designed building block offering a well-defined and orthogonal reactivity profile. The robust N-Boc group allows for selective and high-yielding transformations at the aryl bromide position via powerful palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling and Buchwald-Hartwig amination. Furthermore, the potential for lithiation-borylation adds another dimension to its synthetic utility. The clear, reliable protocols for manipulating its functional groups underscore its importance as a core tool for chemists aiming to construct complex molecular targets with precision and efficiency.

References

(4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester material safety data sheet

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester: Synthesis, Safety, and Application in Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals on the synthesis, handling, and strategic application of this compound. This reagent is a valuable intermediate in medicinal chemistry, particularly in the construction of complex molecular architectures like Proteolysis Targeting Chimeras (PROTACs). We will delve into its physicochemical properties, safe handling protocols derived from analogous structures, and detailed, field-proven experimental workflows.

Compound Identification and Physicochemical Profile

This compound is a bifunctional molecule strategically designed for multi-step organic synthesis. The molecule incorporates a stable tert-butyloxycarbonyl (Boc) protecting group on a secondary amine and a reactive bromobenzyl moiety. This architecture allows for selective chemical transformations, making it a key building block in modern drug discovery.

The core physicochemical properties are summarized below. It is important to note that some data are predicted values derived from computational models, which are standard in the absence of comprehensive experimental validation for novel or specialized reagents.

PropertyValueSource
CAS Number 260809-26-5[1][2]
Molecular Formula C₁₃H₁₈BrNO₂[1]
Molecular Weight 300.19 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Predicted Boiling Point 354.5 ± 21.0 °C[2]
Predicted Density 1.295 ± 0.06 g/cm³[2]
Storage Temperature Room Temperature[2]
Synonyms N-Boc-N-methyl-4-bromobenzylamine, tert-butyl (4-bromobenzyl)methylcarbamate[1][2]

Hazard Assessment and Safety Protocols

GHS Hazard Classification (Inferred):

  • Acute Toxicity, Oral (Warning): May be harmful if swallowed.[4]

  • Skin Corrosion/Irritation (Warning): Causes skin irritation.[4] Based on the reactivity of the benzyl bromide moiety, it is prudent to handle this compound as potentially corrosive.[3]

  • Serious Eye Damage/Eye Irritation (Warning): Causes serious eye irritation.[4]

  • Specific Target Organ Toxicity - Single Exposure (Warning): May cause respiratory irritation.[4]

Mandatory Safety and Handling Procedures:
  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles and a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3][5]

    • Skin Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile) and a lab coat. Ensure no skin is exposed.[5]

    • Respiratory Protection: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors.[5]

  • Handling and Storage:

    • Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]

    • Handle in accordance with good industrial hygiene and safety practices.[3] Wash hands thoroughly after handling.

  • First-Aid Measures:

    • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

    • In Case of Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[5]

    • In Case of Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.[5]

    • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and call a physician or poison control center immediately.[5]

The Strategic Role in Synthetic Chemistry

The utility of this compound stems from the orthogonal nature of its two key functional groups.

  • The Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, offering robust protection for amines.[6] Its primary advantage is its stability under a wide range of reaction conditions (e.g., basic, hydrogenolytic, and nucleophilic), while being easily and cleanly removable under mild acidic conditions, typically with trifluoroacetic acid (TFA).[6][7] This allows chemists to unmask the amine at a specific, desired point in a synthetic sequence, preventing unwanted side reactions.[8]

  • The 4-Bromobenzyl Group: The bromobenzyl moiety serves as a versatile electrophilic handle. The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution (Sₙ2) reactions. This allows for the covalent attachment of the molecule to a variety of nucleophiles, such as phenols, thiols, or amines, which are common functional groups on ligands designed to bind to biological targets.

This dual functionality enables a modular and controlled approach to building complex molecules, a critical requirement in the synthesis of bifunctional therapeutics like PROTACs.[8][9]

Synthesis and Purification Protocol

The synthesis of this compound can be efficiently achieved via the N-alkylation of tert-butyl methylcarbamate with 4-bromobenzyl bromide. The causality behind this choice is the high reactivity of the benzylic bromide towards Sₙ2 displacement.

Reaction: tert-butyl methylcarbamate + 4-bromobenzyl bromide → this compound

Materials:

  • 4-Bromobenzyl bromide

  • tert-Butyl methylcarbamate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Preparation: Under an inert atmosphere (Argon or Nitrogen), add tert-butyl methylcarbamate (1.0 eq.) to a flame-dried round-bottom flask containing anhydrous DMF.

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (1.1 eq.) portion-wise. Causality: NaH is a strong, non-nucleophilic base that deprotonates the carbamate nitrogen, forming a potent nucleophile without competing in the subsequent substitution reaction.

  • Alkylation: Stir the mixture at 0 °C for 30 minutes. Then, add a solution of 4-bromobenzyl bromide (1.05 eq.) in anhydrous DMF dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Carefully quench the reaction by slowly adding saturated NaHCO₃ solution at 0 °C. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification (Aqueous Wash): Combine the organic layers and wash sequentially with water and brine. Causality: The water wash removes the DMF solvent, while the brine wash helps to break any emulsions and further dry the organic layer.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification (Chromatography): Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure this compound.

Synthesis Workflow Diagram

G cluster_prep 1. Preparation & Deprotonation cluster_reaction 2. Alkylation cluster_purification 3. Work-up & Purification carbamate tert-butyl methylcarbamate in anhydrous DMF na_h Add NaH (1.1 eq) at 0 °C carbamate->na_h Forms sodium carbamate salt bromide Add 4-bromobenzyl bromide (1.05 eq) na_h->bromide Sₙ2 Reaction stir Stir 12-16h at RT bromide->stir quench Quench with NaHCO₃ stir->quench extract Extract with EtOAc quench->extract wash Wash with H₂O & Brine extract->wash dry Dry (MgSO₄) & Concentrate wash->dry chrom Flash Column Chromatography dry->chrom product (4-Bromo-benzyl)-methyl- carbamic acid tert-butyl ester chrom->product

Caption: Workflow for the synthesis of the title compound.

Application in Advanced Drug Discovery: PROTAC Synthesis

A primary application for this reagent is in the synthesis of PROTACs. A PROTAC is a heterobifunctional molecule that recruits a target protein of interest (POI) and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI. The title compound serves as a precursor to a versatile linker.

The following is a representative workflow for incorporating this linker into a PROTAC.

Step 1: Conjugation to a POI Ligand The 4-bromobenzyl group is reacted with a nucleophilic handle (e.g., a phenol) on a ligand that binds to the target protein.

  • Setup: Dissolve the POI ligand (e.g., a derivative with a phenolic hydroxyl group, 1.0 eq.) and this compound (1.1 eq.) in an appropriate solvent like DMF.

  • Reaction: Add a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2-3 eq.). Heat the reaction mixture (e.g., 60-80 °C) and stir until the reaction is complete as monitored by LC-MS. Causality: The base deprotonates the phenol, creating a phenoxide which is a strong nucleophile for the Sₙ2 reaction with the bromobenzyl group, forming a stable ether linkage.

  • Purification: After work-up, purify the resulting Boc-protected POI-linker conjugate by chromatography.

Step 2: Boc Deprotection The Boc group is removed to expose the secondary amine, which will be used to attach the E3 ligase ligand.

  • Dissolution: Dissolve the Boc-protected POI-linker conjugate in dichloromethane (DCM).[8]

  • Acidolysis: Cool the solution to 0 °C and add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[8] Stir for 30-60 minutes.

  • Completion: Monitor the reaction by LC-MS. Upon completion, remove the DCM and TFA under reduced pressure to yield the deprotected amine salt.

Step 3: Conjugation to an E3 Ligase Ligand The newly exposed amine is coupled to an E3 ligase ligand (e.g., a derivative of lenalidomide or pomalidomide for Cereblon) that has been activated as a carboxylic acid.

  • Activation: In a separate flask, activate the carboxylic acid of the E3 ligase ligand (1.0 eq.) using a peptide coupling reagent like HATU (1.2 eq.) in the presence of a base like DIPEA (3.0 eq.).[9]

  • Coupling: Add the deprotected POI-linker amine salt (from Step 2) to the activated E3 ligase ligand solution. Stir at room temperature until the amide bond formation is complete.

  • Final Purification: Purify the final PROTAC molecule using reverse-phase HPLC to achieve high purity suitable for biological assays.

PROTAC Synthesis Workflow Diagram

G cluster_step1 Step 1: Linker Attachment cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: E3 Ligand Coupling start POI Ligand (with -OH group) intermediate1 Boc-Protected POI-Linker Conjugate start->intermediate1 K₂CO₃, DMF (Williamson Ether Synthesis) reagent (4-Bromo-benzyl)-methyl- carbamic acid tert-butyl ester reagent->intermediate1 K₂CO₃, DMF (Williamson Ether Synthesis) intermediate2 Deprotected Amine (POI-Linker) intermediate1->intermediate2 TFA / DCM protac Final PROTAC Molecule intermediate2->protac HATU, DIPEA (Amide Coupling) e3_ligand E3 Ligase Ligand (with -COOH group) e3_ligand->protac HATU, DIPEA (Amide Coupling)

Caption: Modular workflow for PROTAC synthesis using the title compound.

Quality Control and Characterization

The identity, purity, and structural integrity of the synthesized this compound and all subsequent intermediates must be rigorously confirmed. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and absence of impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To verify the molecular weight and assess the purity of the compound.

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition.

By adhering to these detailed protocols and safety guidelines, researchers can effectively and safely utilize this compound as a strategic building block in the development of next-generation therapeutics.

References

A Technical Guide to the Strategic Role of the Boc Group in tert-Butyl (4-bromobenzyl)methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of protecting groups is fundamental to achieving complex molecular architectures. tert-Butyl (4-bromobenzyl)methylcarbamate is a key building block whose utility is defined by the interplay between its two primary functional components: the reactive aryl bromide and the nitrogen-protecting tert-butoxycarbonyl (Boc) group. This technical guide provides an in-depth analysis of the Boc group's role in this specific molecule. We will explore its function in modulating reactivity, enabling selective transformations at the aryl halide position, and its strategic importance in multi-step synthetic pathways such as cross-coupling reactions. This document serves as a resource for researchers, chemists, and drug development professionals, offering both foundational principles and field-proven experimental insights.

The Cornerstone of Amine Protection: The tert-Butoxycarbonyl (Boc) Group

The tert-butoxycarbonyl (Boc) group is arguably the most common nitrogen-protecting group in non-peptide chemistry.[1] Its prevalence is due to a unique combination of stability and controlled lability.[2] Amines are nucleophilic and basic, characteristics that can interfere with a wide array of synthetic transformations.[3] By converting an amine to a carbamate, the Boc group effectively masks these properties, rendering the nitrogen atom significantly less reactive.[4][5]

Key Attributes of the Boc Group:

  • Stability: The Boc group is robust and stable under a wide range of conditions, including basic, nucleophilic, and reductive environments (e.g., catalytic hydrogenation).[2][4][6]

  • Acid Lability: Its defining feature is its clean and facile removal under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][7][8]

  • Orthogonality: This specific acid sensitivity makes the Boc group "orthogonal" to other common protecting groups, such as the base-labile Fmoc group and the hydrogenolysis-cleavable Cbz group. This allows for selective deprotection in complex molecules.[2][4][5]

The molecule at the center of this guide, tert-butyl (4-bromobenzyl)methylcarbamate, leverages these attributes to function as a versatile synthetic intermediate.

PropertyData
IUPAC Name tert-butyl (4-bromobenzyl)(methyl)carbamate
CAS Number 260809-26-5[9]
Molecular Formula C13H18BrNO2
Molecular Weight 300.19 g/mol
Appearance White to off-white solid
Common Use Synthetic intermediate; PROTAC linker[10]

The Strategic Function of the Boc Group in tert-Butyl (4-bromobenzyl)methylcarbamate

In this molecule, the Boc group is not merely a placeholder. Its presence is a deliberate strategic choice that dictates the synthetic utility of the entire structure.

Deactivating the Nitrogen Nucleophile

The primary role of the Boc group is to protect the secondary amine ((4-bromobenzyl)methylamine). Without protection, the nitrogen's lone pair would be free to act as a nucleophile or base, leading to undesirable side reactions, especially in the presence of organometallic reagents commonly used in cross-coupling chemistry. By forming the carbamate, the electron density on the nitrogen is delocalized into the carbonyl group, drastically reducing its nucleophilicity and basicity.

Enabling Selective Aryl Bromide Functionalization

With the amine effectively "silenced" by the Boc group, synthetic chemists can focus exclusively on the reactivity of the 4-bromo position on the phenyl ring. The C(sp²)-Br bond is a prime handle for transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds.[11]

The stability of the Boc group is critical here. It remains intact under the conditions required for many palladium-catalyzed reactions, such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form new C-C bonds.[12][13][14][15]

  • Buchwald-Hartwig Amination: Reaction with amines to form new C-N bonds.[11][16][17][18][19]

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

This stability ensures that the amine does not interfere with the catalytic cycle and that the desired product is formed cleanly.[6]

Experimental Workflows & Methodologies

The following sections provide standardized, field-tested protocols for the synthesis, utilization, and deprotection of the target molecule.

Synthesis: Boc Protection of (4-Bromobenzyl)methylamine

The protection of the secondary amine is typically achieved via nucleophilic acyl substitution on di-tert-butyl dicarbonate (Boc₂O).[1] The amine's lone pair attacks one of the electrophilic carbonyl carbons of the Boc anhydride.[4][20]

Boc_Protection amine R₂NH ((4-bromobenzyl)methylamine) intermediate [Tetrahedral Intermediate] amine->intermediate Nucleophilic Attack boc2o (tBuOCO)₂O (Boc Anhydride) boc2o->intermediate product R₂N-Boc (Protected Amine) intermediate->product Collapse & Proton Transfer byproducts + tBuOH + CO₂

Caption: Workflow for Boc protection of a secondary amine.

Step-by-Step Protocol:

  • Dissolution: Dissolve (4-bromobenzyl)methylamine (1.0 eq) in an anhydrous solvent like tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.[21]

  • Base Addition: Add a non-nucleophilic base such as triethylamine (TEA, 1.2-1.5 eq) and stir for 5-10 minutes at room temperature.[21] While the reaction can proceed without a base, its inclusion neutralizes the protonated carbamate intermediate, driving the reaction to completion.[4]

  • Boc₂O Addition: Add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 eq) dropwise to the stirring solution.[21] An exothermic reaction may occur, accompanied by the evolution of CO₂ gas; ensure the system is not closed.[1][20]

  • Reaction: Stir the mixture at room temperature for 2-12 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.[21]

  • Workup: Once the reaction is complete, remove the solvent under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash sequentially with saturated aqueous NaHCO₃ solution and brine.[21]

  • Purification: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by silica gel column chromatography if necessary.[21]

Application: Suzuki-Miyaura Cross-Coupling

This protocol demonstrates the use of the Boc-protected substrate in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[12] The Boc group's stability under these conditions is key to the reaction's success.[14]

Suzuki_Workflow start Combine: - Boc-(4-BrBn)NMe (1.0 eq) - Arylboronic Acid (1.2 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₂CO₃) - Solvent (e.g., Toluene/H₂O) degas Degas Mixture (e.g., Ar sparging) start->degas heat Heat Reaction (e.g., 85-100 °C) degas->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor workup Aqueous Workup & Extraction monitor->workup purify Purification (Column Chromatography) workup->purify product Coupled Product purify->product

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Step-by-Step Protocol:

  • Setup: To a reaction vessel, add tert-butyl (4-bromobenzyl)methylcarbamate (1.0 eq), the desired arylboronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).[22]

  • Solvent & Degassing: Add a solvent system, typically a mixture like toluene/water or dioxane/water. Degas the mixture thoroughly by bubbling argon or nitrogen through it for 15-30 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to the optimal temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the layers, and extract the aqueous layer with the organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the residue via flash column chromatography to yield the desired biaryl product.

Deprotection: Acid-Catalyzed Removal of the Boc Group

The final strategic step is the removal of the Boc group to unmask the secondary amine. This is achieved under acidic conditions, where the mechanism involves the formation of a stable tert-butyl carbocation.[3][8]

Boc_Deprotection start R₂N-Boc protonated R₂N-Boc(H⁺) (Protonated Carbamate) start->protonated + H⁺ (TFA) carbamic_acid R₂N-COOH (Carbamic Acid) protonated->carbamic_acid Loss of tBu⁺ tbutyl_cation tBu⁺ protonated->tbutyl_cation final_amine R₂NH₂⁺ (Amine Salt) carbamic_acid->final_amine Decarboxylation isobutene Isobutene + CO₂ carbamic_acid->isobutene

Caption: Mechanism of acid-catalyzed Boc deprotection.

Step-by-Step Protocol (TFA Method):

  • Dissolution: Dissolve the Boc-protected amine (1.0 eq) in a suitable solvent, typically dichloromethane (DCM).[1][2]

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the solution at 0 °C. A typical concentration is 20-50% TFA in DCM (v/v).[2] Caution: The reaction is often exothermic and evolves CO₂ and isobutene gas; perform in a well-ventilated fume hood.[2][23]

  • Reaction: Stir the mixture at room temperature for 30 minutes to 3 hours. Monitor the deprotection by TLC or LC-MS.[21]

  • Isolation: Upon completion, remove the solvent and excess TFA under reduced pressure. The product is typically obtained as the TFA salt.[23]

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable solvent and neutralize carefully by the slow addition of a saturated aqueous NaHCO₃ solution or another mild base until the solution is basic. Extract the free amine into an organic solvent.[21]

Conclusion

The role of the Boc group in tert-butyl (4-bromobenzyl)methylcarbamate is a classic example of strategic chemical design. It is not merely a passive shield but an active enabler of selective chemistry. By temporarily converting the secondary amine into a stable, unreactive carbamate, the Boc group directs reactivity towards the aryl bromide, permitting high-yielding cross-coupling reactions that are foundational to modern drug discovery and materials science.[5] Its predictable and clean removal under specific acidic conditions further enhances its utility, making this molecule a versatile and indispensable building block for the synthesis of complex molecular targets.[5]

References

Key features of the 4-bromobenzyl group in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the 4-Bromobenzyl Group in Organic Synthesis

Executive Summary

In the landscape of modern organic synthesis, the strategic use of functional groups that offer both stability and versatile reactivity is paramount. The 4-bromobenzyl (PBB) group has emerged as a uniquely powerful tool for chemists, particularly in the fields of pharmaceutical research and complex molecule synthesis. Its significance lies in a distinct dual-reactivity profile: a highly reactive benzylic position amenable to nucleophilic substitution and a stable aryl bromide moiety that serves as a robust handle for palladium-catalyzed cross-coupling reactions.[1][2] This guide provides a comprehensive overview of the 4-bromobenzyl group, detailing its application as a protecting group, its utility in constructing complex molecular architectures through sequential functionalization, and the underlying chemical principles that govern its reactivity. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile building block to streamline synthetic routes and access novel chemical matter.

Fundamental Properties: A Tale of Two Bromines

The utility of the 4-bromobenzyl group is rooted in the differential reactivity of its two carbon-bromine bonds, a concept best understood by examining its primary precursor, 1-bromo-4-(bromomethyl)benzene (also known as α,4-dibromotoluene).[1]

  • Benzylic Bromide : The bromine atom on the methylene group (-CH₂Br) is a benzylic halide. This position is highly susceptible to nucleophilic substitution (SN2) reactions due to the ability of the adjacent phenyl ring to stabilize the transition state.[1][2] This high reactivity makes it an excellent electrophile for introducing the 4-bromobenzyl moiety onto nucleophiles like alcohols or amines.[3]

  • Aryl Bromide : The bromine atom attached directly to the aromatic ring is significantly less reactive towards classical nucleophilic substitution. Its strength lies in its ability to participate in the oxidative addition step of various palladium-catalyzed cross-coupling cycles.[2] This provides a reliable "handle" for forming new carbon-carbon or carbon-heteroatom bonds late in a synthetic sequence.

This orthogonal reactivity allows for a two-step, selective functionalization pathway, making the 4-bromobenzyl group an invaluable bifunctional linker.[1]

Core Reagent: 4-Bromobenzyl Bromide

The common starting material for introducing this group is 4-bromobenzyl bromide (CAS 589-15-1).

PropertyValueReference
Molecular Formula C₇H₆Br₂[2]
Molecular Weight 249.93 g/mol [4]
Appearance White to off-white solid[2]
Melting Point 62-64 °C[5]

Handling and Safety: 4-Bromobenzyl bromide is a lachrymator and corrosive, causing severe skin burns and eye damage.[4][6] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses).[6] It is also sensitive to moisture and incompatible with bases, alcohols, and amines under uncontrolled conditions.[6]

The 4-Bromobenzyl Group in Protecting Group Chemistry

Arylmethyl ethers are a cornerstone of protecting group strategies for alcohols, offering a balance of stability and selective cleavage conditions.[7] The 4-bromobenzyl (PBB) ether provides unique characteristics compared to the standard benzyl (Bn) ether and the more labile p-methoxybenzyl (PMB) ether.

Installation of the PBB Protecting Group

The most common method for protecting an alcohol as a PBB ether is the Williamson ether synthesis, which proceeds via an SN2 mechanism.[7][8] The alcohol is first deprotonated with a suitable base to form an alkoxide, which then displaces the bromide from 4-bromobenzyl bromide.

This protocol is adapted from a known synthesis of 4-bromobenzyl methyl ether.[9]

  • Preparation : To a stirred suspension of sodium hydride (NaH, 60% dispersion in oil, 1.2 eq.) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (nitrogen or argon), add the alcohol substrate (e.g., 4-bromobenzyl alcohol, 1.0 eq.) portion-wise at 0 °C.

  • Alkoxide Formation : Allow the mixture to warm to room temperature and stir until hydrogen gas evolution ceases (typically 20-30 minutes).

  • Alkylation : Cool the mixture back to 0 °C and add 4-bromobenzyl bromide (1.1 eq.).

  • Reaction : Stir the reaction mixture at room temperature for 1-4 hours, monitoring by TLC for the disappearance of the starting alcohol.

  • Work-up : Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Stability and Cleavage

The PBB group's stability is comparable to the standard benzyl group, being robust under most basic, and many acidic and oxidative/reductive conditions that would cleave other protecting groups like silyl ethers or acetals.[10]

  • Cleavage by Hydrogenolysis : Like benzyl ethers, PBB ethers can be cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C).[11] A critical consideration is the potential for competitive reduction of the aryl bromide (dehalogenation). Careful selection of the catalyst and reaction conditions is necessary to achieve selective cleavage of the C-O bond while preserving the C-Br bond.

  • Oxidative Cleavage : Unlike the electron-rich PMB ether, which is readily cleaved by oxidants like DDQ, the PBB group is generally stable to such conditions.[12][13]

  • Acidic Cleavage : Strong Lewis or Brønsted acids can cleave PBB ethers, but the conditions are typically harsh.

The choice between Bn, PBB, and PMB often depends on the desired deprotection method and the functional groups present in the rest of the molecule.

G start Need to Protect an Alcohol? q1 Is late-stage C-C or C-N bond formation needed at this position? start->q1 q2 Is mild oxidative deprotection required? q1->q2  No pbb Use 4-Bromobenzyl (PBB) (Enables cross-coupling) q1->pbb  Yes q3 Is standard hydrogenolysis the desired deprotection method? q2->q3  No pmb Use p-Methoxybenzyl (PMB) (Cleaved with DDQ) q2->pmb  Yes bn Use Benzyl (Bn) (Standard, robust protection) q3->bn  Yes other Consider other protecting groups q3->other  No

Caption: Decision tree for selecting an arylmethyl protecting group.

The Aryl Bromide: A Gateway to Molecular Complexity

The true synthetic power of the 4-bromobenzyl group is realized when its aryl bromide is engaged in palladium-catalyzed cross-coupling reactions. This allows for the construction of complex biaryl, enyne, or arylamine structures.[2]

Sonogashira Coupling

The Sonogashira reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst.[14][15] This reaction is exceptionally useful for introducing acetylenic moieties into molecules.

G cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Br)L₂ pd0->pd_complex Oxidative Addition (Ar-Br) pd_alkyne Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkyne Transmetalation pd_alkyne->pd0 Reductive Elimination product_out Ar-C≡CR pd_alkyne->product_out cu_br Cu(I)Br cu_alkyne Cu(I)-C≡CR cu_br->cu_alkyne Alkyne Coordination & Deprotonation cu_alkyne->pd_complex Enters Pd Cycle alkyne H-C≡CR base Base

Caption: Simplified catalytic cycles for the Sonogashira coupling.

  • Preparation : To an oven-dried flask, add the PBB-protected substrate (1.0 eq.), PdCl₂(PPh₃)₂ (0.03 eq.), and copper(I) iodide (CuI, 0.06 eq.).

  • Solvent and Reagents : Evacuate and backfill the flask with an inert gas. Add anhydrous, degassed solvent (e.g., THF or toluene) followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 3.0 eq.).

  • Alkyne Addition : Add the terminal alkyne (1.2 eq.) via syringe.

  • Reaction : Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed (monitor by TLC or GC-MS).

  • Work-up : Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite to remove the catalyst.

  • Purification : Wash the filtrate with saturated aqueous NH₄Cl, then brine. Dry the organic layer over Na₂SO₄, concentrate, and purify by column chromatography.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[16] It has largely replaced harsher classical methods for synthesizing aryl amines.[17] The reaction requires a palladium catalyst, a phosphine ligand, and a base.[18]

ComponentCommon ExamplesPurpose
Pd Precatalyst Pd₂(dba)₃, Pd(OAc)₂Source of active Pd(0) catalyst
Ligand XPhos, SPhos, BINAPStabilizes Pd center, facilitates catalytic steps[18]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃Activates the amine, regenerates catalyst[18]
Solvent Toluene, Dioxane, THFAnhydrous and degassed

Sequential Functionalization: A Strategy for Advanced Synthesis

The orthogonal nature of the 4-bromobenzyl group's reactive sites is its most compelling feature, enabling multi-step synthetic sequences where each site is addressed independently.

G cluster_path1 Pathway 1 cluster_path2 Pathway 2 start 4-Bromobenzyl Alcohol p1_step1 Protect Alcohol (e.g., as TBS ether) start->p1_step1 p2_step1 Convert to Alkylating Agent (e.g., PBB-Br) start->p2_step1 p1_step2 Cross-Coupling (e.g., Suzuki) p1_step1->p1_step2 p1_step3 Deprotect Alcohol p1_step2->p1_step3 p2_step2 SN2 Reaction (e.g., with Amine) p2_step1->p2_step2 p2_step3 Cross-Coupling (e.g., Sonogashira) p2_step2->p2_step3

Caption: Illustrative sequential functionalization strategies.

Workflow Example: Protection → Cross-Coupling → Elaboration

  • Protect a valuable substrate : An alcohol in a complex molecule is protected using 4-bromobenzyl bromide under standard Williamson ether conditions.

  • Build complexity : The aryl bromide of the newly installed PBB group is subjected to a Suzuki coupling to introduce a new aryl ring, forming a biaryl ether linkage.

  • Further functionalization : The protected alcohol is now part of a more complex scaffold, ready for subsequent synthetic steps. The PBB group can be carried through multiple steps before its eventual cleavage if required.

This strategy is frequently employed in medicinal chemistry to prepare libraries of compounds where the diversity element is introduced via cross-coupling onto the versatile 4-bromobenzyl scaffold.[1][19]

Conclusion

The 4-bromobenzyl group offers a sophisticated and reliable solution for complex synthetic challenges. Its well-defined dual reactivity allows for its use as both a stable, cleavable protecting group and a versatile platform for late-stage functionalization via cross-coupling chemistry. For scientists in drug discovery and process development, mastering the application of the 4-bromobenzyl group provides a strategic advantage, enabling the efficient and convergent synthesis of novel and elaborate molecular architectures. The continued development of milder and more selective cross-coupling and deprotection methods will only expand the utility of this exceptional synthetic tool.

References

Methodological & Application

Synthesis of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, in-depth guide for the synthesis of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, a valuable building block in medicinal chemistry and organic synthesis. The protocol details a robust and efficient two-step synthetic route commencing with the reductive amination of 4-bromobenzaldehyde with methylamine to yield the intermediate, N-(4-bromobenzyl)methanamine. This is followed by the protection of the secondary amine using di-tert-butyl dicarbonate (Boc₂O) to afford the final product. This guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also critical insights into the underlying chemical principles, reaction mechanisms, and rationale for experimental choices.

Introduction: Strategic Overview

This compound is a key intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. The presence of the bromine atom provides a versatile handle for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the Boc-protected secondary amine allows for selective transformations at other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of nucleophilic and basic conditions and its facile removal under moderately acidic conditions.[1][2][3]

The synthetic strategy outlined herein is logical and efficient, consisting of two primary stages:

  • Formation of the C-N Bond: A direct reductive amination is employed to synthesize the secondary amine intermediate. This one-pot method is highly efficient and avoids the isolation of the unstable imine intermediate.[4][5]

  • Amine Protection: The resulting secondary amine is protected with a Boc group to enhance its stability and prevent unwanted side reactions in subsequent synthetic steps.[6]

This protocol emphasizes safety, efficiency, and reproducibility, incorporating field-proven insights to guide the user toward a successful synthesis.

Overall Reaction Scheme

The two-step synthesis proceeds as follows:

Step 1: Reductive Amination

alt text

4-Bromobenzaldehyde reacts with methylamine to form an iminium ion intermediate, which is then reduced by Sodium triacetoxyborohydride (STAB) to yield N-(4-bromobenzyl)methanamine.

Step 2: Boc Protection

alt text

N-(4-bromobenzyl)methanamine is reacted with Di-tert-butyl dicarbonate (Boc₂O) in the presence of a base to yield this compound.

Materials and Equipment

Reagent/MaterialGradeSupplier Example
4-Bromobenzaldehyde≥98%Sigma-Aldrich
Methylamine solution (e.g., 40% in H₂O or 2.0 M in THF)Synthesis GradeSigma-Aldrich
Sodium triacetoxyborohydride (STAB)≥97%Sigma-Aldrich
Acetic Acid, GlacialACS GradeFisher Scientific
Dichloromethane (DCM), anhydrous≥99.8%Sigma-Aldrich
Di-tert-butyl dicarbonate (Boc₂O)≥98%Sigma-Aldrich
Triethylamine (Et₃N)≥99.5%Sigma-Aldrich
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeFisher Scientific
Saturated Sodium Chloride (Brine)ACS GradeFisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)Laboratory GradeVWR
Ethyl AcetateHPLC GradeFisher Scientific
HexanesHPLC GradeFisher Scientific
Equipment Specification
Round-bottom flasksVarious sizes
Magnetic stirrer and stir barsStandard
Ice bathStandard
Separatory funnelStandard
Rotary evaporatorStandard
Thin-Layer Chromatography (TLC) platesSilica Gel 60 F₂₅₄
Flash Chromatography SystemStandard

Part 1: Synthesis of N-(4-bromobenzyl)methanamine via Reductive Amination

Principle and Mechanistic Insight

Reductive amination is a powerful method for forming carbon-nitrogen bonds by converting a carbonyl group into an amine. [7]The reaction proceeds in two main stages within a single pot:

  • Imine/Iminium Ion Formation: The amine (methylamine) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde (4-bromobenzaldehyde). This forms a hemiaminal intermediate, which then dehydrates to form an imine. In the presence of an acid catalyst, such as acetic acid, the imine is protonated to form a more electrophilic iminium ion. [8]2. Hydride Reduction: A reducing agent selectively reduces the iminium ion to the target secondary amine.

Choice of Reducing Agent: Sodium triacetoxyborohydride (NaB(OAc)₃H or STAB) is the reagent of choice for this transformation. [9]Its steric bulk and the electron-withdrawing nature of the acetoxy groups make it a mild and selective reducing agent. [10]Crucially, STAB reacts much faster with the protonated iminium ion than with the starting aldehyde, which prevents the undesired reduction of the aldehyde to 4-bromobenzyl alcohol. [11][12]This selectivity allows all reagents to be combined in a single step ("direct" reductive amination), simplifying the procedure significantly. [4]

Experimental Workflow: Reductive Amination```dot

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation prep1 Dissolve 4-bromobenzaldehyde and methylamine solution in anhydrous DCM. prep2 Add glacial acetic acid to catalyze imine formation. prep1->prep2 react1 Cool mixture to 0 °C (ice bath). prep2->react1 react2 Add Sodium Triacetoxyborohydride (STAB) portion-wise. react1->react2 react3 Allow to warm to room temperature and stir for 12-18 hours. react2->react3 work1 Quench reaction with saturated NaHCO₃ solution. react3->work1 work2 Extract with DCM (3x). work1->work2 work3 Wash combined organic layers with brine. work2->work3 work4 Dry over anhydrous MgSO₄, filter, and concentrate. work3->work4 product1 product1 work4->product1 Crude N-(4-bromobenzyl)methanamine

Caption: Workflow for the Boc protection of the secondary amine.

Detailed Experimental Protocol
  • Dissolve the crude N-(4-bromobenzyl)methanamine (assuming 27.0 mmol theoretical yield) in 100 mL of DCM in a 250 mL round-bottom flask.

  • Add triethylamine (Et₃N) (5.6 mL, 40.5 mmol, 1.5 equiv.) to the solution.

  • Cool the flask in an ice bath to 0 °C.

  • In a separate beaker, dissolve di-tert-butyl dicarbonate (Boc₂O) (6.5 g, 29.7 mmol, 1.1 equiv.) in 20 mL of DCM.

  • Add the Boc₂O solution dropwise to the cooled amine solution over 20 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Monitor the reaction by TLC (Eluent: 20% Ethyl Acetate in Hexanes) until the starting amine is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel.

    • Eluent System: A gradient of 5% to 20% Ethyl Acetate in Hexanes.

    • Combine the fractions containing the pure product (visualized by TLC) and concentrate under reduced pressure to yield this compound as a colorless oil or a white solid.

Characterization and Data

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

CompoundTechniqueExpected Results
N-(4-bromobenzyl)methanamine (Intermediate)¹H NMR (CDCl₃)δ ~ 7.45 (d, 2H), 7.20 (d, 2H), 3.70 (s, 2H), 2.45 (s, 3H), 1.60 (br s, 1H).
This compound[13][14] ¹H NMR (CDCl₃)δ ~ 7.46 (d, 2H), 7.15 (d, 2H), 4.40 (s, 2H), 2.80 (s, 3H), 1.48 (s, 9H).
¹³C NMR (CDCl₃)δ ~ 156.0, 138.0, 131.5, 129.5, 121.0, 80.0, 51.0, 34.0, 28.5.
MS (ESI+)m/z calculated for C₁₃H₁₈BrNO₂ [M+H]⁺: 300.0594; found: ~300.1.

Safety and Hazard Information

  • 4-Bromobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.

  • Methylamine: Flammable, corrosive, and toxic. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety goggles.

  • Sodium triacetoxyborohydride (STAB): Water-reactive. Releases flammable gas upon contact with water. Handle in a dry environment. *[12][15] Dichloromethane (DCM): Volatile and a suspected carcinogen. Always use in a fume hood.

  • Di-tert-butyl dicarbonate (Boc₂O): Lachrymator and irritant. Handle in a fume hood.

  • Triethylamine (Et₃N): Flammable and corrosive. Has a strong, unpleasant odor. Use in a fume hood.

Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when performing these procedures.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Step 1: Incomplete reaction/low yieldInactive STAB reagent (hydrolyzed).Use a fresh bottle of STAB or purchase from a reliable supplier. Ensure anhydrous conditions are maintained.
Insufficient reaction time.Allow the reaction to stir for a longer period (up to 24 hours) and monitor by TLC.
Step 1: Formation of alcohol byproductSTAB is too reactive or conditions are not optimal.Ensure STAB is added slowly at 0 °C. STAB is generally selective, but this can minimize any potential reduction of the aldehyde.
Step 2: Incomplete Boc protectionInsufficient Boc₂O or base.Add an additional portion (0.1-0.2 equiv.) of Boc₂O and Et₃N and continue stirring. Monitor by TLC.
Steric hindrance of the secondary amine.While not typically an issue for this substrate, warming the reaction to 40 °C or using DMAP as a catalyst can increase the reaction rate for more hindered amines.
Purification: Difficult separationProducts have similar polarity.Use a shallow gradient during column chromatography (e.g., 2% to 10% Ethyl Acetate in Hexanes) and collect smaller fractions to achieve better separation.

Conclusion

This application note provides a reliable and detailed two-step protocol for the synthesis of this compound. By employing a direct reductive amination with the selective reagent sodium triacetoxyborohydride, followed by a standard Boc-protection, the target compound can be obtained in good yield and high purity. The insights into the reaction mechanisms and experimental considerations are intended to empower researchers to successfully and safely perform this synthesis and adapt it for related chemical transformations.

References

Experimental Protocol for the Efficient Boc Protection of N-methyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Drug Development Professionals

Abstract

The tert-butoxycarbonyl (Boc) group is an indispensable tool in modern organic synthesis, particularly within pharmaceutical development, for the protection of amine functionalities. Its stability across a wide range of chemical conditions, coupled with its facile removal under mild acidic protocols, makes it a preferred choice for multi-step syntheses.[1][2] This document provides a detailed, field-tested protocol for the N-Boc protection of N-methyl-4-bromobenzylamine, a common building block in medicinal chemistry. We delve into the causality behind the experimental design, from reagent selection to purification strategies, ensuring a reproducible and high-yielding transformation. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and well-validated methodology.

Introduction and Scientific Rationale

Protecting group chemistry is a cornerstone of synthesizing complex molecules, such as active pharmaceutical ingredients (APIs). The Boc group effectively masks the nucleophilic and basic nature of amines, preventing unwanted side reactions during subsequent synthetic steps.[3] The protection of a secondary amine like N-methyl-4-bromobenzylamine with di-tert-butyl dicarbonate ((Boc)₂O) proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom attacks one of the electrophilic carbonyl carbons of the (Boc)₂O molecule.[4] This forms a tetrahedral intermediate which then collapses, releasing the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[5][6] The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.[5] While the reaction can proceed without a base, the inclusion of a non-nucleophilic base like triethylamine (TEA) is highly recommended to neutralize the protonated amine intermediate, thereby accelerating the reaction rate and ensuring high conversion.[2][7]

Reaction Mechanism: Nucleophilic Acyl Substitution

The reaction proceeds through a well-established mechanism, as illustrated below.

Mechanism of Boc Protection

Boc Protection Mechanism sub N-methyl-4-bromobenzylamine (Nucleophile) attack Nucleophilic Attack sub->attack 1 boc2o Di-tert-butyl dicarbonate ((Boc)₂O) (Electrophile) boc2o->attack base Base (e.g., TEA) deprot Deprotonation base->deprot 4 tetra Tetrahedral Intermediate attack->tetra 2 collapse Collapse of Intermediate tetra->collapse 3 byproducts tert-Butoxide + CO₂ collapse->byproducts collapse->deprot product Boc-N-methyl-4-bromobenzylamine (Final Product) deprot->product 5

Caption: The mechanism of Boc protection for a secondary amine.

Detailed Experimental Protocol

This protocol is optimized for a 10 mmol scale reaction. Adjustments can be made for different scales, but stoichiometry should be maintained.

Materials and Reagents
ReagentFormulaMW ( g/mol )Amount (mmol)EquivalentsMass/VolumeRole
N-methyl-4-bromobenzylamineC₈H₁₀BrN200.0810.01.02.00 gSubstrate
Di-tert-butyl dicarbonateC₁₀H₁₈O₅218.2511.01.12.40 gBoc Source
Triethylamine (TEA)C₆H₁₅N101.1912.01.21.67 mLBase
Dichloromethane (DCM)CH₂Cl₂84.93--50 mLSolvent
1 M Hydrochloric Acid (HCl)HCl---~20 mLWork-up
Saturated Sodium BicarbonateNaHCO₃---~20 mLWork-up
Brine (Saturated NaCl)NaCl---~20 mLWork-up
Anhydrous Sodium SulfateNa₂SO₄142.04--~5 gDrying Agent
Step-by-Step Procedure
  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methyl-4-bromobenzylamine (2.00 g, 10.0 mmol). Dissolve the amine in dichloromethane (50 mL).

  • Base Addition: Add triethylamine (1.67 mL, 12.0 mmol) to the solution and stir for 5 minutes at room temperature.

  • Boc Anhydride Addition: Slowly add di-tert-butyl dicarbonate (2.40 g, 11.0 mmol) to the stirring solution in portions over 5 minutes. Note: The reaction may be mildly exothermic. An ice bath can be used for cooling if necessary, but is typically not required at this scale.[1]

  • Reaction: Allow the reaction to stir at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 2 to 6 hours.[1][4]

  • Work-up and Extraction:

    • Upon completion (as determined by TLC), quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess triethylamine, followed by saturated NaHCO₃ solution (20 mL), and finally brine (20 mL).[4][8]

    • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product. The product is typically an oil or a low-melting solid.

  • Purification (If Necessary): If the crude product contains impurities (as determined by ¹H NMR), purify by flash column chromatography on silica gel.[9][10] A gradient of ethyl acetate in hexanes (e.g., 0% to 15%) is a common eluent system.[11]

Analytical Monitoring and Characterization

Thin Layer Chromatography (TLC)

Monitoring the reaction is crucial for determining completion and optimizing reaction time.

  • Stationary Phase: Silica gel 60 F₂₅₄

  • Mobile Phase: 20% Ethyl Acetate in Hexanes

  • Visualization: UV lamp (254 nm) and/or a potassium permanganate (KMnO₄) stain.

CompoundExpected Rf ValueNotes
N-methyl-4-bromobenzylamine~0.1 - 0.2Starting material, more polar. May streak; adding 1% TEA to the eluent can help.[12]
Boc-protected product~0.5 - 0.7Less polar due to the large, non-polar Boc group. Appears as a new spot.
¹H NMR Spectroscopy

¹H NMR is the most definitive method for confirming the successful installation of the Boc group.[13][14]

  • Solvent: Chloroform-d (CDCl₃)

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
tert-Butyl (Boc)~1.48singlet9HThe characteristic signal confirming protection.[13]
N-Methyl~2.75singlet3HProtons of the methyl group attached to nitrogen.
Benzylic (-CH₂-)~4.40singlet2HProtons of the methylene bridge.
Aromatic~7.15 & 7.45doublet (2)2H & 2HProtons on the para-substituted benzene ring.

Experimental Workflow Diagram

Workflow for Boc Protection

Experimental Workflow start 1. Dissolve Amine & Add Base in DCM reaction 2. Add (Boc)₂O Stir at RT start->reaction monitor 3. Monitor by TLC reaction->monitor monitor->reaction Incomplete workup 4. Aqueous Work-up (Wash & Extract) monitor->workup Complete isolate 5. Dry & Concentrate workup->isolate analyze 6. Analyze Crude (¹H NMR) isolate->analyze purify 7. Column Chromatography (If Needed) analyze->purify Impure product 8. Pure Product analyze->product Pure purify->product

Caption: General experimental workflow for the Boc protection of amines.

Safety and Handling

  • Di-tert-butyl dicarbonate ((Boc)₂O): Is a lachrymator and moisture-sensitive. Handle only in a well-ventilated fume hood.

  • Dichloromethane (DCM): Is a volatile solvent and a suspected carcinogen. Avoid inhalation and skin contact.

  • Triethylamine (TEA): Is corrosive and has a strong odor. Handle with care in a fume hood.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate chemical-resistant gloves when performing this procedure.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Incomplete Reaction (TLC) Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (to ~40 °C) can be applied if necessary.[15]
Deactivated (Boc)₂O due to moisture.Use a fresh bottle of (Boc)₂O. Ensure all glassware is dry.
Product Streaking on TLC Plate The carbamate product or starting amine is interacting strongly with the acidic silica gel.Add 1-3% triethylamine to the TLC eluent to neutralize acidic sites on the silica.[9] This is also applicable to column chromatography.
Low Isolated Yield Product loss during aqueous work-up (emulsion formation).Break emulsions by adding more brine. Perform back-extractions of the aqueous layers with DCM to recover dissolved product.
Impure Product After Work-up Polarity of impurity is very close to the product.Perform careful flash column chromatography, testing various solvent systems (e.g., Toluene/Acetone, DCM/Methanol) by TLC first.[16]

References

Application Notes & Protocols: Strategic Use of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester. This bifunctional reagent serves as a cornerstone building block for introducing a protected N-methyl benzylamine moiety into complex molecular architectures. We will explore its utility in key palladium-catalyzed cross-coupling reactions and detail the subsequent manipulation of the versatile tert-butyloxycarbonyl (Boc) protecting group. The protocols herein are designed to be robust and adaptable, with an emphasis on the underlying chemical principles that govern experimental success.

Introduction: A Bifunctional Linchpin in Synthesis

This compound, hereafter referred to as Boc-N-methyl-4-bromobenzylamine (1) , is a highly valuable synthetic intermediate. Its structure incorporates two key, orthogonally reactive functional groups:

  • An Aryl Bromide: This serves as a versatile handle for a suite of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds.

  • A Boc-Protected Secondary Amine: The tert-butyloxycarbonyl (Boc) group offers robust protection for the secondary methylamino group under a wide range of conditions, particularly the basic and nucleophilic environments common to cross-coupling reactions.[1][2] Its facile removal under acidic conditions provides a gateway to further functionalization.[3][4][5]

This dual functionality allows for a modular and convergent approach to the synthesis of complex molecules, particularly in the fields of pharmaceuticals and materials science where substituted diarylmethanes and N-methyl-benzylamine scaffolds are prevalent.[6][7][8]

Chemical and Physical Properties
PropertyValue
IUPAC Name tert-butyl (4-bromobenzyl)(methyl)carbamate[9]
CAS Number 260809-26-5[10]
Molecular Formula C₁₃H₁₈BrNO₂[9]
Molecular Weight 300.19 g/mol [9]
Appearance Liquid or low-melting solid
Synonyms N-Boc-N-methyl-4-bromobenzylamine[9]

Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling

The aryl bromide moiety of 1 is the primary site for strategic bond formation. Its reactivity has been well-established in several cornerstone cross-coupling reactions. The following sections provide detailed protocols and mechanistic insights for its use in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: C(sp²)-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for constructing carbon-carbon bonds by coupling an organohalide with an organoboron compound.[11][12] Using 1 allows for the direct synthesis of substituted diarylmethane derivatives, which are common motifs in pharmacologically active compounds.[13]

  • Reaction Setup: To a flame-dried Schlenk flask or microwave vial, add Boc-N-methyl-4-bromobenzylamine (1) (1.0 equiv), the desired boronic acid or boronic ester (1.2–1.5 equiv), and a suitable base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0–3.0 equiv).

  • Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.02–0.05 equiv) or a combination of a palladium precursor like Pd(OAc)₂ (0.02 equiv) and a ligand such as SPhos or XPhos (0.04 equiv).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (10:1)).

  • Reaction Conditions: Heat the reaction mixture to 80–110 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Base Selection: The choice of base is critical. Carbonates like K₂CO₃ and Cs₂CO₃ are commonly used. Cs₂CO₃ is more soluble and often provides better results for less reactive substrates.[13]

  • Catalyst/Ligand System: For simple arylboronic acids, Pd(PPh₃)₄ is often sufficient. For more challenging couplings, particularly with sterically hindered partners or heteroaryl boronic acids, more sophisticated catalyst systems using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) with a Pd(OAc)₂ or Pd₂(dba)₃ precursor are recommended to promote the oxidative addition and reductive elimination steps of the catalytic cycle.[14]

  • Solvent: A mixture of an organic solvent and water is necessary to dissolve both the organic-soluble starting materials and the inorganic base. Degassing the solvent is crucial to prevent oxidation of the Pd(0) catalyst.

Suzuki_Workflow start Boc-N-methyl- 4-bromobenzylamine (1) product Boc-Protected Coupled Product start->product Suzuki Coupling [Pd Catalyst, Base] boronic R-B(OH)₂ boronic->product deprotected Final Secondary Amine Product product->deprotected Boc Deprotection [TFA or HCl]

Caption: Suzuki-Miyaura coupling workflow using reagent 1 .

Buchwald-Hartwig Amination: C(sp²)-N Bond Formation

The Buchwald-Hartwig amination is the palladium-catalyzed formation of a carbon-nitrogen bond between an aryl halide and an amine.[15][16] This reaction is indispensable for synthesizing aryl amines. When using 1 , this transformation allows for the creation of complex tertiary amines after the subsequent deprotection and further modification of the Boc-protected nitrogen.

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the amine coupling partner (1.1–1.2 equiv), a strong, non-nucleophilic base such as NaOt-Bu or LiHMDS (1.4 equiv), and the palladium catalyst system.

  • Catalyst System: A common system is a combination of a palladium precursor (e.g., Pd₂(dba)₃, 0.01–0.02 equiv) and a specialized phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like RuPhos, 0.02–0.05 equiv).

  • Reagent Addition: Add Boc-N-methyl-4-bromobenzylamine (1) (1.0 equiv) and anhydrous, degassed solvent (e.g., Toluene, Dioxane).

  • Reaction Conditions: Seal the tube and heat the mixture to 80–120 °C. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, quench the reaction carefully with saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the residue by flash column chromatography.

  • Base: Strong, sterically hindered bases like sodium tert-butoxide (NaOt-Bu) are required to deprotonate the amine coupling partner (or the Pd-amine complex) without competing as a nucleophile.[17]

  • Ligand Choice: The ligand is the most critical component. Bidentate ligands like BINAP and Xantphos are effective, while modern, highly active, sterically hindered monophosphine ligands developed by Buchwald and Hartwig often provide superior results, especially for less reactive aryl bromides or challenging amine partners.[17][18] These ligands facilitate the rate-limiting reductive elimination step.[15]

  • Inert Atmosphere: The Pd(0) active catalyst is highly sensitive to oxygen. Therefore, maintaining a strictly inert atmosphere is paramount for successful and reproducible results.

Buchwald_Workflow start Boc-N-methyl- 4-bromobenzylamine (1) product Boc-Protected Coupled Product start->product Buchwald-Hartwig [Pd Catalyst, Base] amine R¹R²NH amine->product deprotected Final Secondary Amine Product product->deprotected Boc Deprotection [TFA or HCl]

Caption: Buchwald-Hartwig amination workflow using reagent 1 .

Sonogashira Coupling: C(sp²)-C(sp) Bond Formation

The Sonogashira coupling reaction forges a bond between an aryl halide and a terminal alkyne, providing a direct route to aryl alkynes.[19] These products are exceptionally versatile, serving as precursors for heterocycles, in "click" chemistry, or as components in conjugated materials.[20][21]

  • Reaction Setup: To a Schlenk flask, add Boc-N-methyl-4-bromobenzylamine (1) (1.0 equiv), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.01–0.03 equiv), and a copper(I) co-catalyst, typically CuI (0.02–0.05 equiv).

  • Reagent Addition: Evacuate and backfill the flask with an inert gas. Add an anhydrous, degassed solvent like THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, 2.0–3.0 equiv). Finally, add the terminal alkyne (1.1–1.5 equiv) via syringe.

  • Reaction Conditions: Stir the reaction at room temperature or with gentle heating (40–60 °C). The reaction is often rapid. Monitor by TLC for the consumption of starting material.

  • Work-up: Once complete, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove catalyst residues. Wash the filtrate with water and brine.

  • Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the product by flash column chromatography.

  • Dual Catalysis: The reaction operates through a synergistic dual catalytic cycle. The palladium catalyst activates the aryl bromide, while the copper(I) salt reacts with the alkyne to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[19]

  • Amine Base: The amine (e.g., Et₃N) serves multiple roles: it acts as the base to deprotonate the alkyne, serves as a ligand for the copper, and scavenges the HBr byproduct.[19]

  • Copper-Free Conditions: For sensitive substrates, copper-free Sonogashira protocols have been developed, which typically require a different palladium catalyst system and a stronger base.[22]

The Boc Protecting Group: A Strategic Tool

The Boc group is central to the utility of reagent 1 . Its stability and predictable cleavage are key to its role in multi-step synthesis.

Chemical Stability

The Boc group is a carbamate, which is chemically robust. It is stable to:

  • Basic conditions (e.g., NaOt-Bu, K₂CO₃, Et₃N).[2]

  • Most nucleophiles.[1]

  • Reductive conditions like catalytic hydrogenation (unlike a Cbz group).[4]

This stability profile makes it perfectly suited to withstand the conditions of the cross-coupling reactions described above without premature cleavage.

Deprotection Protocol

Cleavage of the Boc group is most commonly achieved under strong acidic conditions.[2][3] The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of the stable tert-butyl cation, which typically forms isobutene. The resulting carbamic acid spontaneously decarboxylates to yield the free amine and carbon dioxide.[4][5]

  • Dissolution: Dissolve the Boc-protected substrate (1.0 equiv) in dichloromethane (DCM) to a concentration of approximately 0.1–0.2 M.

  • Acid Addition: Cool the solution in an ice bath (0 °C). Add trifluoroacetic acid (TFA) dropwise (5–10 equiv, or use a 20-50% solution of TFA in DCM).

  • Reaction: Remove the ice bath and stir the reaction at room temperature. Gas evolution (CO₂) is often observed. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 1–4 hours).

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM. Co-evaporate with toluene or DCM several times to ensure complete removal of residual acid.

  • Isolation: The product is typically isolated as the TFA salt. To obtain the free amine, dissolve the residue in DCM and wash with a mild aqueous base (e.g., saturated NaHCO₃ solution) until the aqueous layer is basic. Dry the organic layer and concentrate to yield the free amine.

Deprotection_Mechanism cluster_0 Boc Deprotection Pathway BocN Boc-Protected Amine Protonated Protonated Carbamate BocN->Protonated H⁺ (TFA) CarbamicAcid Carbamic Acid + t-Bu⁺ Protonated->CarbamicAcid Loss of t-Bu⁺ Amine Free Amine + CO₂ CarbamicAcid->Amine Decarboxylation

Caption: Simplified mechanism for acid-catalyzed Boc deprotection.

Conclusion

This compound is a powerful and versatile building block for modern organic synthesis. Its orthogonal reactive sites—the aryl bromide for cross-coupling and the Boc-protected amine for stable introduction of a nitrogen moiety—enable efficient and modular synthetic strategies. The protocols and principles outlined in this guide provide a solid foundation for researchers to leverage this reagent in the development of novel pharmaceuticals, agrochemicals, and functional materials.

References

Applications of N-Boc-N-methyl-4-bromobenzylamine in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Medicinal Chemistry Applications of N-Boc-N-methyl-4-bromobenzylamine

Authored by: A Senior Application Scientist

This document serves as a detailed technical guide for researchers, scientists, and drug development professionals on the strategic applications of N-Boc-N-methyl-4-bromobenzylamine. We will explore its role as a pivotal building block in modern medicinal chemistry, providing not only procedural protocols but also the underlying scientific rationale for its use in constructing complex molecular architectures destined for therapeutic intervention.

Introduction: A Strategically Designed Synthetic Intermediate

N-Boc-N-methyl-4-bromobenzylamine is a trifunctional synthetic intermediate designed for versatility in drug discovery campaigns. Its structure is ingeniously arranged to allow for sequential and controlled chemical modifications, making it an invaluable asset in the synthesis of targeted therapeutics.

  • The Aryl Bromide Handle: The bromine atom on the phenyl ring is the primary reactive site for palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, which are foundational to the scaffolds of many modern pharmaceuticals.

  • The N-Boc Protecting Group: The tert-butyloxycarbonyl (Boc) group serves as a robust shield for the secondary amine.[1] This protection is critical as it prevents the nitrogen from participating in unwanted side reactions during the functionalization of the aryl bromide.[1] The Boc group's stability and its predictable, clean removal under acidic conditions make it a cornerstone of synthetic strategy.[2][3]

  • The N-Methyl Group: The presence of the methyl group on the nitrogen is not merely a structural feature; it is a deliberate design element. In many drug candidates, N-methylation is a key tactic to fine-tune pharmacological properties, including metabolic stability, cell permeability, and binding affinity to the biological target.

This combination of features enables chemists to employ N-Boc-N-methyl-4-bromobenzylamine as a linchpin fragment to connect different parts of a molecule or to introduce a specific pharmacophoric element into a lead compound.

structure mol mol A Aryl Bromide (Cross-Coupling Handle) mol->A     B N-Boc Group (Amine Protection) mol->B     C N-Methyl Group (Pharmacological Modulation) mol->C    

Caption: Key reactive and modulatory sites of N-Boc-N-methyl-4-bromobenzylamine.

Core Applications in Drug Discovery Programs

The utility of this building block spans multiple therapeutic areas, primarily by enabling access to chemical scaffolds known to interact with high-value biological targets.

Synthesis of Kinase Inhibitors

Protein kinases are a major class of drug targets, particularly in oncology.[4] Many small-molecule kinase inhibitors feature a biaryl or an N-aryl scaffold that occupies the ATP-binding pocket of the enzyme.[4][5] N-Boc-N-methyl-4-bromobenzylamine is an ideal starting material for constructing the "linker" and "headgroup" regions of these inhibitors.

The aryl bromide allows for the introduction of a second aromatic or heteroaromatic ring system via Suzuki-Miyaura coupling, forming a core biaryl structure. Alternatively, Buchwald-Hartwig amination can be used to connect the benzylamine fragment to a heterocyclic core, a common motif in Type II kinase inhibitors.[5]

Development of GPCR Modulators

G protein-coupled receptors (GPCRs) are the largest family of cell surface receptors and are the targets of a significant percentage of all approved drugs.[6] The benzylamine scaffold is a recurring structural motif in ligands for a wide range of GPCRs, including those for neurotransmitters and hormones. The ability to diversify the aryl ring of N-Boc-N-methyl-4-bromobenzylamine through cross-coupling allows for extensive Structure-Activity Relationship (SAR) studies. By systematically varying the substituent attached to the phenyl ring, medicinal chemists can probe the binding pocket of a target GPCR to optimize potency, selectivity, and pharmacokinetic properties.[7] Allosteric modulators, in particular, often possess complex structures where this building block can serve to correctly position functional groups in less-conserved regions of the receptor.[7][8]

workflow cluster_coupling Palladium-Catalyzed Cross-Coupling cluster_final Final Derivatization start N-Boc-N-methyl- 4-bromobenzylamine suzuki Suzuki-Miyaura Coupling (C-C Bond Formation) start->suzuki with R-B(OH)₂ buchwald Buchwald-Hartwig Amination (C-N Bond Formation) start->buchwald with R₂-NH intermediate Boc-Protected Intermediate suzuki->intermediate buchwald->intermediate deprotection N-Boc Deprotection (e.g., TFA or HCl) intermediate->deprotection final_amine Free Secondary Amine deprotection->final_amine acylation Amide/Sulfonamide Formation final_amine->acylation alkylation Reductive Amination final_amine->alkylation end Target Molecule (e.g., Kinase Inhibitor, GPCR Modulator) acylation->end alkylation->end

Caption: General synthetic workflow using the title compound in medicinal chemistry.

Field-Proven Experimental Protocols

The following protocols are provided as robust starting points. As a Senior Application Scientist, I stress that optimization of catalysts, ligands, bases, and solvents is often necessary for novel or complex substrates. Each protocol is designed as a self-validating system, incorporating in-process checks (TLC/LC-MS) to ensure reaction completion.

Protocol 1: Suzuki-Miyaura C-C Coupling

This protocol facilitates the formation of a C-C bond, replacing the bromine with an aryl or heteroaryl group. This is a cornerstone reaction for building biaryl scaffolds.[9]

Causality Behind Choices:

  • Inert Atmosphere: The Pd(0) catalyst is sensitive to oxygen and will be oxidized to an inactive Pd(II) state if not protected.[10]

  • Catalyst/Ligand System: Pd(dppf)Cl₂ is a reliable pre-catalyst that is stable to air. The dppf ligand is effective for many electronically diverse coupling partners.

  • Base and Solvent: A base like K₂CO₃ is required for the transmetalation step of the catalytic cycle.[9] A mixed aqueous/organic solvent system (e.g., dioxane/water) is often used to solubilize both the organic substrates and the inorganic base.[10]

Materials:

  • N-Boc-N-methyl-4-bromobenzylamine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried round-bottom flask, add N-Boc-N-methyl-4-bromobenzylamine, the arylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.

  • Seal the flask with a septum, then evacuate and backfill with argon or nitrogen gas (repeat 3 times).

  • Add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 4-12 hours), cool the mixture to room temperature.

  • Dilute with ethyl acetate and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterConditionRationale
Catalyst Pd(dppf)Cl₂ (3 mol%)Air-stable pre-catalyst, effective for a broad range of substrates.
Base K₂CO₃ or Cs₂CO₃ (2.0 equiv)Facilitates the crucial transmetalation step.[9]
Solvent Dioxane/H₂O or Toluene/H₂OSolubilizes both organic and inorganic components.[10]
Temperature 80-110 °CProvides thermal energy to overcome activation barriers in the catalytic cycle.
Protocol 2: Buchwald-Hartwig C-N Amination

This reaction forms a C-N bond, coupling the aryl bromide with a primary or secondary amine. It is a powerful method for synthesizing the diarylamine and related structures prevalent in pharmaceuticals.[11][12]

Causality Behind Choices:

  • Anhydrous Conditions: The strong base used (NaOtBu) is highly water-sensitive. Any moisture will quench the base and inhibit the reaction.

  • Catalyst/Ligand System: A combination of a palladium source like Pd₂(dba)₃ and a bulky, electron-rich phosphine ligand (e.g., XPhos) is highly effective.[13] The ligand accelerates both the oxidative addition and the final reductive elimination steps, which are often rate-limiting.[13]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine coupling partner, making it a more effective nucleophile in the catalytic cycle.[13]

Materials:

  • N-Boc-N-methyl-4-bromobenzylamine (1.0 equiv)

  • Amine coupling partner (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous toluene

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a strong flow of argon, add NaOtBu to a flame-dried Schlenk flask.

  • Add the N-Boc-N-methyl-4-bromobenzylamine, Pd₂(dba)₃, and XPhos.

  • Add anhydrous toluene, followed by the amine coupling partner.

  • Seal the flask and heat to 100-110 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS until the starting aryl bromide is consumed.

  • Cool the reaction to room temperature and quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl).

  • Extract the product with ethyl acetate. Wash the combined organic layers with brine.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by flash column chromatography.

Protocol 3: N-Boc Deprotection

This final step unmasks the secondary amine, making it available for further functionalization, such as acylation or reductive amination.

Causality Behind Choices:

  • Strong Acid: The Boc group is designed to be stable to most reaction conditions but labile to strong acid.[2] Trifluoroacetic acid (TFA) is effective because it is a strong acid that is also highly volatile, making it easy to remove after the reaction.[14] An alternative is 4M HCl in dioxane.[3]

  • Mechanism: The acid protonates the carbonyl oxygen, weakening the C-O bond and leading to the collapse of the carbamate into CO₂, a stable tert-butyl cation (which is trapped or forms isobutylene), and the desired free amine salt.

Materials:

  • Boc-protected substrate (1.0 equiv)

  • Trifluoroacetic acid (TFA) (10-20 equiv)

  • Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected compound in DCM (approx. 0.1 M).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours.

  • Monitor the deprotection by TLC or LC-MS until no starting material remains.

  • Concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • The resulting product is the amine-TFA salt, which can often be used directly or neutralized by washing with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) during an aqueous workup.

Conclusion

N-Boc-N-methyl-4-bromobenzylamine is more than just a chemical reagent; it is a strategic tool in the arsenal of the medicinal chemist. Its pre-installed protective group and N-methyl functionality, combined with a versatile aryl bromide handle, allow for efficient and modular synthesis of complex molecules. The robust and well-understood protocols for its use in Suzuki and Buchwald-Hartwig couplings enable rapid exploration of chemical space, accelerating the journey from a synthetic building block to a potential life-saving therapeutic.

References

Application Note: Acid-Catalyzed Deprotection of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Role of Boc Protection in Amine Synthesis

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the precise control of reactive functional groups is paramount. The tert-butoxycarbonyl (Boc) group stands as one of the most widely utilized protecting groups for amines due to its stability across a broad range of chemical conditions—including exposure to bases, nucleophiles, and catalytic hydrogenation—and its facile, predictable removal under acidic conditions.[1][2][3] This application note provides a detailed technical guide for the acid-catalyzed deprotection of a specific N-Boc protected secondary amine, (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, to yield N-methyl-4-bromobenzylamine. This transformation is a critical step in synthetic pathways where the secondary amine functionality is required for subsequent reactions, such as amide bond formation or further alkylation. We will delve into the underlying mechanism, provide validated protocols using common acidic reagents, discuss potential side reactions, and offer troubleshooting guidance to ensure high-yield, clean conversions.

Mechanistic Rationale: The E1-Type Cleavage Pathway

The acid-catalyzed removal of the Boc group proceeds through a robust and well-understood E1-type elimination mechanism.[4] The reaction is initiated by the protonation of the carbamate's carbonyl oxygen by a strong acid, such as trifluoroacetic acid (TFA) or hydrogen chloride (HCl).[1][4] This protonation enhances the electrophilicity of the carbonyl carbon and weakens the adjacent carbon-oxygen bond. Subsequently, the molecule undergoes cleavage to form a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[5] This step is the rate-determining step of the reaction. The carbamic acid rapidly decomposes into the desired free amine and carbon dioxide gas, a process which is irreversible and drives the reaction to completion.[2][4] The liberated amine is then protonated by the excess acid in the medium, typically yielding the corresponding amine salt (e.g., trifluoroacetate or hydrochloride salt).[4]

It is crucial to note that the reaction generates gaseous CO2, and therefore, the reaction must never be conducted in a sealed or closed system.[1][4]

Boc Deprotection Mechanism cluster_0 Reaction Steps cluster_1 Byproducts Boc_Amine Boc-Protected Amine (Substrate) Protonated_Boc Protonated Carbamate Carbamic_Acid Carbamic Acid Intermediate Protonated_Boc->Carbamic_Acid - t-Bu⁺ Amine_Salt Amine Salt (Product) Carbamic_Acid->Amine_Salt - CO₂ + H⁺ tBu_Cation tert-Butyl Cation Isobutylene Isobutylene tBu_Cation->Isobutylene - H⁺ CO2 Carbon Dioxide (gas)

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Design: Reagent Selection and Protocol Optimization

The choice of acid and solvent system is critical for achieving efficient and clean deprotection. The two most common and effective systems are Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) and Hydrogen Chloride (HCl) in 1,4-dioxane.

Reagents and Materials
Reagent/MaterialGradeSupplier RecommendationNotes
This compound≥97% PurityCommercial SourceStarting material.
Trifluoroacetic Acid (TFA)Reagent Grade, ≥99%Commercial SourceHighly corrosive. Handle with extreme care in a fume hood.[6][7]
Dichloromethane (DCM), Anhydrous≥99.8%, AnhydrousCommercial SourceUse of anhydrous solvent prevents unwanted side reactions.
4 M Hydrogen Chloride in 1,4-DioxaneSolutionCommercial SourceCan also be prepared in the lab. Corrosive and moisture-sensitive.[8]
Diethyl Ether, AnhydrousReagent GradeCommercial SourceUsed for product precipitation.
Saturated Sodium Bicarbonate (NaHCO₃) solutionACS GradeIn-house preparationFor neutralization during workup.
Anhydrous Magnesium Sulfate (MgSO₄)Reagent GradeCommercial SourceFor drying organic layers.
Round-bottom flasks, magnetic stirrer, stir bars---Standard Lab Equipment---
Rotary Evaporator---Standard Lab EquipmentFor solvent removal.[9]
pH paper or meter---Standard Lab EquipmentFor monitoring neutralization.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This method is highly effective and generally provides rapid conversion. TFA's volatility simplifies its removal post-reaction.[5]

Workflow Diagram

TFA_Deprotection_Workflow A Dissolve Substrate in DCM B Cool to 0°C A->B C Add TFA Dropwise B->C D Warm to RT & Stir (1-2h) C->D E Monitor by TLC/LC-MS D->E F Concentrate in vacuo E->F G Precipitate with Et₂O F->G H Filter & Dry G->H I Obtain Amine TFA Salt H->I

Caption: Experimental workflow for TFA-mediated Boc deprotection.

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM), using approximately 10-20 mL of solvent per gram of substrate.

  • Cooling: Place the flask in an ice-water bath and stir the solution for 5-10 minutes until it reaches 0°C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) (5-10 eq) to the stirred solution. An exotherm may be observed. The addition of a large excess of TFA ensures the reaction goes to completion.[10]

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 1-3 hours. The reaction progress should be monitored by an appropriate method (e.g., TLC, LC-MS) until the starting material is fully consumed.[10]

  • Workup (Isolation as TFA salt): Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[11] To precipitate the product, add cold diethyl ether to the resulting residue and triturate.

  • Isolation: Collect the precipitated N-methyl-4-bromobenzylamine trifluoroacetate salt by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.[12]

Protocol 2: Deprotection using 4 M HCl in 1,4-Dioxane

This method is an excellent alternative to TFA, often yielding a crystalline hydrochloride salt that is easy to handle. It can sometimes offer better selectivity if other acid-sensitive groups are present.[13][14][15]

Step-by-Step Procedure:

  • Reaction Setup: Dissolve this compound (1.0 eq) in a minimal amount of 1,4-dioxane in a round-bottom flask with a magnetic stir bar.

  • Acid Addition: To the solution, add a solution of 4 M HCl in 1,4-dioxane (4-5 eq) at room temperature.[8]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Often, the hydrochloride salt of the product will precipitate from the reaction mixture. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Isolation: If a precipitate has formed, collect the solid by filtration. Wash the solid with a small amount of cold 1,4-dioxane or diethyl ether and dry under vacuum to yield N-methyl-4-bromobenzylamine hydrochloride. If no precipitate forms, concentrate the reaction mixture in vacuo and triturate the residue with diethyl ether to induce precipitation.[8]

Characterization and Data Analysis

The product, N-methyl-4-bromobenzylamine, can be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The successful deprotection is confirmed by the disappearance of the tert-butyl signal (a singlet at ~1.4-1.5 ppm in ¹H NMR) and the appearance of an N-H proton signal (as the amine salt).

ParameterExpected Outcome (TFA Protocol)Expected Outcome (HCl Protocol)
Reaction Time 1-3 hours at room temperature1-4 hours at room temperature
Typical Yield >95% (as TFA salt)>95% (as HCl salt)
Product Form Often an oil or amorphous solid after evaporation; solid after precipitation.[16]Often a crystalline solid that precipitates directly from the reaction.[16]
Workup Complexity Simple evaporation and precipitation.Simple filtration or evaporation/precipitation.

Troubleshooting and Field-Proven Insights

Issue 1: Incomplete Reaction

  • Cause: Insufficient acid stoichiometry or short reaction time. Steric hindrance near the Boc group can also slow the reaction.[17]

  • Solution: Increase the equivalents of acid (up to 20-50% v/v for TFA in DCM).[5][18] Extend the reaction time and monitor carefully. Gentle warming (to 30-40°C) can be applied, but this may increase the risk of side reactions.

Issue 2: Side-Product Formation (Alkylation)

  • Cause: The tert-butyl cation generated during the reaction is a reactive electrophile.[17] While the bromobenzyl moiety in the target molecule is not highly susceptible, other electron-rich aromatic systems or nucleophiles could be alkylated (+56 Da mass shift).[17][19]

  • Solution: This is less of a concern for this specific substrate. However, in more complex molecules, adding a cation scavenger like triisopropylsilane (TIS) or anisole (1-5% v/v) to the reaction mixture can effectively trap the tert-butyl cation and prevent unwanted alkylation.[17]

Issue 3: Difficulty Isolating the Free Amine

  • Cause: The product is isolated as a salt. For applications requiring the free amine, a neutralization step is necessary. Direct extraction can be difficult if the free amine has some water solubility.[20]

  • Solution (Free-Basing): After removing the reaction solvent and excess acid, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate, DCM). Carefully wash the organic layer with a saturated aqueous solution of a mild base like sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the aqueous layer is basic (pH > 8).[11] Separate the layers, wash the organic phase with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the neutral free amine.

Safety and Handling Precautions

  • Trifluoroacetic Acid (TFA): TFA is a strong, corrosive acid that can cause severe burns upon contact with skin and eyes and is harmful if inhaled.[21][22] All manipulations must be performed in a properly functioning chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, splash goggles, and chemical-resistant gloves (butyl rubber or Viton are recommended for significant handling).[6][23] Have an emergency eyewash and safety shower readily accessible.

  • Hydrogen Chloride (4 M in Dioxane): This solution is corrosive and releases HCl gas. It is also moisture-sensitive. Handle exclusively in a chemical fume hood with appropriate PPE. Dioxane is a suspected carcinogen.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize inhalation by working in a well-ventilated fume hood.

Conclusion

The acid-catalyzed deprotection of this compound is a reliable and high-yielding transformation essential for synthetic chemists. Both TFA in DCM and 4 M HCl in dioxane are excellent reagent systems for this purpose, with the choice often depending on the desired salt form of the final product and the presence of other functional groups in the molecule. By understanding the reaction mechanism, optimizing the protocol, and adhering to strict safety measures, researchers can confidently and efficiently execute this critical deprotection step.

References

Standard Conditions for Removing the Boc Group with Trifluoroacetic acid (TFA): A Detailed Guide to Mechanism, Protocol, and Optimization

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines in organic synthesis, prized for its stability under a wide range of reaction conditions.[1][2] Its true utility, however, lies in its facile and clean removal under acidic conditions, a cornerstone of modern peptide synthesis and complex molecule construction.[2][3][4] Trifluoroacetic acid (TFA) is the reagent of choice for this transformation due to its volatility and effectiveness.

This guide provides a comprehensive exploration of the TFA-mediated Boc deprotection, moving beyond a simple recitation of steps to explain the underlying chemical principles. We will delve into the reaction mechanism, the critical role of scavengers in preventing side reactions, present detailed protocols for both solution and solid-phase applications, and offer a data-driven approach to optimizing reaction conditions.

The Mechanism: A Double-Edged Sword

The removal of the Boc group with TFA is an acid-catalyzed elimination that proceeds through a well-defined pathway.[5] Understanding this mechanism is paramount, as it reveals not only how the desired amine is liberated but also the origin of potential, and often problematic, side reactions.

  • Protonation: The process begins with the protonation of the Boc group's carbonyl oxygen by the strong acid, TFA.[2][5][6][7]

  • C-O Bond Cleavage: This protonation weakens the adjacent tert-butyl C-O bond, leading to its cleavage. This step is the crux of the reaction, generating two key species: a carbamic acid intermediate and a highly stable, planar tert-butyl carbocation.[1][5][6][7]

  • Decarboxylation: The carbamic acid is unstable and rapidly decomposes, releasing the free amine and gaseous carbon dioxide.[1][6] It is crucial to perform this reaction in an open or well-vented system to allow the CO₂ to escape.[6]

  • Salt Formation: In the highly acidic environment, the newly liberated and nucleophilic amine is immediately protonated by the excess TFA, yielding the corresponding trifluoroacetate salt as the final product.[5][6]

The primary challenge in Boc deprotection arises from the generation of the electrophilic tert-butyl cation.[4][5][8][9] This reactive intermediate can attack any nucleophilic sites within the substrate molecule, leading to unwanted alkylation.[4][7] In peptide chemistry, residues with electron-rich side chains are particularly vulnerable.[5][7][8][9]

  • Tryptophan (Trp): The indole ring is highly susceptible to tert-butylation.[7][8][9]

  • Methionine (Met): The thioether side chain can be alkylated to form a sulfonium salt.[7][8][9]

  • Cysteine (Cys): The free thiol group is a prime target for alkylation.[7][8][9]

  • Tyrosine (Tyr): The activated phenolic ring can be modified by the carbocation.[7][8]

This leads to the formation of impurities, often detected in mass spectrometry by a mass increase of +56 Da, complicating purification and reducing the yield of the desired product.

Boc_Deprotection_Mechanism cluster_SideReaction Side Reaction Pathway cluster_Scavenging Protective Pathway BocAmine Boc-Protected Amine Protonated Protonated Intermediate BocAmine->Protonated + TFA CarbamicAcid Carbamic Acid Protonated->CarbamicAcid C-O Cleavage tBuCation tert-Butyl Cation (Reactive Electrophile) Protonated->tBuCation FreeAmine Free Amine CarbamicAcid->FreeAmine - CO₂ TFASalt Amine TFA Salt FreeAmine->TFASalt + TFA SideProduct Alkylated Side Product (+56 Da) tBuCation->SideProduct Attacks Nucleophilic Residues (Trp, Met, Cys) TrappedCation Trapped Cation (Inactive) tBuCation->TrappedCation Trapping Scavenger Scavenger (e.g., TIS) Scavenger->TrappedCation

Boc deprotection mechanism and the role of scavengers.

The Essential Role of Scavengers

To mitigate the destructive potential of the tert-butyl cation, "scavengers" are added to the deprotection reaction.[5][10] These are nucleophilic compounds designed to intercept or "scavenge" the carbocation at a rate faster than it can react with the substrate.[7][8] The choice of scavenger is dictated by the specific nucleophilic residues present in the molecule.

ScavengerTarget Residue(s) / FunctionTypical % (v/v)Reference(s)
Triisopropylsilane (TIS) General purpose, highly effective for Trp . Reduces the carbocation.2.5 - 5%[7][9]
Water (H₂O) General purpose. Traps the cation to form tert-butanol.2.5 - 5%[9]
Thioanisole Effective for protecting Met and Trp .5%[9]
1,2-Ethanedithiol (EDT) Particularly effective for Cys . Also helps prevent Trp oxidation.2.5%[7][8]
Anisole / Phenol Act as decoys for the carbocation, effective for protecting Tyr .5%[7]

A common and highly effective general-purpose mixture, especially in solid-phase peptide synthesis (SPPS), is the "cleavage cocktail" of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) .[7] For peptides with multiple sensitive residues, more complex cocktails like Reagent K (TFA/Phenol/H₂O/Thioanisole/EDT) may be employed.[9][11]

Experimental Protocols

The practical application of TFA deprotection varies slightly between solution-phase synthesis and solid-phase peptide synthesis (SPPS).

This protocol is a robust starting point for deprotecting a Boc-protected compound dissolved in an organic solvent.

Reagents and Materials:

  • Boc-protected substrate

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Scavenger(s) of choice (e.g., Triisopropylsilane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Preparation: Dissolve the Boc-protected compound in DCM (a typical concentration is 0.1-0.2 M) in a round-bottom flask.[12]

  • Cooling: Cool the solution to 0°C in an ice bath. This helps to control any potential exotherm upon addition of the acid.[9]

  • Reagent Addition: Add the desired scavenger(s) (e.g., TIS, 2.5-5% v/v). Slowly add TFA. A common starting point is a 1:1 ratio of TFA to DCM (50% TFA v/v).[5]

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 30 minutes to 2 hours.[5][13]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed.[9][13]

  • Work-up (Isolation of Free Amine): a. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[13] To aid in the removal of residual TFA, the residue can be co-evaporated with toluene.[9] b. Carefully dissolve the residue in an organic solvent like ethyl acetate or DCM. c. Wash the organic layer with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.[13] d. Wash the organic layer with brine, then dry it over anhydrous Na₂SO₄ or MgSO₄.[13] e. Filter and concentrate the solution in vacuo to yield the deprotected free amine.[13]

This protocol describes the final step in Boc- or Fmoc-based SPPS, where the peptide is cleaved from the resin support and all acid-labile side-chain protecting groups (including Boc) are removed simultaneously.

Reagents and Materials:

  • Peptide-bound resin

  • Dichloromethane (DCM) for washing

  • Cleavage Cocktail (e.g., TFA/TIS/H₂O, 95:2.5:2.5 v/v/v), freshly prepared

  • Cold diethyl ether ((C₂H₅)₂O)

  • Reaction vessel suitable for SPPS, sintered glass funnel

Step-by-Step Methodology:

  • Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual synthesis reagents and dry it under a stream of nitrogen or in vacuo.[14]

  • Cleavage Reaction: In a well-ventilated fume hood, add the freshly prepared cleavage cocktail to the dried resin (typically 10 mL per gram of resin).[15] Seal the vessel and agitate gently (e.g., on a shaker or with occasional swirling) at room temperature for 1.5 to 2 hours.[14]

  • Peptide Collection: Filter the cleavage mixture through a sintered glass funnel, collecting the TFA filtrate which now contains the dissolved peptide. Wash the resin twice more with small volumes of fresh TFA to ensure complete recovery.

  • Peptide Precipitation: In a centrifuge tube, add the combined TFA filtrate dropwise to a large volume of cold diethyl ether (typically 10 times the volume of the filtrate).[15] A white precipitate of the crude peptide should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with more cold ether to remove residual scavengers and dissolved organic impurities, repeating the centrifugation and decanting process 2-3 times.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in vacuo to yield the crude product, which can then be purified by HPLC.

General experimental workflow for Boc deprotection.

Optimizing Reaction Conditions

While the protocols above are generally applicable, conditions may need to be optimized based on the specific substrate.

ParameterTypical Range / ConditionRationale & ConsiderationsReference(s)
TFA Concentration 20-50% (v/v) in DCMA good starting point for most substrates. Balances reaction rate with control.[5][12][16]
55% (v/v) in DCMOften optimal for SPPS, as it provides better resin swelling than 100% TFA, leading to more efficient deprotection and higher purity peptides.[5][17]
100% (Neat)Provides very rapid deprotection (5-15 min) but increases the risk of side reactions. Best for robust substrates.[5][17]
Temperature 0°C to Room Temperature (RT)Most deprotections are run at RT.[9][16] Initial cooling to 0°C is recommended to manage the heat of mixing. For sterically hindered substrates, gentle warming (e.g., 40°C) may be required, but this can accelerate side product formation.[16][9][16]
Reaction Time 5 minutes to 4 hoursHighly substrate-dependent. Simple, unhindered amines may deprotect in <30 minutes.[13] Hindered amines or complex peptides may require several hours. Reaction monitoring is essential to avoid over-exposure to acid.[12][13][16]
Solvent Dichloromethane (DCM)The most common solvent.[1][12] Provides good solubility for a wide range of substrates and is compatible with TFA.[1][12]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Incomplete or Sluggish Reaction Insufficient Acid: The TFA concentration is too low. The reaction rate can show a second-order dependence on acid concentration.[5] Steric Hindrance: Bulky groups near the Boc-protected amine slow the reaction.[5][8][16] Poor Resin Swelling (SPPS): The acid cannot efficiently access all reaction sites.[5]Increase Acid Concentration: Move from 25% to 50% TFA.[5] Increase Reaction Time/Temperature: Allow the reaction to stir longer, monitoring progress. Gentle warming can be applied cautiously.[8][16] Optimize SPPS Solvent: For SPPS, a 55% TFA/DCM mixture is often superior to 100% TFA for ensuring proper resin swelling.[5][17]
Unexpected +56 Da Peak in LC-MS tert-Butylation: The highly reactive tert-butyl cation has alkylated a nucleophilic site on your molecule (e.g., Trp, Met, Cys, Tyr).[7][9]Incorporate Scavengers: This is the most effective solution. Add a scavenger or a scavenger cocktail appropriate for the sensitive residues in your substrate. TIS and water are excellent general-purpose scavengers.[7][9]
Difficult Removal of Residual TFA High Boiling Point: TFA (B.P. ~72°C) can be difficult to remove completely under vacuum, leading to an oily residue instead of a solid salt.Co-evaporation: After initial concentration, add a non-polar solvent like toluene or cyclohexane and re-evaporate. Repeat 2-3 times. This forms an azeotrope with TFA, aiding its removal.[9][18] Precipitation/Trituration: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., DCM) and precipitate the salt by adding a large volume of a non-polar solvent like cold diethyl ether.[14]
Trifluoroacetylation of Deprotected Amine Reaction with TFA: The newly formed, nucleophilic amine can potentially react with TFA, especially in subsequent coupling steps. This is more of a concern with anhydride-based coupling reagents.Complete TFA Removal: Ensure all TFA is removed via co-evaporation before proceeding to the next step. Salt Conversion: If the TFA salt is problematic for the next step, consider converting it to the hydrochloride (HCl) salt by dissolving the crude product and precipitating with HCl in a non-polar solvent like ether.[18]

References

Application Note & Protocol: Suzuki-Miyaura Cross-Coupling of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its remarkable efficiency and reliability in constructing carbon-carbon bonds.[1][2][3] This palladium-catalyzed reaction offers mild conditions, exceptional functional group tolerance, and utilizes readily available and environmentally benign organoboron reagents, making it indispensable in drug discovery, materials science, and fine chemical synthesis.[4][5]

This document provides a detailed guide for the Suzuki-Miyaura coupling of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester , a substrate of significant interest. This molecule features two key structural motifs: an sp³-hybridized benzylic bromide and a tert-butoxycarbonyl (Boc) protected secondary amine. The protocol herein is optimized to address the specific reactivity of the benzylic C-Br bond while ensuring the integrity of the acid-labile Boc protecting group.[6][7]

Benzylic halides present a unique set of challenges and opportunities compared to their aryl halide counterparts, often exhibiting different kinetics in the crucial oxidative addition step.[8][9][10] This guide offers researchers a robust, field-proven protocol, delves into the mechanistic rationale behind the chosen conditions, and provides a framework for troubleshooting and adaptation to analogous substrates.

The Scientific Rationale: Mechanism & Component Selection

A successful Suzuki-Miyaura coupling hinges on the synergistic interplay of the catalyst, ligand, base, and solvent. Understanding the role of each component is critical for optimization and troubleshooting.

The Catalytic Cycle

The reaction proceeds via a well-established catalytic cycle involving a Pd(0)/Pd(II) couple.[11][12] The three fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the benzylic bromide. This is often the rate-limiting step and results in a Pd(II) intermediate. For benzylic halides, this step proceeds with inversion of stereochemistry, although our substrate is achiral.[8]

  • Transmetalation: The organic moiety from the boronic acid (or its boronate ester) is transferred to the palladium center, displacing the halide. This step requires activation of the organoboron species by a base to form a more nucleophilic "ate" complex.[13][14]

  • Reductive Elimination: The two organic partners on the Pd(II) center couple and are expelled, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which re-enters the cycle.[12]

Suzuki_Catalytic_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pdiia R¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib R¹-Pd(II)L₂-R² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product_out R¹-R² (Product) pdiib->product_out r1x_in R¹-X (Benzylic Bromide) r1x_in->pd0 boron_in R²-B(OH)₂ + Base boron_in->pdiia

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Causality of Experimental Choices
  • Substrate: this compound. The benzylic bromide is generally more reactive than an analogous aryl bromide. The Boc-protected amine is stable to the mild basic conditions proposed, preventing unwanted side reactions or deprotection.[15]

  • Palladium Pre-catalyst: Palladium(II) acetate (Pd(OAc)₂) is chosen. It is an air-stable, cost-effective Pd(II) source that is readily reduced in situ to the active Pd(0) species by phosphine ligands or other components in the reaction mixture.

  • Ligand: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is a bulky, electron-rich Buchwald ligand.[16] Such ligands are known to:

    • Accelerate the rate of oxidative addition.[16]

    • Promote the reductive elimination step.

    • Stabilize the monoligated Pd(0)L species, which is often the most active catalytic species.[16]

    • Provide high catalyst turnover numbers, allowing for low catalyst loadings.

  • Base: Potassium Carbonate (K₂CO₃) is a moderately strong inorganic base. It is effective at forming the boronate "ate" complex required for transmetalation without being harsh enough to cleave the Boc protecting group or cause significant hydrolysis of other sensitive functional groups.[14] The use of an aqueous solution enhances its solubility and efficacy.

  • Solvent System: A biphasic mixture of Toluene and Water (e.g., 4:1 ratio) is ideal. Toluene effectively solubilizes the organic substrate and the catalyst complex, while water is essential for dissolving the inorganic base and facilitating the formation and transfer of the boronate species. Degassing this solvent mixture is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic arylboronic acid.

Materials & Reagents
ReagentAbbreviationMol. Wt.Mmol (Equiv.)Mass / Volume
This compoundSubstrate314.221.0 (1.0)314 mg
Arylboronic AcidBoronic Acid-1.2 (1.2)1.2 mmol
Palladium(II) AcetatePd(OAc)₂224.500.02 (0.02)4.5 mg (2 mol%)
SPhosLigand410.510.04 (0.04)16.4 mg (4 mol%)
Potassium CarbonateK₂CO₃138.212.5 (2.5)345 mg
Toluene, Anhydrous---4.0 mL
Deionized Water---1.0 mL

Experimental Workflow Diagram

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification A 1. Charge Flask (Substrate, Boronic Acid, Base) B 2. Add Solvents (Toluene, Water) A->B C 3. Degas Mixture (Argon sparge, 15 min) B->C D 4. Add Catalyst System (Pd(OAc)₂ + SPhos) C->D E 5. Heat Reaction (e.g., 90 °C, 4-12 h) D->E F 6. Monitor Progress (TLC / LC-MS) E->F G 7. Cool & Filter (Through Celite) F->G H 8. Liquid-Liquid Extraction (EtOAc / Water) G->H I 9. Dry & Concentrate H->I J 10. Column Chromatography I->J K 11. Characterize Product (NMR, MS) J->K

Caption: General experimental workflow for the Suzuki coupling.

Step-by-Step Procedure
  • Vessel Preparation: To a 25 mL Schlenk flask equipped with a magnetic stir bar, add this compound (314 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (345 mg, 2.5 mmol).

  • Solvent Addition: Add anhydrous toluene (4.0 mL) and deionized water (1.0 mL) to the flask.

  • Degassing: Seal the flask with a septum. Purge the mixture by bubbling argon gas through the solution via a needle for 15-20 minutes. This step is critical to remove dissolved oxygen.

  • Catalyst Addition: In a separate small vial, weigh palladium(II) acetate (4.5 mg, 0.02 mmol) and SPhos (16.4 mg, 0.04 mmol). Briefly flush the Schlenk flask with argon to create a positive pressure, then quickly add the catalyst/ligand mixture to the reaction flask.

  • Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting bromide is consumed (typically 4-12 hours).

  • Workup - Filtration: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a small pad of Celite to remove the palladium catalyst and inorganic salts.[17] Wash the pad with additional ethyl acetate (2 x 5 mL).

  • Workup - Extraction: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with water (15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure product.[18]

  • Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Troubleshooting

ProblemPossible CauseSuggested Solution
No or Low Conversion 1. Inactive catalyst (deactivated by oxygen).2. Insufficient temperature.3. Poor quality boronic acid.1. Ensure thorough degassing of the solvent and maintain a positive inert atmosphere.2. Increase temperature in 10 °C increments.3. Use fresh, high-purity boronic acid.
Formation of Homocoupled Boronic Acid Product Reaction temperature is too high, or reaction time is too long, leading to side reactions.Reduce the reaction temperature. Monitor the reaction closely and stop it once the starting material is consumed.
Deborylation of Boronic Acid Prolonged heating or overly harsh basic conditions.Use a milder base (e.g., K₃PO₄). Use a slight excess (1.1-1.2 equiv.) of boronic acid. Consider using a more stable boronate ester (e.g., pinacol ester).[19]
Decomposition of Starting Material/Product 1. Boc-group cleavage due to acidic impurities.2. Catalyst-mediated decomposition.1. Ensure the base is of high quality and sufficient quantity.2. Try a different ligand or lower the catalyst loading. Consider a lower reaction temperature.

References

Application Notes and Protocols for the Heck Reaction of N-Boc-N-methyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Heck Reaction in Modern Synthesis

The Mizoroki-Heck reaction stands as a cornerstone of modern organic synthesis, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This powerful transformation, recognized with the 2010 Nobel Prize in Chemistry, provides a versatile and efficient route to substituted alkenes, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][3] The reaction's broad functional group tolerance and generally high stereoselectivity for the trans isomer make it an indispensable tool for drug development professionals and researchers.[3]

This guide provides a comprehensive technical overview and a detailed experimental protocol for the Heck reaction involving N-Boc-N-methyl-4-bromobenzylamine as the aryl bromide substrate. The presence of the electron-donating N-Boc-N-methylaminomethyl substituent on the aromatic ring presents specific considerations for reaction optimization, which will be addressed in detail. This document is intended for researchers, scientists, and drug development professionals seeking to employ this specific transformation in their synthetic endeavors.

Understanding the Catalytic Cycle: A Mechanistic Overview

The Heck reaction proceeds through a well-established Pd(0)/Pd(II) catalytic cycle.[1][2] A fundamental understanding of this mechanism is crucial for rational troubleshooting and optimization.

.

Diagram of the Heck Reaction Catalytic Cycle

Heck_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br ArPd(II)(Br)L2 ArPd(II)(Br)L2 Oxidative_Addition->ArPd(II)(Br)L2 Alkene_Coordination Alkene Coordination ArPd(II)(Br)L2->Alkene_Coordination Alkene Pi_Complex [ArPd(II)(Br)L2(alkene)] Alkene_Coordination->Pi_Complex Migratory_Insertion Migratory Insertion (Syn-Carbopalladation) Pi_Complex->Migratory_Insertion Alkyl_Pd_Complex R-CH2-CH(Ar)-Pd(II)(Br)L2 Migratory_Insertion->Alkyl_Pd_Complex Beta_Hydride_Elimination β-Hydride Elimination (Syn) Alkyl_Pd_Complex->Beta_Hydride_Elimination Product_Complex [HPd(II)(Br)L2(alkene)] Beta_Hydride_Elimination->Product_Complex Reductive_Elimination Reductive Elimination Product_Complex->Reductive_Elimination Base Reductive_Elimination->Pd(0)L2 Product + HB-Base+ + Br-

Caption: The catalytic cycle of the Heck reaction.

  • Oxidative Addition: The catalytically active Pd(0) species undergoes oxidative addition into the aryl-bromide bond of N-Boc-N-methyl-4-bromobenzylamine. This is often the rate-determining step of the reaction.[4]

  • Alkene Coordination and Migratory Insertion: The alkene substrate coordinates to the resulting Pd(II) complex. This is followed by a migratory insertion of the alkene into the palladium-carbon bond, a step also known as syn-carbopalladation.[4]

  • β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the palladium-bearing carbon is eliminated in a syn fashion, leading to the formation of the substituted alkene product and a hydrido-palladium(II) complex.[4]

  • Reductive Elimination and Catalyst Regeneration: In the presence of a base, the hydrido-palladium(II) complex undergoes reductive elimination to regenerate the active Pd(0) catalyst, which can then re-enter the catalytic cycle. The base neutralizes the hydrogen bromide that is formed.[4]

Key Reagents and Rationale for Selection

The success of a Heck reaction is highly dependent on the judicious choice of catalyst, ligand, base, and solvent. The electron-rich nature of N-Boc-N-methyl-4-bromobenzylamine informs the selection of a robust catalytic system.

Reagent CategoryRecommended ReagentRationale
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂)A common and effective precatalyst that is reduced in situ to the active Pd(0) species.[1][5]
Ligand Tri(o-tolyl)phosphine (P(o-tol)₃) or XPhosFor electron-rich aryl bromides, electron-rich and bulky phosphine ligands are often beneficial as they promote oxidative addition and stabilize the catalytic species.[6]
Base Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)An organic amine base like triethylamine is commonly used.[1] An inorganic base like potassium carbonate can also be effective and may be preferred in certain solvent systems.
Solvent N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)Polar aprotic solvents are generally effective for Heck reactions, aiding in the dissolution of the reagents and stabilization of charged intermediates.
Alkene Partner n-Butyl acrylateElectron-deficient alkenes, such as acrylates, are highly reactive in the Heck reaction.[1]

Experimental Protocol: Heck Reaction of N-Boc-N-methyl-4-bromobenzylamine with n-Butyl Acrylate

This protocol provides a detailed procedure for the Heck coupling of N-Boc-N-methyl-4-bromobenzylamine with n-butyl acrylate.

.

Experimental Workflow

Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup and Purification Reagent_Prep Prepare Reagents and Glassware Assembly Assemble Reaction Reagent_Prep->Assembly Degassing Degas Mixture Assembly->Degassing Heating Heat and Stir Degassing->Heating Monitoring Monitor Progress (TLC/GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Filtration Filter Cooling->Filtration Extraction Aqueous Workup Filtration->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate Drying->Concentration Purification Column Chromatography Concentration->Purification

Caption: A generalized workflow for the Heck reaction.

Materials and Reagents:

  • N-Boc-N-methyl-4-bromobenzylamine (1.0 equiv)

  • n-Butyl acrylate (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (for workup and chromatography)

  • Hexanes (for chromatography)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add N-Boc-N-methyl-4-bromobenzylamine (1.0 equiv), palladium(II) acetate (0.02 equiv), and tri(o-tolyl)phosphine (0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent and Reagent Addition: Under a positive pressure of the inert gas, add anhydrous DMF via syringe. Stir the mixture for 10 minutes at room temperature to allow for catalyst pre-formation. Subsequently, add n-butyl acrylate (1.5 equiv) and triethylamine (2.0 equiv) via syringe.

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature may need to be determined empirically, starting at the lower end of the range.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst.

    • Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (2x) and brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product.

Troubleshooting and Optimization

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poor quality reagents/solvents.Ensure anhydrous and deoxygenated conditions. Increase reaction temperature in increments. Consider a different ligand or palladium precursor.
Formation of Palladium Black Catalyst decomposition.Use a more stabilizing ligand. Ensure the reaction is not overheated.
Side Product Formation Isomerization of the double bond; Dimerization of the alkene.Lower the reaction temperature. Consider a different base or solvent.

Characterization of the Product

The purified product should be characterized by standard analytical techniques to confirm its identity and purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To determine the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify key functional groups.

Conclusion

The Heck reaction of N-Boc-N-methyl-4-bromobenzylamine provides a reliable method for the synthesis of valuable substituted alkenes. Careful consideration of the electronic properties of the substrate and optimization of the reaction parameters are key to achieving high yields and purity. The protocol and guidelines presented in this document offer a solid foundation for the successful implementation of this important transformation in a research and development setting.

References

Application Notes and Protocols: Buchwald-Hartwig Amination of tert-Butyl (4-bromobenzyl)methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of C-N Bond Formation

The construction of carbon-nitrogen (C-N) bonds is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and materials science sectors. Aryl amines are prevalent structural motifs in a vast array of bioactive molecules, approved drugs, and organic materials.[1][2] The Buchwald-Hartwig amination has emerged as a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of these crucial bonds.[3][4] This reaction offers significant advantages over classical methods, such as nucleophilic aromatic substitution or the Ullmann condensation, by providing a broader substrate scope and milder reaction conditions.[3][5]

This guide provides a detailed examination of the Buchwald-Hartwig amination of a specific and pharmaceutically relevant substrate: tert-butyl (4-bromobenzyl)methylcarbamate. This compound serves as a valuable building block, for instance, as a linker in Proteolysis Targeting Chimeras (PROTACs).[6] We will delve into the mechanistic underpinnings of the reaction, offer a robust and reproducible experimental protocol, and provide insights into troubleshooting and optimization strategies.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][7] The generally accepted mechanism involves the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, in this case, tert-butyl (4-bromobenzyl)methylcarbamate. This step forms a Pd(II) intermediate.[8][9] The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[10]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the palladium center. A base is then required to deprotonate the coordinated amine, forming a palladium-amido complex.[7][11]

  • Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5]

A visual representation of this catalytic cycle is provided below.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex [(Ar)(PdII)L(Br)] Pd(0)L->Oxidative Addition Complex Oxidative Addition Amido Complex [(Ar)(PdII)L(NR'R'')] Oxidative Addition Complex->Amido Complex Amine Coordination & Deprotonation Amido Complex->Pd(0)L Reductive Elimination Product Product Amido Complex->Product ArBr tert-Butyl (4-bromobenzyl)methylcarbamate ArBr->Oxidative Addition Complex Amine R'R''NH Amine->Amido Complex Base Base Base->Amido Complex

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Amination with a Secondary Amine

This protocol details the coupling of tert-butyl (4-bromobenzyl)methylcarbamate with a generic secondary amine (e.g., morpholine) as a representative example.

Materials and Reagents:

  • tert-Butyl (4-bromobenzyl)methylcarbamate

  • Secondary Amine (e.g., Morpholine)

  • Palladium(II) Acetate (Pd(OAc)₂) or a suitable precatalyst

  • Josiphos-type ligand (e.g., CyPF-tBu)[12]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene or 1,4-Dioxane[13]

  • Anhydrous, degassed reaction vessel (e.g., Schlenk tube)

  • Standard laboratory glassware for workup and purification

  • Inert atmosphere (Nitrogen or Argon)

Reaction Parameter Summary:

ParameterRecommended ValueRationale
Aryl Bromide 1.0 equivLimiting reagent
Amine 1.2 - 1.5 equivExcess to drive the reaction to completion
Palladium Precatalyst 0.5 - 2.0 mol%Optimizes catalytic efficiency while minimizing cost
Ligand 1.0 - 4.0 mol%Crucial for catalyst stability and activity
Base 1.4 - 2.0 equivStrong, non-nucleophilic base is essential for deprotonation[14][15]
Solvent Anhydrous Toluene or DioxaneAprotic solvents are generally preferred[16][17]
Temperature 80 - 110 °CSufficient thermal energy for oxidative addition and reductive elimination[7]
Reaction Time 4 - 24 hoursMonitored by TLC or LC-MS

Step-by-Step Procedure:

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A 1. Add solids to a dry Schlenk tube B 2. Evacuate and backfill with inert gas (3x) A->B C 3. Add anhydrous solvent and liquid reagents via syringe B->C D 4. Heat the reaction mixture with stirring C->D E 5. Monitor progress by TLC or LC-MS D->E F 6. Cool to room temperature and quench E->F G 7. Perform aqueous workup F->G H 8. Dry, filter, and concentrate the organic phase G->H I 9. Purify by column chromatography H->I

Caption: A generalized experimental workflow for the Buchwald-Hartwig amination.

  • Reaction Setup (under inert atmosphere): To a dry Schlenk tube equipped with a magnetic stir bar, add tert-butyl (4-bromobenzyl)methylcarbamate (1.0 mmol), the palladium precatalyst (e.g., Pd(OAc)₂, 0.01 mmol, 1 mol%), and the phosphine ligand (e.g., CyPF-tBu, 0.02 mmol, 2 mol%).

  • Inerting the System: Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Addition of Base and Reagents: Add sodium tert-butoxide (1.4 mmol). Then, add the secondary amine (1.2 mmol) and anhydrous solvent (5 mL) via syringe.

  • Reaction: Place the sealed Schlenk tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate.

  • Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated product.

Field-Proven Insights: Troubleshooting and Optimization

The success of a Buchwald-Hartwig amination can be sensitive to various parameters.[18][19] Below are some common issues and strategies for optimization:

  • Low or No Conversion:

    • Catalyst Inactivity: Ensure the palladium precatalyst and ligand are of high quality and have been stored properly. Consider using a pre-formed, air-stable catalyst.[20]

    • Insufficiently Anhydrous/Anaerobic Conditions: Water and oxygen can deactivate the catalyst. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.

    • Base Strength: A strong, non-nucleophilic base is critical.[14][15] If NaOtBu is ineffective, consider other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄).[5]

  • Side Product Formation:

    • Hydrodehalogenation: This side reaction, where the aryl bromide is reduced to an arene, can be minimized by the careful selection of the phosphine ligand.[21] Sterically hindered biaryl phosphine ligands often suppress this pathway.[3]

    • Homocoupling of the Aryl Halide: This can occur at higher temperatures or with certain catalyst systems. Reducing the reaction temperature or screening different ligands may be beneficial.

  • Substrate-Specific Challenges:

    • Sterically Hindered Amines: Coupling with bulky secondary amines may require more sterically demanding ligands and potentially higher reaction temperatures.[3][22]

    • Electron-Rich or -Poor Aryl Bromides: The electronic nature of the aryl halide can influence the rate of oxidative addition. Adjusting the ligand's electronic properties can sometimes improve yields.

Conclusion

The Buchwald-Hartwig amination is an indispensable tool for the synthesis of aryl amines, offering broad applicability in drug discovery and development.[23][24] By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can reliably and efficiently construct C-N bonds with substrates like tert-butyl (4-bromobenzyl)methylcarbamate. The protocol and insights provided herein serve as a comprehensive guide for the successful implementation of this powerful transformation.

References

The Strategic Application of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester in the Synthesis of Advanced Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Modern Drug Discovery

In the landscape of contemporary pharmaceutical synthesis, the strategic selection of starting materials and key building blocks is paramount to the development of efficient, scalable, and robust manufacturing processes for Active Pharmaceutical Ingredients (APIs). (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, also known as N-Boc-N-methyl-4-bromobenzylamine, has emerged as a highly versatile and valuable building block. Its unique structural features—a Boc-protected secondary amine and a reactive aryl bromide—provide a powerful handle for the construction of complex molecular architectures through modern catalytic cross-coupling methodologies. This application note provides a detailed technical guide for researchers, medicinal chemists, and process development scientists on the effective utilization of this compound, with a specific focus on its application in the synthesis of a key intermediate for the dipeptidyl peptidase-4 (DPP-4) inhibitor, Trelagliptin.

Trelagliptin is a once-weekly oral medication for the management of type 2 diabetes.[1][2] It functions by inhibiting the DPP-4 enzyme, which in turn prolongs the activity of incretin hormones, leading to improved glycemic control.[3] The synthesis of Trelagliptin and its analogues relies on the efficient construction of a central core structure, and this compound serves as an ideal precursor for a significant portion of this molecular framework.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in synthesis. The key data for this compound are summarized below.

PropertyValueReference
CAS Number 260809-26-5[4]
Molecular Formula C₁₃H₁₈BrNO₂[4]
Molecular Weight 300.20 g/mol [4]
Appearance Colorless to light yellow liquid[4]
Boiling Point 354.5±21.0 °C (Predicted)[4]
Density 1.295±0.06 g/cm³ (Predicted)[4]
Storage Store at room temperature[4]

Safety Information: this compound should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood. For detailed safety information, refer to the material safety data sheet (MSDS).[5][6][7][8]

Strategic Application in API Synthesis: A Pathway to a Trelagliptin Intermediate

The true utility of this compound is demonstrated in its application in multi-step synthetic sequences. Here, we propose and detail a robust, two-step synthetic pathway to a key intermediate of the DPP-4 inhibitor, Trelagliptin. This strategy leverages the reactivity of the aryl bromide moiety in a palladium-catalyzed Buchwald-Hartwig amination reaction.

The overall synthetic transformation is depicted below:

Trelagliptin Intermediate Synthesis cluster_0 Starting Materials cluster_1 Reaction Step cluster_2 Product start1 (4-Bromo-benzyl)-methyl- carbamic acid tert-butyl ester reaction Buchwald-Hartwig Amination start1->reaction start2 3-(Trifluoromethyl)-5,6,7,8-tetrahydro- [1,2,4]triazolo[4,3-a]pyrazine hydrochloride start2->reaction product tert-Butyl (4-((3-(trifluoromethyl)-5,6-dihydro- [1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl)benzyl)(methyl)carbamate (Trelagliptin Intermediate) reaction->product

Caption: Proposed synthesis of a key Trelagliptin intermediate.

This synthetic approach is highly convergent and relies on a well-established and versatile palladium-catalyzed cross-coupling reaction. The Boc-protecting group on the benzylamine nitrogen ensures that this functionality does not interfere with the desired C-N bond formation and can be readily removed in a subsequent step to reveal the free amine for further elaboration into the final API.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of the key heterocyclic coupling partner and the subsequent Buchwald-Hartwig amination. These protocols are based on established literature procedures for analogous transformations and serve as a robust starting point for laboratory-scale synthesis.

Protocol 1: Synthesis of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][9][10]triazolo[4,3-a]pyrazine hydrochloride

This heterocyclic component is a crucial building block for many DPP-4 inhibitors. Its synthesis can be achieved through a multi-step sequence, with the final step involving the hydrogenation of a pyrazine ring.[9]

Materials:

  • 3-(Trifluoromethyl)-[1][10][9]triazolo[4,3-a]pyrazine

  • Palladium on carbon (10 wt. %)

  • Ethanol

  • Hydrogen chloride (in ethanol)

  • Nitrogen gas

Procedure:

  • To a high-pressure reaction vessel, add 3-(trifluoromethyl)-[1][10][9]triazolo[4,3-a]pyrazine and ethanol.

  • Carefully add 10% palladium on carbon to the mixture.

  • Seal the vessel and purge with nitrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50 psi).

  • Stir the reaction mixture at room temperature for 12-24 hours, or until the reaction is complete as monitored by TLC or LC-MS.

  • Carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with ethanol.

  • To the filtrate, add a solution of hydrogen chloride in ethanol.

  • Stir the mixture to induce precipitation of the hydrochloride salt.

  • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][10][9]triazolo[4,3-a]pyrazine hydrochloride.[10][11][12]

Protocol 2: Buchwald-Hartwig Amination for the Synthesis of the Trelagliptin Intermediate

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds and is ideally suited for coupling this compound with the synthesized heterocyclic amine.[1][13] The choice of palladium catalyst, ligand, and base is critical for achieving high yields and purity.

Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII_Aryl Ar-Pd(II)-Br(L₂) OxAdd->PdII_Aryl LigandEx Ligand Exchange PdII_Aryl->LigandEx HNR' PdII_Amine [Ar-Pd(II)-NHR'(L₂)]⁺Br⁻ LigandEx->PdII_Amine Deprotonation Deprotonation (Base) PdII_Amine->Deprotonation PdII_Amido Ar-Pd(II)-NR'(L₂) Deprotonation->PdII_Amido RedElim Reductive Elimination PdII_Amido->RedElim RedElim->Pd0 Regeneration Product Ar-NR' (Product) RedElim->Product

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Materials:

  • This compound

  • 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1][10][9]triazolo[4,3-a]pyrazine hydrochloride

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous 1,4-Dioxane

  • Nitrogen or Argon gas

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq), 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1][10][9]triazolo[4,3-a]pyrazine hydrochloride (1.1 eq), cesium carbonate (2.5 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq).

  • Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and filter through a pad of Celite® to remove insoluble inorganic salts.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired product, tert-butyl (4-((3-(trifluoromethyl)-5,6-dihydro-[1][10][9]triazolo[4,3-a]pyrazin-7(8H)-yl)methyl)benzyl)(methyl)carbamate.

Rationale for Reagent Selection:

  • Palladium Source (Pd₂(dba)₃): A common and effective air-stable precursor for generating the active Pd(0) catalyst in situ.

  • Ligand (Xantphos): A bulky, electron-rich bisphosphine ligand that is known to be highly effective in promoting Buchwald-Hartwig aminations, particularly with challenging substrates. Its wide bite angle is often beneficial for reductive elimination.

  • Base (Cesium Carbonate): A strong inorganic base that is soluble in the reaction medium and is effective in promoting the deprotonation of the amine and facilitating the catalytic cycle.

  • Solvent (1,4-Dioxane): A high-boiling point, aprotic solvent that is commonly used for palladium-catalyzed cross-coupling reactions.

Conclusion

This compound is a strategically important building block for the synthesis of complex pharmaceutical intermediates. Its bifunctional nature allows for the sequential introduction of molecular complexity through robust and well-understood synthetic transformations. The detailed protocols provided in this application note for the synthesis of a key Trelagliptin intermediate via a Buchwald-Hartwig amination reaction highlight the utility of this compound. By leveraging modern catalytic methods, researchers and drug development professionals can efficiently access novel chemical matter and develop scalable synthetic routes to important therapeutic agents.

References

Troubleshooting & Optimization

Identifying side reactions in the synthesis of N-Boc-N-methyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of N-Boc-N-methyl-4-bromobenzylamine

From the Desk of the Senior Application Scientist

Welcome to the technical support center for the synthesis of N-Boc-N-methyl-4-bromobenzylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this important intermediate. Our goal is to move beyond simple procedural outlines and provide a deeper understanding of the reaction's nuances. By anticipating potential challenges and understanding the chemistry behind them, you can troubleshoot effectively, optimize your yield, and ensure the highest purity of your final product. This document is structured as a series of practical questions and answers, reflecting the real-world challenges encountered in the laboratory.

Overall Synthetic Pathway and Potential Diversions

The synthesis of N-Boc-N-methyl-4-bromobenzylamine is typically a two-step process: (1) Boc-protection of the primary amine, 4-bromobenzylamine, followed by (2) N-methylation of the resulting secondary N-Boc-amine. While seemingly straightforward, each step has potential side reactions that can impact purity and yield.

cluster_step1 Step 1 Issues cluster_step2 Step 2 Issues A 4-Bromobenzylamine (Starting Material) B N-Boc-4-bromobenzylamine (Intermediate) A->B Step 1: Boc₂O, Base (Boc Protection) SP1 Unreacted Starting Material A->SP1 Incomplete Reaction C N-Boc-N-methyl-4-bromobenzylamine (Target Product) B->C Step 2: Base (e.g., NaH), CH₃I (N-Methylation) SP3 N-methyl-4-bromobenzylamine (Deprotection byproduct) C->SP3 Base-induced Boc Deprotection SP2 N,N-dimethyl-4-bromobenzylamine (Over-methylation byproduct) SP1->SP2 Methylation of unreacted amine

Caption: Intended synthesis pathway and key side reactions.

Troubleshooting Guide

Q1: After the N-methylation step (Step 2), my final product is contaminated with a significant amount of unreacted N-Boc-4-bromobenzylamine. What went wrong?

A1: This is a classic case of incomplete reaction during the N-methylation step. The root cause is almost always insufficient deprotonation of the N-Boc-amine intermediate.

  • Causality—The Role of the Base: The N-H bond of a Boc-protected amine is significantly less acidic than that of an alcohol or even a primary amine due to the electron-withdrawing nature of the carbonyl group. A very strong, non-nucleophilic base is required to generate the corresponding anion for subsequent alkylation. Sodium hydride (NaH) is commonly used for this reason.[1] Weaker bases like triethylamine (TEA) or potassium carbonate are generally ineffective for this transformation.

  • Troubleshooting Steps:

    • Verify Base Quality and Stoichiometry: Sodium hydride is notoriously reactive with moisture. Ensure you are using fresh, high-quality NaH from a newly opened container or a properly stored one. Use a sufficient excess (typically 1.1 to 1.5 equivalents) to ensure complete deprotonation. Remember that commercial NaH is often a 60% dispersion in mineral oil, so adjust your mass accordingly.[1]

    • Ensure Anhydrous Conditions: Any protic solvent (water, methanol, etc.) will quench the NaH before it can deprotonate your substrate. Use freshly distilled, anhydrous solvents (like THF or DMF) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).

    • Allow Sufficient Time for Deprotonation: Do not add the methyl iodide immediately after the NaH. Allow the slurry to stir for at least 30-60 minutes at 0 °C to room temperature to ensure the anion has fully formed. You should observe hydrogen gas evolution during this period.

Q2: My NMR analysis shows signals for the desired product, but also a new species that appears to be N,N-dimethyl-4-bromobenzylamine. How is this possible?

A2: The presence of N,N-dimethyl-4-bromobenzylamine indicates that some of the original starting material, 4-bromobenzylamine, was carried over from Step 1 and subsequently di-methylated in Step 2.

  • Causality—Incomplete Boc Protection: The Boc protection of 4-bromobenzylamine in Step 1 was likely incomplete. While this reaction is generally efficient, insufficient Boc₂O or reaction time can leave unreacted primary amine.[2] This primary amine is highly nucleophilic and will readily react with methyl iodide in Step 2, often faster than the intended N-Boc-amine methylation. Since it has two N-H bonds, it undergoes exhaustive methylation to form the tertiary amine.[3]

  • Troubleshooting Steps:

    • Verify Purity of Intermediate: Never proceed to the methylation step without confirming the purity of your N-Boc-4-bromobenzylamine intermediate. Use TLC or ¹H NMR to ensure the complete absence of the starting primary amine.

    • Optimize Boc Protection: If the reaction is incomplete, consider increasing the amount of Boc₂O to 1.1 equivalents. You can also add a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) to accelerate the reaction, although this must be carefully removed before the next step.[4]

    • Purification is Key: If you cannot drive the Boc protection to 100% completion, you must purify the N-Boc-4-bromobenzylamine intermediate via column chromatography or recrystallization before proceeding to the N-methylation step.

Q3: I've observed a byproduct that has lost the Boc group entirely: N-methyl-4-bromobenzylamine. I thought the Boc group was stable to base?

A3: While the Boc group is renowned for its stability to most bases and nucleophiles, this is not absolute.[5] Under the strongly basic and potentially elevated temperature conditions of N-methylation, Boc deprotection can occur.

  • Causality—Base-Induced Cleavage: The use of strong bases like NaH can, in some cases, lead to the cleavage of the Boc group.[6][7] This is more likely if the reaction temperature is allowed to rise significantly or if the reaction is run for an extended period. Once the Boc group is cleaved, the resulting 4-bromobenzylamine can be mono-methylated by the methyl iodide present in the reaction mixture, leading to the observed byproduct.

  • Troubleshooting Steps:

    • Maintain Strict Temperature Control: Perform the deprotonation and methylation at a low temperature (typically 0 °C) and allow the reaction to warm to room temperature slowly.[1] Avoid heating the reaction unless absolutely necessary and validated by small-scale trials.

    • Limit Reaction Time: Monitor the reaction by TLC. Once the starting N-Boc-4-bromobenzylamine is consumed, quench the reaction promptly. Unnecessarily long reaction times increase the risk of side reactions like deprotection.

    • Consider an Alternative Base: If base-induced deprotection remains a persistent issue, you could explore alternative, milder conditions, although this often comes at the cost of reaction efficiency. However, for this specific transformation, NaH remains the standard for a reason. Optimizing temperature and time is the most practical approach.

Frequently Asked Questions (FAQs)

Q1: Why is di-tert-butyl dicarbonate (Boc₂O) the standard reagent for Boc protection?

A1: Boc₂O is favored due to its high reactivity and convenient byproducts. The amine attacks one of the carbonyls, and the leaving group is a tert-butyl carbonate, which readily decomposes into gaseous carbon dioxide and liquid tert-butanol.[8][9] This decomposition provides a strong thermodynamic driving force for the reaction and simplifies workup, as the main byproducts are volatile.[10]

Q2: Can I use dimethyl sulfate (DMS) instead of methyl iodide (MeI) for the methylation step?

A2: Yes, dimethyl sulfate is another common methylating agent. It is often cheaper than methyl iodide but is significantly more toxic and requires extreme caution during handling. Mechanistically, it performs the same function. If you choose to use DMS, be aware that the stoichiometry and reaction kinetics may differ slightly, requiring re-optimization. Both are potent electrophiles capable of alkylating your deprotonated N-Boc-amine.

Q3: How critical is the workup procedure after the N-methylation with NaH?

A3: The workup is absolutely critical for both safety and product purity. Excess NaH must be quenched carefully and completely before any aqueous extraction is performed.

  • Safety First: The reaction should be cooled in an ice bath, and a protic solvent like isopropanol or ethanol should be added dropwise to quench any remaining NaH.[1] This is followed by the slow addition of water. Failure to quench properly can result in a violent reaction and fire upon contact with water.

  • Product Isolation: After quenching, the standard workup involves partitioning the product between an organic solvent (like ethyl acetate) and water. The organic layer is then washed with brine, dried, and concentrated. This removes the mineral oil from the NaH dispersion and any inorganic salts.

Table 1: Key Process Parameters & Typical Results

ParameterStep 1: Boc ProtectionStep 2: N-Methylation
Substrate 4-BromobenzylamineN-Boc-4-bromobenzylamine
Key Reagents Di-tert-butyl dicarbonate (Boc₂O) (1.05 eq.)Sodium Hydride (NaH) (1.2 eq.), Methyl Iodide (1.2 eq.)
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Anhydrous Tetrahydrofuran (THF)
Base Triethylamine (TEA) (1.1 eq.) or aq. NaHCO₃Sodium Hydride (NaH)
Temperature 0 °C to Room Temperature0 °C to Room Temperature
Typical Reaction Time 2 - 12 hours4 - 16 hours
Typical Yield >95% (after purification)85-95% (after purification)
Critical Control Point Ensure complete consumption of starting primary amine.Maintain strictly anhydrous conditions.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-4-bromobenzylamine (Step 1)
  • Dissolve 4-bromobenzylamine (1.0 eq.) in dichloromethane (DCM, approx. 0.2 M).

  • Add triethylamine (1.1 eq.) to the solution.

  • Cool the mixture to 0 °C using an ice bath.

  • Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.05 eq.) in DCM dropwise over 15 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitor the reaction by TLC (e.g., 20% Ethyl Acetate/Hexanes) until the starting amine spot is no longer visible.

  • Upon completion, wash the reaction mixture sequentially with 1M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the product, which can be purified further if necessary.

Protocol 2: Troubleshooting by Analytical Thin-Layer Chromatography (TLC)
  • Prepare Samples: Dissolve small amounts of your crude post-reaction mixture, the pure N-Boc-4-bromobenzylamine starting material, and the original 4-bromobenzylamine in a suitable solvent (e.g., ethyl acetate).

  • Spot the Plate: On a single TLC plate, spot each of the three samples in separate lanes. In a fourth lane, "co-spot" the crude mixture on top of the N-Boc-4-bromobenzylamine starting material spot.

  • Elute: Develop the plate in an appropriate mobile phase (e.g., 30% Ethyl Acetate/Hexanes).

  • Visualize: Visualize the plate under UV light and then stain with a suitable agent (e.g., potassium permanganate or ninhydrin).

  • Analyze:

    • Ninhydrin stain will turn purple/blue in the presence of the primary amine (4-bromobenzylamine), confirming its presence if the protection was incomplete.

    • The co-spotted lane will show if the main impurity in your crude product has the same Rf as your starting material. If the spots separate, it's a different compound. If they merge into a single, elongated spot, it's highly likely they are the same.

References

Technical Support Center: Optimizing the Synthesis of tert-Butyl (4-bromobenzyl)methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of tert-butyl (4-bromobenzyl)methylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this common yet crucial synthetic transformation. As Senior Application Scientists, we understand that achieving high yield and purity is paramount. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot and refine your process effectively.

The synthesis is the N-protection of the secondary amine, N-methyl-4-bromobenzylamine, using di-tert-butyl dicarbonate (Boc₂O). While appearing straightforward, this reaction is subject to variables that can significantly impact its outcome. This guide provides a structured approach to identifying and resolving common issues.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each answer provides a causal explanation and actionable steps for resolution.

Q1: My reaction yield is consistently low. What are the most likely causes?

A1: Low yield is a common issue that can typically be traced back to one of four areas: reagent quality, reaction stoichiometry, reaction conditions, or inefficient work-up.

  • Reagent Quality & Handling:

    • N-methyl-4-bromobenzylamine: If the starting amine was synthesized in-house or stored for a long period, its purity should be verified. Impurities can interfere with the reaction. If the amine is in its hydrochloride salt form, an adequate amount of base (at least 2.0 equivalents relative to the amine salt) is required to first neutralize the salt and then to act as a proton scavenger during the reaction.

    • Di-tert-butyl dicarbonate (Boc₂O): Boc anhydride is a stable solid but can slowly hydrolyze if exposed to moisture over time. Use a fresh bottle or ensure it has been stored in a desiccator. Its purity can be checked by its melting point (22-24 °C).[1]

    • Solvent and Base: Ensure solvents are anhydrous, as water can hydrolyze the Boc anhydride. Bases like triethylamine (TEA) should be distilled and stored over KOH to remove water and primary/secondary amine impurities.

  • Reaction Stoichiometry:

    • For secondary amines, which are generally reactive, using a slight excess of Boc₂O (1.1-1.2 equivalents) is often sufficient to drive the reaction to completion. Using a large excess can complicate purification.

    • The base, typically triethylamine (TEA), is used to neutralize the proton released from the amine upon acylation.[2][3] At least 1.1 equivalents should be used.

  • Reaction Conditions:

    • Temperature: This reaction is typically performed at room temperature.[4] If the reaction is sluggish (see Q2), gentle heating to 40-50 °C can increase the rate. However, excessive heat can promote the decomposition of Boc₂O.

    • Reaction Time: While many Boc protections are complete within a few hours, less nucleophilic or sterically hindered amines may require longer reaction times (up to 16 hours or overnight).[5] It is crucial to monitor the reaction's progress (see FAQ Q4).

  • Work-up and Purification:

    • Product can be lost during aqueous work-up if the pH is not controlled or if insufficient extractions are performed. The product is hydrophobic and should extract well into common organic solvents like ethyl acetate or dichloromethane.

    • Purification via column chromatography must be optimized. Using an inappropriate solvent system can lead to poor separation and product loss.

Q2: I'm observing a significant amount of unreacted starting amine in my crude product. How can I drive the reaction to completion?

A2: Observing unreacted starting material indicates an incomplete reaction. This is usually due to insufficient reactivity or deactivation of the reagents.

  • Increase Reagent Equivalents: The most straightforward approach is to slightly increase the amount of Boc₂O to 1.3-1.5 equivalents. This increases the concentration of the electrophile, favoring the forward reaction.

  • Introduce a Catalyst: While TEA is a sufficient base, adding a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) can dramatically accelerate the reaction.[6][7] DMAP is a hyper-nucleophilic catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is then attacked by the amine.[6][8]

    • Causality: DMAP attacks the carbonyl of Boc₂O, leading to the formation of a 1-(tert-butoxycarbonyl)pyridinium species.[6] This intermediate is significantly more electrophilic than Boc₂O itself, making it more susceptible to nucleophilic attack by the secondary amine.

  • Extend Reaction Time and/or Increase Temperature: Allow the reaction to stir overnight. If it is still incomplete, gentle heating to 40-50 °C can be applied. Monitor the reaction by TLC or LC-MS every few hours to find the optimal time.

Q3: My TLC/LC-MS shows multiple side products. What are they and how can I prevent them?

A3: Side product formation often points to issues with reagent stability or the use of overly harsh conditions or catalysts.

  • Potential Side Products:

    • tert-Butanol and CO₂: These are the expected byproducts from the reaction of the amine with Boc₂O.[2] Their presence is normal.

    • Urea Derivatives: If the starting amine contains primary amine impurities, these can react with the product or another amine molecule (especially if isocyanates are formed) to generate urea byproducts.

    • Over-activation with DMAP: While DMAP is an excellent catalyst, it can also promote side reactions if used in excess or at high temperatures.[6][8] For instance, it can catalyze the formation of other products from Boc₂O.[9]

  • Prevention Strategies:

    • Ensure Purity of Starting Amine: Use highly pure N-methyl-4-bromobenzylamine to avoid urea formation.

    • Control Catalyst Loading: When using DMAP, use it in truly catalytic amounts (0.05-0.10 equivalents). A stoichiometric amount is unnecessary and can be detrimental.[9]

    • Maintain Temperature Control: Avoid high reaction temperatures, especially when using DMAP. Room temperature is usually sufficient.

    • Slow Addition: Adding the Boc₂O solution dropwise to the solution of the amine and base can sometimes help minimize rapid, localized side reactions.

Q4: The work-up and purification are proving difficult. What is an effective procedure?

A4: A robust work-up and purification protocol is essential for isolating the product in high purity.

  • Work-up Procedure:

    • Quenching: Once the reaction is complete, it can be quenched by adding water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extraction: Extract the aqueous layer with a suitable organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM) (3x). The product is non-polar and will favor the organic phase.

    • Washing: Combine the organic layers and wash sequentially with 1M HCl (to remove residual amine and DMAP), saturated NaHCO₃ solution (to remove acidic impurities), and finally with brine (to reduce the amount of dissolved water).

    • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification by Column Chromatography:

    • Stationary Phase: Use standard silica gel (230-400 mesh).

    • Mobile Phase: A non-polar solvent system is required. Start with a low polarity mixture, such as 5% ethyl acetate in hexanes, and gradually increase the polarity based on TLC analysis. The product, being a carbamate, is significantly less polar than the starting amine. A typical gradient might be 5% to 20% EtOAc in hexanes.

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this reaction?

A1: The choice of solvent is flexible, but aprotic solvents are generally preferred to prevent hydrolysis of the Boc anhydride.

  • Dichloromethane (DCM): An excellent choice due to its ability to dissolve a wide range of organic compounds and its inertness.

  • Tetrahydrofuran (THF): Another common and effective choice.[2][3]

  • Acetonitrile (ACN): Also a good option, particularly when using DMAP as a catalyst.[7]

  • Methanol (MeOH) or Dioxane: These have also been reported but are generally used for more specific substrates or conditions.[4] For this specific synthesis, DCM or THF are highly recommended.

Q2: Is a base necessary for this reaction? If so, which one is best?

A2: Yes, a base is highly recommended. While the reaction can proceed without a base, it would be very slow, and the generated carbamic acid byproduct would protonate the starting amine, effectively halting the reaction.

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA): These are non-nucleophilic hindered bases used in stoichiometric amounts (1.1-1.5 eq). Their primary role is to act as a proton scavenger, neutralizing the proton on the amine after it attacks the Boc anhydride.[10]

  • 4-Dimethylaminopyridine (DMAP): As discussed in the troubleshooting section, DMAP is a nucleophilic catalyst used in sub-stoichiometric amounts (0.05-0.1 eq) alongside a stoichiometric base like TEA.[6] It is highly effective for accelerating reactions of less nucleophilic or sterically hindered amines. For N-methyl-4-bromobenzylamine, it can ensure the reaction goes to completion quickly.

Q3: How critical is the quality of di-tert-butyl dicarbonate (Boc₂O)?

A3: The quality is very important. Boc₂O is a low-melting solid (mp 22-24 °C) and is the anhydride of di-tert-butyl carbonate.[1]

  • Stability: It is sensitive to moisture and strong acids. Hydrolysis produces tert-butanol and carbon dioxide, reducing the effective concentration of the reagent. It should be stored in a cool, dry place.

  • Impurities: Impurities from its manufacturing process, such as tert-butyl chloroformate, could potentially interfere with the reaction.[11] Using Boc₂O from a reputable supplier is always the best practice.

Q4: How can I effectively monitor the reaction progress?

A4: Thin-Layer Chromatography (TLC) is the most common and effective method.

  • TLC Setup:

    • Plate: Silica gel 60 F₂₅₄.

    • Mobile Phase: A mixture of ethyl acetate and hexanes (e.g., 20-30% EtOAc in hexanes) is a good starting point.

    • Visualization: Use a UV lamp (254 nm) to visualize the aromatic rings. The starting amine and the product should both be UV active. Staining with potassium permanganate (KMnO₄) can also be used; the secondary amine starting material will often show a distinct color (e.g., yellow/orange), while the protected carbamate product will not react or react much slower.

  • Analysis: Spot the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on the TLC plate. The product, tert-butyl (4-bromobenzyl)methylcarbamate, will have a higher Rf value (it is less polar) than the starting N-methyl-4-bromobenzylamine. The reaction is complete when the spot corresponding to the starting amine has disappeared.

Optimized Experimental Protocol

This protocol incorporates best practices for achieving a high yield and purity of tert-butyl (4-bromobenzyl)methylcarbamate.

1. Reagent Preparation:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add N-methyl-4-bromobenzylamine (1.0 eq).

  • Dissolve the amine in anhydrous dichloromethane (DCM) to a concentration of approximately 0.2 M.

2. Reaction Execution:

  • Add triethylamine (TEA) (1.2 eq) to the solution, followed by a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.05 eq).

  • In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.15 eq) in a small amount of anhydrous DCM.

  • Add the Boc₂O solution dropwise to the stirring amine solution at room temperature over 5-10 minutes.

  • Allow the reaction to stir at room temperature.

3. Monitoring:

  • Monitor the reaction progress by TLC (e.g., 25% EtOAc/Hexanes) every 30-60 minutes. The reaction is typically complete within 2-4 hours when DMAP is used.

4. Work-up:

  • Once the starting material is consumed, quench the reaction with the addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer twice more with DCM.

  • Combine the organic layers and wash with 1M HCl, saturated aqueous NaHCO₃, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

5. Purification:

  • Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 5% to 20%) to afford the pure product as a colorless oil or white solid.

Data Summary Table
ParameterRecommended ValueRationale
Starting Amine 1.0 eqLimiting reagent.
Boc₂O 1.1 - 1.2 eqSlight excess ensures complete conversion without complicating purification.[12]
Base (TEA) 1.2 - 1.5 eqActs as a proton scavenger to drive the reaction forward.[2]
Catalyst (DMAP) 0.05 - 0.1 eqSignificantly accelerates the reaction rate via nucleophilic catalysis.[6][8]
Solvent Anhydrous DCM or THFAprotic solvent prevents reagent hydrolysis and provides good solubility.
Concentration 0.1 - 0.5 MA standard concentration range for bimolecular reactions.
Temperature Room TemperatureProvides a good balance between reaction rate and stability of reagents.
Reaction Time 2 - 16 hoursMonitor by TLC; time depends on the use of a catalyst and substrate reactivity.

Visual Workflow: Troubleshooting Low Yield

The following diagram outlines a logical workflow for diagnosing and solving the problem of low reaction yield.

Troubleshooting_Workflow Start Problem: Low Yield of Product Check_Reagents Step 1: Verify Reagent Quality Start->Check_Reagents Check_Stoichiometry Step 2: Review Stoichiometry Start->Check_Stoichiometry Check_Conditions Step 3: Assess Reaction Conditions Start->Check_Conditions Check_Workup Step 4: Evaluate Work-up & Purification Start->Check_Workup Sol_Reagents Solution: - Use fresh/pure amine & Boc₂O - Use anhydrous solvent - Distill base (TEA) Check_Reagents->Sol_Reagents Impure or wet? Sol_Stoichiometry Solution: - Increase Boc₂O to 1.2-1.3 eq - Ensure >1.0 eq of base Check_Stoichiometry->Sol_Stoichiometry Incomplete conversion? Sol_Conditions Solution: - Add catalytic DMAP (5-10 mol%) - Extend reaction time (monitor) - Gentle heating (40°C) Check_Conditions->Sol_Conditions Reaction sluggish? Sol_Workup Solution: - Perform sequential washes (acid/base) - Optimize TLC/column solvent system Check_Workup->Sol_Workup High loss during isolation?

Caption: Troubleshooting workflow for low yield synthesis.

References

Technical Support Center: Purification of Crude (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic purification of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the challenges of purifying this specific Boc-protected amine.

I. Introduction to the Purification Challenge

This compound, also known as N-Boc-N-methyl-4-bromobenzylamine, is a common intermediate in organic synthesis.[1] Its purification via silica gel chromatography is routine but can present several challenges. These include co-elution with impurities, potential degradation of the acid-sensitive Boc protecting group, and issues related to the compound's physical properties.[2][3] This guide offers a structured approach to troubleshooting these common problems, grounded in the principles of chromatography and extensive laboratory experience.

II. Troubleshooting Guide: A-Question-and-Answer Approach

This section addresses specific issues you may encounter during the purification process.

Issue 1: Poor Separation of the Product from Impurities

Question: My TLC analysis shows my product spot is very close to or overlapping with an impurity spot. How can I improve the separation on the column?

Answer:

Poor separation, or low resolution, is a frequent challenge. The key is to optimize the mobile phase (eluent) and stationary phase conditions to exploit the subtle differences in polarity between your product and the impurities.

Core Directive: Re-evaluate Your Solvent System.

The initial choice of solvent system is critical for a successful separation.[4] A common starting point for compounds like this is a mixture of a non-polar solvent (like hexanes or heptane) and a moderately polar solvent (like ethyl acetate).[4]

  • Adjusting Polarity: If your Rf (retention factor) on the TLC plate is too high (e.g., > 0.4), your eluent is too polar, and all compounds are moving too quickly up the plate. To improve separation, decrease the proportion of the polar solvent (ethyl acetate). Conversely, if the Rf is too low (e.g., < 0.15), increase the polarity of the eluent. For challenging separations, aim for an Rf of your target compound between 0.15 and 0.3 on the TLC plate.[5][6]

  • Changing Solvent Selectivity: If simply adjusting the ratio of your current solvents doesn't work, you may need to change one or both of the solvents entirely. Different solvents interact with your compound and the silica gel in unique ways, which can alter the separation. For instance, substituting ethyl acetate with dichloromethane or a mixture of solvents can sometimes resolve overlapping spots.[4] Aromatic compounds can sometimes benefit from using toluene as a component of the mobile phase.[7]

Data-Driven Solvent Selection:

Solvent System (Hexane:Polar Solvent) Typical Polarity Notes
Hexane:Ethyl AcetateModerateA good starting point for many separations.[4]
Hexane:DichloromethaneLower to ModerateCan provide different selectivity compared to ethyl acetate.[5]
Hexane:Toluene:Ethyl AcetateModerateThe aromatic nature of toluene can be beneficial for separating aromatic compounds.[7]
Issue 2: The Product is Streaking or Tailing on the TLC and Column

Question: My product spot on the TLC is not round but appears as a long streak. What causes this, and how can I fix it?

Answer:

Streaking, or tailing, is often caused by undesirable interactions between the compound and the stationary phase, which is typically silica gel.[8] For amine-containing compounds like yours, this is a common issue.

Core Directive: Neutralize the Stationary Phase.

Silica gel is inherently slightly acidic, which can lead to strong, sometimes irreversible, binding of basic compounds like amines.[9] This results in the characteristic streaking.

  • Adding a Basic Modifier: To counteract this, add a small amount of a basic modifier to your eluent. Triethylamine (TEA) is a common choice. Typically, adding 0.5-1% TEA to your solvent system will neutralize the acidic sites on the silica gel, leading to sharper, more defined spots and improved separation.[5][10][11]

  • Pre-treating the Column: For particularly sensitive compounds, you can pre-treat the column by flushing it with your eluent containing the basic modifier before loading your sample.[11]

Issue 3: Suspected Decomposition of the Product on the Column

Question: After running my column, my yield is very low, and I see new, more polar spots on my TLC analysis of the fractions. I suspect my product is decomposing. What should I do?

Answer:

The tert-butoxycarbonyl (Boc) protecting group is known to be sensitive to acidic conditions.[3][12] As mentioned, silica gel is acidic and can cause the Boc group to be cleaved, resulting in the free amine.

Core Directive: Mitigate Acidity and Minimize Contact Time.

  • Neutralize the Silica: As with streaking, adding a basic modifier like triethylamine to your eluent is the first line of defense to prevent acid-catalyzed decomposition.[11]

  • Use Deactivated Silica: Some suppliers offer deactivated or neutral silica gel, which can be a good option for highly acid-sensitive compounds.

  • Flash Chromatography: The principle of flash chromatography is to push the solvent through the column with pressure, which speeds up the separation.[13] This reduces the time your compound spends in contact with the silica gel, thereby minimizing the opportunity for decomposition.[13]

Issue 4: The Compound Won't Dissolve in the Eluent for Loading

Question: My crude product is an oil or solid that is not very soluble in the non-polar solvent system I've chosen for the best separation. How can I load it onto the column?

Answer:

This is a common problem when a relatively non-polar eluent is required for good separation. Dissolving the sample in a strong, polar solvent and loading it directly onto the column can ruin the separation.[14][15]

Core Directive: Use a Dry Loading Technique.

Dry loading involves adsorbing your crude product onto a small amount of silica gel (or another inert support like Celite) before adding it to the column.[16]

Step-by-Step Dry Loading Protocol:

  • Dissolve your crude product in a minimal amount of a volatile solvent in which it is soluble (e.g., dichloromethane or ethyl acetate).

  • Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to this solution.

  • Carefully remove the solvent under reduced pressure (e.g., on a rotary evaporator) until you have a dry, free-flowing powder.

  • Carefully add this powder to the top of your pre-packed column.

  • Gently add a layer of sand on top of the sample-adsorbed silica to prevent it from being disturbed when you add the eluent.

  • Proceed with the chromatography as usual.

This technique ensures that your compound is introduced to the column in a concentrated band, leading to a much better separation.[14]

Issue 5: Difficulty Visualizing the Product on the TLC Plate

Question: My product is colorless, and I'm having trouble seeing the spots on my TLC plate. What are the best visualization methods?

Answer:

Since this compound is a colorless compound, visualization techniques are essential.[17]

Core Directive: Use a Combination of Visualization Techniques.

  • UV Light: This compound contains a benzene ring, which should be UV active. When you shine a UV lamp (typically at 254 nm) on a TLC plate with a fluorescent indicator, your compound should appear as a dark spot against a green fluorescent background.[17][18][19][20] This is the most common and non-destructive method.

  • Staining: If UV is not effective or you want to confirm the presence of your compound, you can use a chemical stain.

    • Potassium Permanganate (KMnO₄) Stain: This is a good general-purpose stain that reacts with many organic compounds, especially those with double bonds or other oxidizable groups. It will appear as yellow or brown spots on a purple background.

    • Ninhydrin Stain: While typically used for primary and secondary amines, ninhydrin can sometimes visualize Boc-protected amines after heating, as the heat can cause some deprotection.[21] The free amine will then react to give a colored spot.[21][22]

III. Standard Operating Procedure (SOP) for Purification

This SOP outlines a general approach to the purification of this compound.

Workflow Diagram

PurificationWorkflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis TLC 1. TLC Analysis (Determine Solvent System) ColumnPrep 2. Column Packing (Slurry Method) TLC->ColumnPrep Informs packing solvent Loading 3. Sample Loading (Liquid or Dry) ColumnPrep->Loading Elution 4. Elution (Isocratic or Gradient) Loading->Elution Collection 5. Fraction Collection Elution->Collection Constant flow FractionTLC 6. TLC of Fractions Collection->FractionTLC Monitor progress Pooling 7. Pool Pure Fractions FractionTLC->Pooling Identify pure product Evaporation 8. Solvent Evaporation Pooling->Evaporation FinalAnalysis 9. Final Analysis (NMR, MS) Evaporation->FinalAnalysis

Caption: General workflow for column chromatography purification.

Step-by-Step Protocol
  • TLC Analysis:

    • Dissolve a small amount of your crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a chamber with a pre-determined solvent system (e.g., 9:1 Hexane:Ethyl Acetate).

    • Visualize the plate under UV light and with a stain if necessary.

    • Adjust the solvent system until the desired Rf value (0.15-0.3) is achieved. If streaking is observed, add 0.5-1% triethylamine to the solvent system.[5]

  • Column Preparation:

    • Choose an appropriately sized column based on the amount of crude material.

    • Pack the column with silica gel using the "slurry method": mix the silica gel with your chosen eluent to create a slurry, and then pour it into the column, allowing it to pack evenly.[8]

    • Add a layer of sand to the top of the packed silica.

  • Sample Loading:

    • If your sample is soluble in the eluent, dissolve it in a minimal amount of the eluent and carefully pipette it onto the top of the column.

    • If your sample is not soluble, use the dry loading method described in Issue 4 .

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column.

    • Apply pressure (gently with air or nitrogen) to begin eluting the sample through the column. Maintain a steady flow rate.[16]

    • Collect the eluent in a series of test tubes (fractions).

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to determine which ones contain your pure product.

    • Combine the pure fractions into a round-bottom flask.

    • Remove the solvent under reduced pressure to obtain your purified this compound.

IV. Frequently Asked Questions (FAQs)

Q1: Can I use a different stationary phase other than silica gel? A1: Yes, for particularly challenging separations or for compounds that are very acid-sensitive, you could consider using alumina (which is available in neutral, basic, or acidic forms) or a reversed-phase silica gel (like C18).[8] However, for most routine purifications of this compound, silica gel is sufficient and more cost-effective.

Q2: What is a "gradient elution," and should I use it? A2: Gradient elution involves gradually increasing the polarity of the mobile phase during the chromatography run.[8] This is useful for separating mixtures containing compounds with a wide range of polarities. For this specific purification, if your crude material has both very non-polar and very polar impurities, a gradient elution (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate) can be more efficient than an isocratic (constant solvent composition) elution.[11]

Q3: My column cracked after I started running it. What happened? A3: A cracked column bed leads to poor separation. This can happen if the silica was packed unevenly, if air bubbles were introduced, or due to heat generated when the solvent first wets the dry silica (exothermic process).[9][23] To avoid this, always pack your column using a slurry method and ensure the column never runs dry (the solvent level should always be above the top of the silica).[16]

Q4: How much crude material can I load onto my column? A4: The loading capacity depends on the difficulty of the separation. For a relatively easy separation (large ΔRf between your product and impurities), you can load more material. A general rule of thumb is a crude-to-silica weight ratio of 1:20 to 1:50. For very difficult separations, you may need a ratio of 1:100 or even higher.

V. Troubleshooting Decision Tree

TroubleshootingTree Start Problem Encountered During Purification PoorSep Poor Separation (Overlapping Spots) Start->PoorSep Streaking Streaking or Tailing Start->Streaking Decomposition Product Decomposition Start->Decomposition Solubility Poor Solubility for Loading Start->Solubility SolventRatio Adjust Solvent Ratio (Polarity) PoorSep->SolventRatio Is Rf optimal? AddBase Add Base (e.g., 1% TEA) Streaking->AddBase Amine interaction with silica Decomposition->AddBase Acid-sensitive Boc group DryLoad Use Dry Loading Technique Solubility->DryLoad ChangeSolvent Change Solvent Type (Selectivity) SolventRatio->ChangeSolvent Still no separation UseFlash Use Flash Chromatography (Reduce Time) AddBase->UseFlash Still seeing decomposition

References

Preventing side products during Boc removal from N-Boc-N-methyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for researchers encountering challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group from N-Boc-N-methyl-4-bromobenzylamine. Our focus is on preventing the formation of common side products to ensure high purity of the desired N-methyl-4-bromobenzylamine.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of Boc deprotection, and why does it lead to side products with my specific compound?

A1: The Boc group is reliably cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl). The reaction proceeds through protonation of the carbamate's carbonyl oxygen, which initiates the collapse of the protecting group. This process releases the free amine, carbon dioxide, and, critically, a highly stable tert-butyl cation.[1][2]

The principal cause of side reactions is this reactive tert-butyl cation (t-Bu⁺).[1] In the context of N-methyl-4-bromobenzylamine, two main side reactions are of concern:

  • C-alkylation: The tert-butyl cation is a potent electrophile that can attack electron-rich positions on the aromatic ring. While the bromine atom is a deactivating group, it is also an ortho, para-director for electrophilic aromatic substitution. Since the para position is blocked, the cation can alkylate the positions ortho to the bromine atom, leading to the formation of tert-butylated impurities. This is a classic Friedel-Crafts alkylation side reaction.[3]

  • N-alkylation: Although less common, the newly deprotected secondary amine is nucleophilic and could theoretically be re-alkylated by the tert-butyl cation to form a quaternary ammonium salt. However, C-alkylation of the aromatic ring is generally more favorable under these conditions.

Q2: I'm seeing an unexpected peak in my LC-MS with a mass shift of +56 Da. What is it, and how do I prevent it?

A2: A mass increase of +56 Da is the hallmark of tert-butylation, where a C₄H₈ fragment has been added to your molecule. This strongly suggests that the tert-butyl cation generated during deprotection has reacted with your target compound. Given the structure of N-methyl-4-bromobenzylamine, this is almost certainly the result of Friedel-Crafts alkylation on the bromophenyl ring.

Prevention is key and is achieved by using "scavengers." These are reagents added to the reaction mixture that are designed to trap, or "scavenge," the tert-butyl cation before it can react with your product.[1][4]

Q3: What are the best scavengers for this specific deprotection, and how do they work?

A3: For trapping carbocations, silanes are highly effective. The recommended scavengers for your substrate are:

  • Triisopropylsilane (TIS): Often considered the gold standard for carbocation scavenging. It reacts with the tert-butyl cation via hydride transfer to form the inert isobutane and a stable silylium ion.

  • Triethylsilane (TES): A suitable and often more economical alternative to TIS, functioning through the same mechanism.[1]

Phenolic compounds can also be used as decoys:

  • Anisole or Thioanisole: These electron-rich aromatic compounds are more reactive towards electrophilic attack than the deactivated 4-bromobenzyl ring and will be preferentially alkylated by the tert-butyl cation. Thioanisole also offers the benefit of suppressing potential oxidation side reactions.[5]

The general mechanism of scavenger action is illustrated below.

Scavenger_Mechanism BocN N-Boc-N-methyl-4-bromobenzylamine Amine N-methyl-4-bromobenzylamine BocN->Amine  + TFA tBu_cation tert-butyl cation (+57 Da) BocN->tBu_cation  + TFA Amine_node N-methyl-4-bromobenzylamine Side_Product tert-butylated Side Product (+56 Da) Amine_node->Side_Product Scavenger Scavenger (e.g., TIS) tBu_cation_side tert-butyl cation tBu_cation_side->Side_Product Inert_Product Inert Product (e.g., Isobutane) Scavenger->Inert_Product tBu_cation_scav tert-butyl cation tBu_cation_scav->Inert_Product

Caption: Prevention of tert-butylation side product.

Q4: My deprotection seems incomplete or very slow. What could be the cause?

A4: While Boc deprotection is generally efficient, several factors can lead to incomplete reactions:

  • Insufficient Acid: Ensure at least 10-20 equivalents of acid are used, or use TFA as a co-solvent (e.g., 25-50% TFA in Dichloromethane).[6]

  • Steric Hindrance: The N-methyl group does not impose significant steric hindrance, so this is an unlikely cause for this specific substrate.

  • Poor Reagent Quality: Ensure your acid (e.g., TFA) is not old or degraded.

  • Reaction Time/Temperature: Most deprotections are complete within 1-4 hours at room temperature. If the reaction is sluggish, gentle warming (to 40°C) can be attempted, but this may also increase the rate of side reactions, making the use of scavengers even more critical.[6]

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Observed Issue Potential Cause Recommended Solution & Explanation
Major peak at +56 Da in LC-MS C-alkylation (tert-butylation) of the aromatic ring. Incorporate a scavenger. Add 5-10% (v/v) of Triisopropylsilane (TIS) or Triethylsilane (TES) to your TFA/DCM deprotection cocktail. This will quantitatively trap the tert-butyl cation.[1][4]
Reaction is incomplete after 4 hours. 1. Insufficient acid.2. Low reaction temperature.1. Increase acid concentration. Use a 50% TFA in DCM solution. For a more forceful approach, 4M HCl in dioxane can be used, but ensure scavengers are present.[4]2. Increase temperature. Gently warm the reaction to 40°C and monitor closely by TLC or LC-MS.
Multiple unknown impurities are formed. Substrate degradation. The benzylamine moiety can be sensitive to very harsh, prolonged acidic conditions or oxidative degradation.1. Reduce reaction time/temperature. Monitor the reaction closely and work it up as soon as the starting material is consumed.2. Use an alternative, milder deprotection method. (See Protocol 2). Conditions like heating in water or using specific Lewis acids may be more suitable if your substrate is particularly sensitive.[7][8]
Difficulty purifying the final amine product. Residual acidic reagents or scavenger byproducts. Perform a basic workup. After removing the bulk of the TFA in vacuo, dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Wash with brine, dry over Na₂SO₄, and concentrate. Silane byproducts are generally volatile or non-polar and are often easily removed during solvent evaporation or subsequent chromatography.

Experimental Protocols

Protocol 1: Standard TFA-Mediated Deprotection with Scavengers

This protocol is the recommended starting point for achieving a clean and complete deprotection.

Protocol1_Workflow start Start dissolve 1. Dissolve N-Boc-N-methyl-4-bromobenzylamine in Dichloromethane (DCM) start->dissolve cool 2. Cool solution to 0°C (Ice Bath) dissolve->cool prepare_cocktail 3. Prepare Deprotection Cocktail: TFA/TIS/DCM (50:5:45 v/v/v) cool->prepare_cocktail add_cocktail 4. Add cocktail to substrate solution prepare_cocktail->add_cocktail react 5. Stir at room temperature for 1-3 hours add_cocktail->react monitor 6. Monitor reaction by TLC/LC-MS react->monitor concentrate 7. Concentrate in vacuo to remove DCM, TFA, and scavenger byproducts monitor->concentrate workup 8. Perform aqueous basic workup (EtOAc and sat. NaHCO₃) concentrate->workup purify 9. Dry, filter, and concentrate. Purify by chromatography if needed. workup->purify end End Product: N-methyl-4-bromobenzylamine purify->end

References

Challenges in scaling up the synthesis of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester. This document is designed for researchers, process chemists, and drug development professionals to provide in-depth, field-proven insights into overcoming the challenges associated with scaling up this synthesis. We will explore the common synthetic routes, troubleshoot potential issues, and answer frequently asked questions to ensure a robust, reproducible, and high-yielding process.

I. Overview of Synthetic Strategies

The synthesis of the target molecule, this compound, involves two key transformations: the N-methylation of 4-bromobenzylamine and the Boc-protection of the resulting secondary amine. The sequence of these steps is a critical consideration for any scale-up campaign. Two primary routes are viable, each with distinct advantages and challenges.

  • Route A: N-Methylation First, then Boc Protection. This is often the most straightforward approach, starting with the commercially available 4-bromobenzylamine.

  • Route B: Boc Protection First, then N-Methylation. This route protects the primary amine first, which can sometimes offer different selectivity and impurity profiles.

The choice between these routes depends on reagent availability, impurity profiles of starting materials, and the ease of purification of the intermediates. For the purposes of this guide, we will focus primarily on Route A , as it is a common and logical pathway, while drawing comparisons to Route B where relevant.

II. Troubleshooting Guide: Route A - N-Methylation of 4-Bromobenzylamine

The first critical step is the selective mono-methylation of 4-bromobenzylamine to form (4-bromobenzyl)methylamine. The primary challenge here is preventing over-methylation to the tertiary amine, N,N-dimethyl-4-bromobenzylamine, and the subsequent formation of a quaternary ammonium salt.[1]

Workflow Diagram: N-Methylation

N_Methylation_Workflow cluster_reaction Methylation Reaction cluster_workup Work-up & Purification cluster_product Desired Intermediate SM 4-Bromobenzylamine reagents Methylating Agent (e.g., HCHO/HCOOH) + Solvent reaction Formation of (4-Bromobenzyl)methylamine (Intermediate) reagents->reaction workup Aqueous Work-up (Base Quench) reaction->workup purification Distillation or Chromatography workup->purification product (4-Bromobenzyl)methylamine purification->product

Caption: General workflow for the N-methylation of 4-bromobenzylamine.

Problem 1: Low Yield of Secondary Amine & Significant Byproduct Formation

Symptom: TLC or GC-MS analysis shows a mixture of starting material (4-bromobenzylamine), desired product ((4-bromobenzyl)methylamine), and a significant amount of the over-methylated tertiary amine (N,N-dimethyl-4-bromobenzylamine).

Potential Cause Explanation & Recommended Solution
Incorrect Stoichiometry of Methylating Agent Using a large excess of the methylating agent (e.g., formaldehyde in the Eschweiler-Clarke reaction) will drive the reaction towards the thermodynamically stable tertiary amine.[2] Solution: Carefully control the stoichiometry. For the Eschweiler-Clarke reaction, use a slight excess of formaldehyde (1.1-1.2 equivalents) and a larger excess of formic acid, which acts as the reductant.[3][4] Monitor the reaction closely by TLC or GC and stop it once the starting material is consumed.
Reaction Temperature Too High Higher temperatures can favor over-methylation. While the Eschweiler-Clarke reaction is often run at elevated temperatures (near boiling), excessive heat can reduce selectivity.[2] Solution: Optimize the reaction temperature. Start at a lower temperature (e.g., 80-90 °C) and slowly increase if the reaction rate is too slow. For scale-up, ensure efficient heat dissipation to avoid localized hot spots in the reactor.[5]
Choice of Methylating Agent Highly reactive methylating agents like methyl iodide or dimethyl sulfate are prone to over-alkylation, leading to the formation of quaternary ammonium salts, which can be difficult to remove.[1] Solution: The Eschweiler-Clarke reaction (formaldehyde and formic acid) is highly recommended for selective methylation to the tertiary amine and inherently avoids quaternary salt formation.[2] If using methyl iodide, use only 1.0 equivalent and add it slowly at a low temperature (0 °C) to a solution of the amine.
Problem 2: Difficult Purification of the Secondary Amine Intermediate

Symptom: The crude product is an oil containing a mixture of primary, secondary, and tertiary amines with very similar polarities, making chromatographic separation difficult and inefficient on a large scale.

Potential Cause Explanation & Recommended Solution
Incomplete Reaction/ Over-methylation As described above, poor reaction control leads to a complex mixture. Solution: The primary fix is reaction optimization to maximize the yield of the desired secondary amine. A cleaner reaction crude simplifies purification immensely.
Similar Physical Properties The boiling points and polarities of the three amines are often too close for easy separation by standard distillation or silica gel chromatography. Solution 1 (Chemical Separation): After the reaction, protect the entire crude mixture with Boc anhydride. The unreacted primary amine will form a Boc-carbamate, the desired secondary amine will form the target molecule, and the tertiary amine will not react. The difference in polarity between the Boc-protected products and the unreacted tertiary amine is now much larger, allowing for easier chromatographic separation. Solution 2 (Distillation): If the reaction is optimized to minimize the primary amine, careful fractional distillation under reduced pressure may be able to separate the secondary and tertiary amines.[6]

III. Troubleshooting Guide: Boc Protection of (4-Bromobenzyl)methylamine

This step involves reacting the secondary amine intermediate with di-tert-butyl dicarbonate (Boc₂O) to yield the final product. While generally a robust reaction, issues can arise, particularly during scale-up.[7][8]

Workflow Diagram: Boc Protection

Boc_Protection_Workflow cluster_reaction Boc Protection Reaction cluster_workup Work-up & Purification cluster_product Final Product SM (4-Bromobenzyl)methylamine reagents Boc₂O + Base (e.g., TEA, NaOH) + Solvent (e.g., DCM, THF) reaction Formation of Target Molecule reagents->reaction workup Aqueous Work-up (Acid/Base Washes) reaction->workup purification Crystallization or Chromatography workup->purification product (4-Bromo-benzyl)-methyl- carbamic acid tert-butyl ester purification->product

Caption: General workflow for the Boc protection of the secondary amine.

Problem 1: Incomplete Reaction or Low Yield

Symptom: TLC/LC-MS analysis shows significant unreacted (4-bromobenzyl)methylamine starting material even after prolonged reaction time.

Potential Cause Explanation & Recommended Solution
Insufficient Boc₂O Boc anhydride can slowly hydrolyze in the presence of water, especially under basic conditions. On a large scale, with longer addition times, this can lead to a deficit of the reagent. Solution: Use a slight excess of Boc₂O (1.1-1.2 equivalents). Ensure all solvents and reagents are reasonably dry, and the reaction is protected from atmospheric moisture.
Inadequate Base The reaction generates an equivalent of acid that must be neutralized. If the base is too weak or used in insufficient quantity, the amine will become protonated and non-nucleophilic, stalling the reaction. Solution: Use at least one equivalent of a suitable base like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA). Alternatively, an aqueous base like NaOH or NaHCO₃ in a biphasic system (e.g., DCM/water) can be very effective and is often easier for work-up on a large scale.[8]
Poor Solubility On a large scale, if the amine starting material or its salt does not fully dissolve, the reaction can be slow and incomplete. Solution: Choose a solvent system where all components are soluble. Common solvents include Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile. A biphasic system can also aid solubility.
Problem 2: Product is Contaminated with Impurities

Symptom: The isolated product contains impurities that are difficult to remove by crystallization or chromatography.

Potential Cause Explanation & Recommended Solution
Carry-over from Methylation Step The most likely source of contamination is unreacted 4-bromobenzylamine or over-methylated tertiary amine from the previous step. Solution: This emphasizes the critical importance of purifying the intermediate (4-bromobenzyl)methylamine. If purification is challenging, consider the chemical separation method described in the N-methylation troubleshooting section.
Excess Boc₂O in Product Unreacted Boc anhydride can co-purify with the product. Solution: During the aqueous work-up, include a wash with a mild basic solution (e.g., saturated sodium bicarbonate) to hydrolyze any remaining Boc₂O. A wash with a dilute acid (e.g., 1M HCl or 5% citric acid) will remove any basic impurities like residual amine starting material.
Urea Formation An isocyanate intermediate can form, which then reacts with another amine molecule to produce a urea derivative. This is more common at higher temperatures. Solution: Run the reaction at or below room temperature to minimize this side reaction.

IV. Frequently Asked Questions (FAQs)

Q1: Which synthetic route is better for scale-up, Route A or Route B?

A1: Both routes are viable, but Route A (Methylation then Boc protection) is often preferred for scale-up. The key reason is that the Eschweiler-Clarke methylation is a high-yielding reaction that uses inexpensive reagents (formaldehyde and formic acid) and avoids the use of toxic alkyl halides.[2][3] The primary challenge is the purification of the intermediate secondary amine. Route B (Boc protection then methylation) requires methylation of an N-Boc protected amine. This can be challenging as the nitrogen is less nucleophilic, and often requires stronger bases (e.g., NaH) and alkylating agents (e.g., methyl iodide), which are less desirable for large-scale operations.

Q2: What is the mechanism of the Eschweiler-Clarke reaction and why doesn't it form quaternary salts?

A2: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde. This iminium ion is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine.[2] A tertiary amine cannot form an iminium ion with formaldehyde in the same way, thus preventing the reaction from proceeding to the quaternary ammonium salt. This is a significant advantage over using reagents like methyl iodide.[2]

Mechanism Diagram: Eschweiler-Clarke Reaction

Eschweiler_Clarke Primary Amine R-NH₂ Iminium Ion [R-N⁺H=CH₂] Primary Amine->Iminium Ion + CH₂O, -H₂O Formaldehyde CH₂O Secondary Amine R-NHCH₃ Iminium Ion->Secondary Amine + HCOOH, -H⁺ Formic Acid HCOOH CO2 CO₂ Formic Acid->CO2 donates H⁻ Tertiary Amine R-N(CH₃)₂ Secondary Amine->Tertiary Amine Repeats for Secondary Amine

Caption: Simplified mechanism of the Eschweiler-Clarke methylation.

Q3: How can I effectively monitor the progress of these reactions on a large scale?

A3: For large-scale reactions, taking frequent samples for analysis can be impractical. It's best to perform small-scale optimization runs to establish reliable reaction times. For at-line monitoring, Thin Layer Chromatography (TLC) is a fast and effective tool for visualizing the disappearance of starting material and the appearance of product. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are ideal. An initial sample (T=0) and samples at key intervals can confirm the reaction is proceeding as expected.

Q4: Are there any specific safety concerns when scaling up the synthesis of this compound?

A4: Yes.

  • Eschweiler-Clarke Reaction: This reaction evolves carbon dioxide gas.[2] The reactor must be properly vented to avoid pressure buildup. Formic acid is corrosive and should be handled with appropriate personal protective equipment (PPE).

  • Boc Protection: The reaction with Boc anhydride also produces CO₂ gas and requires venting.[9] Dichloromethane (DCM) is a common solvent but is a suspected carcinogen; consider alternative solvents like 2-MeTHF or ethyl acetate if possible.

  • Exotherms: Both reactions can be exothermic. On a large scale, reagent addition should be controlled, and the reactor must have adequate cooling capacity to maintain the target temperature.[5]

Q5: What is the best method for final product purification on a multi-kilogram scale?

A5: While flash chromatography is useful in the lab, it is generally not economical for large-scale purification. The best method is crystallization . After the aqueous work-up, the crude product should be concentrated from a suitable solvent system (e.g., heptane/ethyl acetate, isopropanol/water). A thorough solvent screen at the lab scale will identify conditions that provide high purity and yield. If the product is an oil, purification via fractional distillation under high vacuum may be an option, but crystallization of a salt form or purification of an upstream intermediate is often preferable.

V. References

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  • Park, J., Jeong, M., et al. (n.d.). Development of Two Synthetic Routes to 4-(N-Boc-N-methylaminomethyl)benzaldehyde: A Versatile Starting Material in Pharmaceutical Synthesis. Korea University Pure. Available at: --INVALID-LINK--

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  • Lee, S-H., et al. (2013). Efficient synthesis of N-methylamides and amines via 4-(alkylamino)benzyl-n-methylamine as a new protecting group. Heterocycles, 87(8), 1749-1764. Available at: --INVALID-LINK--

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  • Google Patents. (n.d.). US3210349A - Methylation of primary and secondary amines using a small stoichiometric excess of formaldehyde and adding a small stoichiometric excess of formic acid last. Available at: --INVALID-LINK--

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  • Royal Society of Chemistry. (n.d.). N-Methylation of amine and nitro compounds with CO2/H2 catalyzed by Pd/CuZrOx under mild reaction conditions. Chemical Communications. Available at: --INVALID-LINK--

  • Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: --INVALID-LINK--

  • Organic Syntheses. (n.d.). (R,R)- and (S,S)-N,N'-Dimethyl-1,2-Diphenylethylene-1,2-Diamine. Available at: --INVALID-LINK--

  • PubMed. (2025). Review of Modern Eschweiler-Clarke Methylation Reaction. Molecules, 30(17), 3504. Available at: --INVALID-LINK--

  • Organic Syntheses. (n.d.). Procedure for N-Benzyl-1-(trimethylsilyl)methanamine. Available at: --INVALID-LINK--

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References

Technical Support Center: Overcoming Low Yields in Suzuki Coupling with N-Boc-N-methyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced synthetic applications. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of N-Boc-N-methyl-4-bromobenzylamine. This substrate, while valuable, presents a unique combination of steric and electronic properties that can lead to frustratingly low yields.

This document moves beyond standard protocols to provide in-depth troubleshooting strategies, rooted in mechanistic understanding and field-proven experience. Our goal is to empower you to diagnose issues within your reaction and implement effective, targeted solutions.

Part 1: Troubleshooting Guide - A Mechanistic Approach

Low yields in the Suzuki coupling of N-Boc-N-methyl-4-bromobenzylamine are rarely due to a single factor. More often, a combination of issues related to the substrate's specific characteristics is at play. Let's dissect the potential problems in a question-and-answer format.

Q1: I'm observing a significant amount of starting material and minimal product formation. What are the likely primary obstacles?

A1: With this particular substrate, the primary hurdles are often slow oxidative addition and catalyst inhibition. The benzylamine moiety, even with the bulky Boc protecting group, can coordinate to the palladium center, leading to catalyst deactivation.

  • Steric Hindrance: The N-Boc-N-methylamino group introduces significant steric bulk around the aryl bromide, which can impede the approach of the palladium catalyst for the crucial oxidative addition step.[1]

  • Electronic Effects: The nitrogen atom, despite the electron-withdrawing Boc group, can still act as a Lewis base and coordinate to the electron-deficient palladium catalyst. This coordination can lead to the formation of inactive catalyst species.

  • Ligand Choice is Critical: Standard ligands like triphenylphosphine (PPh₃) may not be sufficient to overcome these challenges. More sterically demanding and electron-rich ligands are often required to promote the desired catalytic cycle.[2][3]

Q2: My reaction is producing a significant amount of a dehalogenated byproduct (N-Boc-N-methylbenzylamine). What is causing this, and how can I prevent it?

A2: The formation of the dehalogenated product is a classic sign of a competing reaction pathway where a hydride source intercepts a key intermediate in the catalytic cycle.[4]

  • Mechanism of Dehalogenation: After oxidative addition of the aryl bromide to the Pd(0) center, the resulting Pd(II) intermediate can react with a hydride source in the reaction mixture. Reductive elimination of the aryl group and the hydride then yields the dehalogenated product and regenerates a Pd(0) species.[4]

  • Potential Hydride Sources: Common sources of hydrides in Suzuki reactions include the solvent (especially alcohols), the base (if it has β-hydrides), or impurities in the reagents.

  • Mitigation Strategies:

    • Solvent Choice: Switch to aprotic solvents like dioxane, THF, or toluene to minimize the presence of protic species that can act as hydride donors.[3]

    • Base Selection: Use a base that is less likely to generate hydrides. Carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄) are generally preferred over alkoxides in this context.[3]

    • Ligand Effects: Employing bulky, electron-rich ligands can accelerate the desired transmetalation and reductive elimination steps, outcompeting the dehalogenation pathway.[3]

Q3: I suspect my boronic acid coupling partner is decomposing. What are the signs, and what can I do to improve its stability?

A3: Boronic acid instability, primarily through protodeboronation, is a frequent cause of low yields in Suzuki couplings.[5][6] This is the process where the C-B bond is cleaved and replaced with a C-H bond.[5]

  • Signs of Protodeboronation: The most direct evidence is the detection of the corresponding arene (the boronic acid minus the B(OH)₂ group) in your reaction mixture by GC-MS or LC-MS.

  • Factors Influencing Protodeboronation:

    • Base: The presence of a base, essential for the Suzuki reaction, can also catalyze protodeboronation.[6][7]

    • Water: Aqueous conditions, often used in Suzuki couplings, can facilitate the hydrolysis of the boronic acid.[8]

    • Temperature: Higher reaction temperatures can accelerate the rate of decomposition.

  • Solutions for Boronic Acid Instability:

    • Use of Boronic Esters: Converting the boronic acid to a more stable derivative, such as a pinacol ester (BPin) or a neopentyl glycol ester, can significantly reduce protodeboronation.[2] These esters slowly hydrolyze in situ to release the active boronic acid, keeping its concentration low and minimizing side reactions.[9][10]

    • Trifluoroborate Salts: Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable boronic acid surrogates that can be used.[11]

    • Anhydrous Conditions: In some cases, running the reaction under strictly anhydrous conditions with a suitable base can mitigate hydrolysis-related decomposition.[12]

Q4: I've noticed the formation of a biaryl byproduct derived from the coupling of two boronic acid molecules (homocoupling). What leads to this, and how can it be minimized?

A4: Homocoupling of the boronic acid is typically promoted by the presence of oxygen and can consume your nucleophile, thereby lowering the yield of the desired product.[4][6]

  • Mechanism of Homocoupling: Oxygen can oxidize the Pd(0) catalyst to Pd(II), which can then mediate the coupling of two boronic acid molecules.[4]

  • Prevention of Homocoupling:

    • Rigorous Degassing: It is crucial to thoroughly degas all solvents and the reaction mixture before adding the catalyst. This is typically done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[13]

    • Maintain Inert Atmosphere: The reaction should be carried out under a positive pressure of an inert gas throughout its duration.[14]

    • Use of Pd(0) Pre-catalysts: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be advantageous over Pd(II) sources like Pd(OAc)₂ or PdCl₂, which require an in situ reduction step that can be complex.[13]

Part 2: Frequently Asked Questions (FAQs)

Q: Could the N-Boc protecting group be cleaving under the reaction conditions?

A: Yes, this is a possibility, especially with certain bases and higher temperatures. While the Boc group is generally stable to many Suzuki conditions, strong bases or prolonged heating can lead to its removal.[15] If you observe the formation of the deprotected amine, consider using a milder base (e.g., K₂CO₃ instead of Cs₂CO₃) or lowering the reaction temperature.[15] Some studies have even shown that N-Boc protected indazoles are unstable under Suzuki-Miyaura conditions.[15]

Q: What is the best catalyst and ligand combination to start with for this substrate?

A: For challenging substrates like N-Boc-N-methyl-4-bromobenzylamine, it is advisable to move beyond the traditional Pd(PPh₃)₄. A good starting point would be a palladium(II) precatalyst like Pd(OAc)₂ or a preformed catalyst such as XPhos Pd G2, paired with a bulky, electron-rich biarylphosphine ligand like SPhos, XPhos, or RuPhos.[2] These ligands are known to accelerate both oxidative addition and reductive elimination, which are often the rate-limiting steps for sterically hindered and electron-rich aryl bromides.[2]

Q: How important is the purity of my reagents and solvents?

A: Extremely important. The Suzuki-Miyaura coupling is a catalytic reaction, and even trace impurities can have a significant impact on the catalyst's activity.

  • Solvents: Use anhydrous, degassed solvents to prevent catalyst deactivation by oxygen and unwanted side reactions with water.[14]

  • Base: The purity of the base is also critical. Ensure it is finely powdered and, if necessary, dried before use.

  • Substrates: Ensure your N-Boc-N-methyl-4-bromobenzylamine and boronic acid partner are of high purity.

Q: Can I use a nickel catalyst instead of palladium?

A: Nickel catalysts are a viable and often more cost-effective alternative to palladium for certain Suzuki-Miyaura couplings, particularly with less reactive aryl chlorides or challenging substrates.[16][17] Nickel catalysts can exhibit different reactivity profiles and may be less susceptible to certain deactivation pathways. If you continue to face issues with palladium, exploring a nickel-based system with a suitable ligand could be a worthwhile endeavor.[17]

Part 3: Optimized Experimental Protocol & Data

Based on the troubleshooting insights, here is a recommended starting protocol for the Suzuki coupling of N-Boc-N-methyl-4-bromobenzylamine.

Optimized Protocol: Suzuki Coupling of N-Boc-N-methyl-4-bromobenzylamine
  • Reaction Setup: To a dry Schlenk flask, add N-Boc-N-methyl-4-bromobenzylamine (1.0 equiv.), the boronic acid or ester (1.2-1.5 equiv.), and finely powdered K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio) via syringe. The total solvent volume should result in a substrate concentration of 0.1-0.2 M.

  • Catalyst Addition: In a separate vial under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., XPhos Pd G2, 1-3 mol%) and any additional ligand if required. Add this catalyst solution to the reaction mixture via syringe.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

Data Presentation: Impact of Ligand and Base on Yield

The following table illustrates the potential impact of varying the ligand and base on the yield of the desired product in a hypothetical reaction.

EntryPalladium Precatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
1Pd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2)Dioxane/H₂O (4:1)100< 20
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Dioxane/H₂O (4:1)10065
3XPhos Pd G2 (2)-K₃PO₄ (3)Dioxane/H₂O (4:1)8085
4XPhos Pd G2 (2)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)8078

This data is illustrative and actual results may vary.

Part 4: Visualizing the Troubleshooting Workflow

A systematic approach is key to successfully troubleshooting a challenging reaction. The following diagram outlines a logical workflow for addressing low yields in this specific Suzuki coupling.

Suzuki_Troubleshooting Start Low Yield with N-Boc-N-methyl-4-bromobenzylamine Check_Purity Verify Reagent & Solvent Purity (Anhydrous, Degassed) Start->Check_Purity Analyze_Byproducts Analyze Crude Reaction Mixture (LCMS/GCMS) Check_Purity->Analyze_Byproducts Dehalogenation Dehalogenation Product Observed? Analyze_Byproducts->Dehalogenation Protodeboronation Protodeboronation Product Observed? Analyze_Byproducts->Protodeboronation Homocoupling Homocoupling Product Observed? Analyze_Byproducts->Homocoupling No_Reaction Mainly Starting Material? Analyze_Byproducts->No_Reaction Sol_Dehalogenation Optimize Base & Solvent (e.g., K₃PO₄, Dioxane) Dehalogenation->Sol_Dehalogenation Yes Sol_Protodeboronation Use Boronic Ester (BPin) or Trifluoroborate Protodeboronation->Sol_Protodeboronation Yes Sol_Homocoupling Improve Degassing & Inert Atmosphere Homocoupling->Sol_Homocoupling Yes Sol_No_Reaction Switch to Advanced Catalyst System (e.g., XPhos Pd G2) No_Reaction->Sol_No_Reaction Yes

Caption: Troubleshooting workflow for Suzuki coupling.

References

Technical Support Center: Optimizing the Workup for (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of the post-reaction workup and purification of this compound. Here, we address common challenges and provide scientifically-grounded solutions to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the aqueous workup for a Boc-protection reaction?

A1: The aqueous workup for a tert-butoxycarbonyl (Boc) protection of an amine is a liquid-liquid extraction procedure designed to separate the desired N-Boc protected product from unreacted starting materials, reagents, and byproducts. The core principle relies on the differential solubility of these components in an organic solvent and a series of aqueous solutions of varying pH. The Boc group's stability to most bases and nucleophiles allows for a robust washing sequence.[1] Typically, the organic layer containing the crude product is washed sequentially with a dilute acid (like 1 M HCl) to remove any unreacted amine starting material by protonating it and rendering it water-soluble.[2] This is followed by a wash with a mild base (such as saturated sodium bicarbonate solution) to neutralize any acidic components and remove byproducts.[2][3] A final wash with brine (saturated NaCl solution) helps to remove residual water from the organic layer and aids in breaking emulsions.[4]

Q2: Why is my product, this compound, not visible on the TLC plate under a UV lamp?

A2: While aromatic compounds like your product are typically UV-active, several factors can lead to poor visualization on a Thin-Layer Chromatography (TLC) plate. It's possible the concentration of your sample spot is too low. However, it's more likely that the issue lies with the TLC plate itself or the visualization technique. Ensure you are using a TLC plate with a fluorescent indicator (usually F254), which glows under short-wave UV light (254 nm).[5] A UV-active compound will quench this fluorescence and appear as a dark spot.[5] If you are still unable to see a spot, consider using an alternative visualization method. A potassium permanganate (KMnO₄) stain is a good general stain for organic compounds and will appear as a yellow or brown spot on a purple background.[6] Another option is to use an iodine chamber, where organic compounds will absorb the iodine vapor and appear as brown spots.[6]

Q3: Can the Boc-protecting group be cleaved during a basic wash (e.g., with NaHCO₃ or NaOH)?

A3: The tert-butoxycarbonyl (Boc) protecting group is generally stable under basic and nucleophilic conditions.[1] This stability is a key feature that allows for its widespread use in organic synthesis. The deprotection of a Boc group typically requires acidic conditions, which facilitate the formation of a stable tert-butyl cation.[7] Therefore, washing with aqueous solutions of sodium bicarbonate (NaHCO₃) or even dilute sodium hydroxide (NaOH) during the workup is highly unlikely to cleave the Boc group from your product.

Q4: I've isolated my product, but the yield is low. Where could the product have been lost during the workup?

A4: Low yield can be attributed to several stages of the workup process:

  • Incomplete Extraction: Your product may have some solubility in the aqueous layers, especially if excessive amounts of organic solvent are not used during extraction. Performing multiple extractions with fresh solvent can mitigate this.

  • Emulsion Formation: The formation of a stable emulsion between the organic and aqueous layers can trap a significant amount of product, leading to its loss upon separation.[4]

  • Precipitation: If the product is a solid, it might precipitate at the interface between the organic and aqueous layers, making it difficult to fully recover.

  • Purification Step: During column chromatography, using a solvent system with too high a polarity can cause the product to elute too quickly with impurities. Conversely, a solvent system that is not polar enough may result in the product not eluting from the column at all. In the case of recrystallization, using too much solvent will result in a significant portion of the product remaining in the mother liquor.

Troubleshooting Guide

This table outlines common problems encountered during the workup of this compound, their probable causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Persistent Emulsion During Extraction - High concentration of surfactant-like impurities.- Vigorous shaking of the separatory funnel.- Similar densities of the organic and aqueous phases.- Add saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase.[4]- Gently swirl or invert the separatory funnel instead of vigorous shaking.- Allow the mixture to stand for an extended period.- Pass the entire mixture through a pad of Celite.[4]- Add a small amount of a different organic solvent to alter the polarity.
Product is an Oil, Not a Solid - Presence of residual solvent.- Impurities depressing the melting point.- Ensure complete removal of solvent under high vacuum.- Purify the oil via silica gel column chromatography.
Multiple Spots on TLC After Workup - Incomplete reaction.- Presence of byproducts (e.g., di-Boc protected amine).- Degradation of the product.- Optimize the reaction conditions (time, temperature, stoichiometry).- Ensure thorough washing with acidic and basic solutions during workup to remove starting materials and certain byproducts.[2]- Purify the crude product by column chromatography or recrystallization.
Streaking on TLC Plate - Compound is too polar for the chosen eluent.- Sample is too concentrated.- The silica gel is interacting with the amine functionality.- Increase the polarity of the eluent system.- Dilute the sample before spotting on the TLC plate.- Add a small amount (e.g., 1%) of triethylamine to the eluent to suppress streaking caused by basic compounds.[6]

Experimental Protocols

Standard Aqueous Workup Protocol
  • Quenching: Once the reaction is deemed complete by TLC, cool the reaction mixture to room temperature. If the reaction was run in a polar aprotic solvent like DMF or DMSO, it is advisable to first dilute the mixture with a water-immiscible organic solvent such as ethyl acetate or dichloromethane (DCM) and then wash with copious amounts of water to remove the high-boiling solvent.[8]

  • Extraction: Transfer the mixture to a separatory funnel. Add deionized water and an appropriate organic solvent (e.g., ethyl acetate).

  • Acid Wash: Separate the organic layer and wash it with 1 M HCl (aq). This step removes any unreacted N-methyl-4-bromobenzylamine.

  • Base Wash: Wash the organic layer with saturated NaHCO₃ (aq) solution to neutralize any residual acid and remove acidic byproducts.

  • Brine Wash: Wash the organic layer with saturated NaCl (aq) solution to remove the bulk of the dissolved water.

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product.

Purification Protocol: Recrystallization

If the crude product is a solid, recrystallization is an effective purification method.

  • Solvent Selection: Choose a solvent system in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. A common technique is to use a binary solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble). For this compound, systems like ethyl acetate/hexanes or dichloromethane/hexanes are good starting points.

  • Dissolution: Dissolve the crude product in a minimal amount of the hot "good" solvent.

  • Induce Crystallization: Slowly add the "poor" solvent until the solution becomes slightly cloudy. If necessary, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.

  • Drying: Dry the crystals under vacuum to a constant weight.

Workflow Diagram

The following diagram illustrates the decision-making process during the workup and purification of this compound.

Workup_Workflow cluster_reaction Reaction Completion cluster_workup Aqueous Workup cluster_analysis Analysis & Purification Reaction_Complete Reaction Complete (TLC) Quench Quench Reaction Reaction_Complete->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Acid_Wash Wash with 1M HCl Extraction->Acid_Wash Base_Wash Wash with sat. NaHCO3 Acid_Wash->Base_Wash Brine_Wash Wash with Brine Base_Wash->Brine_Wash Drying Dry over Na2SO4 Brine_Wash->Drying Concentration Concentrate in vacuo Drying->Concentration Crude_Product Crude Product Concentration->Crude_Product TLC_Analysis TLC Analysis Crude_Product->TLC_Analysis Single_Spot Single Pure Spot TLC_Analysis->Single_Spot Yes Multiple_Spots Multiple Spots TLC_Analysis->Multiple_Spots No Pure_Product Pure Product Single_Spot->Pure_Product Purification Purification Multiple_Spots->Purification Column Column Chromatography Purification->Column Oil Recrystallization Recrystallization Purification->Recrystallization Solid Column->Pure_Product Recrystallization->Pure_Product

Caption: Decision workflow for the workup and purification of this compound.

References

Technical Support Center: Mastering Temperature Control in the N-Boc Protection of 4-Bromobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, your dedicated resource for navigating the nuances of N-Boc protection, specifically tailored for researchers, scientists, and drug development professionals working with 4-bromobenzylamine and its derivatives. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions, with a core focus on the critical aspect of temperature management.

The Crucial Role of Temperature in N-Boc Protection

The N-Boc protection of amines using di-tert-butyl dicarbonate (Boc₂O) is a cornerstone of modern organic synthesis.[1] While seemingly straightforward, the reaction's success, particularly with less nucleophilic substrates like 4-bromobenzylamine, is highly dependent on precise temperature control. The electron-withdrawing nature of the bromine atom decreases the nucleophilicity of the benzylic amine, often necessitating more forcing conditions to drive the reaction to completion. However, elevated temperatures can also lead to a host of undesirable side reactions.

This reaction is exothermic, and on a larger scale, this heat evolution can lead to a rapid increase in temperature, potentially resulting in a runaway reaction.[2] Understanding and managing the thermal profile of your reaction is therefore not just a matter of optimizing yield, but also of ensuring operational safety.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues encountered during the N-Boc protection of 4-bromobenzylamine derivatives, with a focus on temperature-related causes and solutions.

Issue 1: Incomplete or Sluggish Reaction

Q: My reaction is proceeding very slowly, or has stalled, with significant starting material remaining after several hours at room temperature. What should I do?

A: This is a common challenge with electron-deficient benzylamines. Here’s a systematic approach to troubleshoot:

  • Initial Diagnosis: The reduced nucleophilicity of the 4-bromobenzylamine derivative is the likely culprit. At room temperature, the activation energy barrier for the nucleophilic attack on Boc₂O may not be sufficiently overcome.

  • Solution 1: Controlled Temperature Increase:

    • Gradually increase the reaction temperature to a moderate level, typically in the range of 40-55 °C.[3][4] It is crucial to do this in a controlled manner using a temperature-controlled heating mantle or oil bath.

    • Causality: Increasing the temperature provides the necessary kinetic energy to accelerate the reaction rate.

    • Precaution: Monitor the reaction closely by TLC or LC-MS. Prolonged heating or excessive temperatures can lead to the formation of byproducts (see Issue 2).

  • Solution 2: Catalyst Introduction at Ambient Temperature:

    • Before resorting to heat, consider adding a catalytic amount (0.1-0.2 equivalents) of 4-(dimethylamino)pyridine (DMAP).[5]

    • Causality: DMAP is a hypernucleophilic acylation catalyst that reacts with Boc₂O to form a highly reactive intermediate, which is more susceptible to attack by the weakly nucleophilic amine.

    • Precaution: The reaction with DMAP can be vigorous and generate gas (CO₂). Ensure the reaction vessel is not sealed and that there is adequate ventilation.

  • Solution 3: Solvent Modification:

    • Consider switching to or incorporating an alcoholic solvent like methanol. Methanol can accelerate the rate of Boc protection for aromatic amines.

    • Causality: Protic solvents can stabilize the transition state through hydrogen bonding, thereby lowering the activation energy.

Issue 2: Formation of Significant Byproducts

Q: My reaction has gone to completion, but my crude product is contaminated with significant impurities, particularly a less polar spot on TLC.

A: This often points to excessive reaction temperatures or prolonged reaction times, leading to side reactions.

  • Initial Diagnosis: The most common byproducts are the di-Boc protected amine and urea derivatives.

  • Side Reaction 1: Di-Boc Formation (R-N(Boc)₂):

    • Cause: This occurs when the initially formed Boc-protected amine is deprotonated and reacts with a second molecule of Boc₂O. This is more prevalent at higher temperatures and with a large excess of Boc₂O.

    • Temperature's Role: Elevated temperatures can increase the rate of this second acylation.

    • Prevention:

      • Maintain a strict stoichiometry of Boc₂O (1.05-1.1 equivalents).

      • Keep the reaction temperature at the minimum required for a reasonable reaction rate. If heating is necessary, aim for the lower end of the 40-55 °C range.[4]

      • Consider adding the Boc₂O solution portion-wise to maintain a low instantaneous concentration.

  • Side Reaction 2: Urea Formation:

    • Cause: At higher temperatures, Boc₂O can decompose to form isocyanate, which then reacts with the starting amine to form a urea byproduct.[1]

    • Temperature's Role: This side reaction is highly temperature-dependent.

    • Prevention:

      • Strict temperature control is paramount. Avoid exceeding 60 °C.

      • If the reaction requires heating, ensure it is homogenous and well-stirred to avoid localized hot spots.

Issue 3: Exothermic Reaction and Poor Control (Especially at Scale)

Q: I am scaling up the reaction and noticed a significant exotherm upon addition of Boc₂O. How can I manage this?

A: The exothermic nature of the Boc protection reaction requires careful management, especially on a larger scale, to prevent a runaway reaction.[2]

  • Initial Diagnosis: The reaction of the amine with Boc₂O releases heat. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient.

  • Mitigation Strategies:

    • Controlled Addition: Add the Boc₂O as a solution in the reaction solvent dropwise, rather than as a solid in one portion. This allows for the rate of heat generation to be controlled by the addition rate.

    • Cooling Bath: Have an ice-water bath on standby. For larger reactions, it is advisable to start the addition at a lower temperature (e.g., 0-10 °C) and then allow the reaction to slowly warm to room temperature or the desired setpoint.

    • Adequate Stirring: Ensure efficient stirring to promote heat transfer from the reaction mixture to the vessel walls and into the cooling bath.

    • Monitoring: Continuously monitor the internal temperature of the reaction using a thermometer.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the N-Boc protection of 4-bromobenzylamine?

A1: For 4-bromobenzylamine, which is less nucleophilic than benzylamine itself, a good starting point is room temperature (20-25 °C). If the reaction is sluggish, a controlled increase to 40-50 °C is recommended.[3] It is advisable to first attempt the reaction at room temperature, potentially with a catalytic amount of DMAP, before resorting to heating.

Q2: Can I run the reaction at reflux to speed it up?

A2: While some protocols mention reflux conditions for Boc protections, this is generally not recommended for 4-bromobenzylamine derivatives.[3] The risk of significant byproduct formation, such as ureas and di-Boc species, increases substantially at higher temperatures.[1]

Q3: How does my choice of solvent impact temperature control?

A3: The solvent's heat capacity and boiling point are important considerations. A solvent with a higher heat capacity can absorb more heat with a smaller temperature increase. For exothermic reactions, using a solvent with a boiling point slightly above your desired reaction temperature can provide a safety margin, as the energy will be consumed as latent heat of vaporization (boiling) rather than leading to a rapid temperature spike, provided the system is properly vented.

Q4: I don't have a temperature-controlled reactor. What are some best practices for manual temperature management?

A4: For smaller-scale reactions, you can use a water or oil bath on a hot plate stirrer. Place a thermometer directly in the bath and another in the reaction mixture (if possible) to monitor both temperatures. For cooling, an ice-water bath is effective. For controlled heating, start with a low setting on the hot plate and allow the temperature to equilibrate before making further adjustments.

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Bromobenzylamine at Room Temperature (Catalytic DMAP)

Materials:

  • 4-Bromobenzylamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 4-bromobenzylamine and DMAP in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • To this solution, add Boc₂O in one portion.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 2-6 hours), quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography on silica gel if necessary.

Protocol 2: N-Boc Protection of 4-Bromobenzylamine with Moderate Heating

Materials:

  • 4-Bromobenzylamine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Dissolve 4-bromobenzylamine and TEA in DCM or THF in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Boc₂O to the solution.

  • Heat the reaction mixture to 40-45 °C using a temperature-controlled oil bath.

  • Stir at this temperature and monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, cool the reaction to room temperature.

  • Follow steps 5-8 from Protocol 1 for workup and purification.

Data at a Glance

ParameterRecommendation for 4-Bromobenzylamine DerivativesRationale
Temperature Start at 20-25 °C; if needed, increase to 40-50 °C.Balances reaction rate with minimizing side products.
Boc₂O Stoichiometry 1.05 - 1.1 equivalentsMinimizes di-Boc formation.
Catalyst 0.1 - 0.2 eq. DMAP (optional)Accelerates reaction at lower temperatures.[5]
Solvent Aprotic (DCM, THF) or protic (Methanol)Aprotic solvents are standard; methanol can accelerate the reaction.
Addition of Boc₂O Portion-wise or as a solution for larger scalesControls the exotherm.

Visualizing the Process

Reaction Mechanism

G cluster_0 N-Boc Protection Mechanism amine 4-Bromobenzylamine (Nucleophile) intermediate Tetrahedral Intermediate amine->intermediate Nucleophilic Attack boc2o Boc Anhydride (Electrophile) boc2o->intermediate product N-Boc Protected Amine intermediate->product Collapse byproducts t-Butoxide + CO₂ intermediate->byproducts Elimination final_byproduct t-Butanol byproducts->final_byproduct Protonation

Caption: Mechanism of N-Boc protection.

Troubleshooting Workflow for Incomplete Reactions

G start Incomplete Reaction (Starting Material Remains) check_reagents Verify Reagent Stoichiometry (Boc₂O ≥ 1.1 eq) start->check_reagents add_dmap Option 1: Add Catalytic DMAP (0.1 eq) at Room Temperature check_reagents->add_dmap Reagents OK increase_temp Option 2: Increase Temperature to 40-50 °C check_reagents->increase_temp Reagents OK monitor Monitor by TLC/LC-MS add_dmap->monitor increase_temp->monitor complete Reaction Complete monitor->complete Success reassess Reassess Strategy (Consider alternative solvent or longer reaction time) monitor->reassess Still Incomplete

References

Technical Support Center: A Researcher's Guide to Purifying Commercial tert-Butyl (4-bromobenzyl)methylcarbamate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are working with commercial-grade tert-butyl (4-bromobenzyl)methylcarbamate. The purity of this reagent is critical for the success of subsequent synthetic steps, particularly in the construction of complex molecules and active pharmaceutical ingredients (APIs). Commercial batches can contain various impurities stemming from the synthetic route and storage. This document provides in-depth troubleshooting advice, detailed purification protocols, and the scientific rationale behind these procedures to help you obtain a product of the highest possible purity.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered when working with commercial tert-butyl (4-bromobenzyl)methylcarbamate. The Q&A format is designed to help you quickly identify and resolve specific experimental challenges.

Q1: My NMR spectrum shows unexpected signals. What are the likely impurities in my commercial material?

A1: Impurities in commercial tert-butyl (4-bromobenzyl)methylcarbamate typically originate from three main sources: the starting materials, side reactions during synthesis, and degradation.

  • Unreacted Starting Materials: The most common impurities are the precursors used in the synthesis. The synthesis generally involves two key steps: Boc-protection of 4-bromobenzylamine and subsequent N-methylation. Therefore, you might find:

    • tert-Butyl (4-bromobenzyl)carbamate: The direct precursor to your product. It lacks the N-methyl group.

    • 4-Bromobenzylamine: The initial amine, which may not have been fully protected.[1][2]

    • Di-tert-butyl dicarbonate (Boc Anhydride) and its byproducts: Excess Boc anhydride or its primary decomposition product, tert-butanol , can be present. The presence of moisture can accelerate the decomposition of Boc anhydride.[3]

  • Side-Reaction Products:

    • Bis-(4-bromobenzyl)methylamine: This can form if the initial 4-bromobenzylamine is over-alkylated before or during the Boc-protection step.

    • Impurities from 4-Bromobenzyl Bromide: The quality of the starting alkylating agent is crucial. Commercial 4-bromobenzyl bromide may contain other isomers or related brominated compounds.[4][5]

  • Degradation Products: The Boc (tert-butoxycarbonyl) group is sensitive to strong acids.[6] If the material has been exposed to acidic conditions, partial deprotection could occur, leading to the formation of 4-bromobenzyl)methylamine salts.

The logical relationship between the synthesis and potential impurities is outlined in the diagram below.

G cluster_synthesis Synthetic Pathway cluster_impurities Potential Impurities 4-Bromobenzylamine 4-Bromobenzylamine Product_precursor tert-Butyl (4-bromobenzyl)carbamate 4-Bromobenzylamine->Product_precursor Boc Protection Impurity1 Unreacted 4-Bromobenzylamine 4-Bromobenzylamine->Impurity1 Incomplete Reaction Impurity4 Over-alkylation Byproducts 4-Bromobenzylamine->Impurity4 Side Reaction Boc Anhydride Boc Anhydride Boc Anhydride->Product_precursor Impurity3 tert-Butanol (from Boc Anhydride) Boc Anhydride->Impurity3 Decomposition Methylating Agent Methylating Agent Target_Product tert-Butyl (4-bromobenzyl)methylcarbamate Methylating Agent->Target_Product Product_precursor->Target_Product N-Methylation Impurity2 Unreacted Precursor: tert-Butyl (4-bromobenzyl)carbamate Product_precursor->Impurity2 Incomplete Methylation

Caption: Origin of impurities in the synthesis of the target compound.

Q2: My compound appears as a streak or multiple spots on a TLC plate. How can I improve the separation and identify the main component?

A2: Thin-Layer Chromatography (TLC) is your primary tool for assessing purity and developing a purification strategy. Streaking and multiple spots indicate the presence of impurities and/or suboptimal TLC conditions.

  • Choosing the Right Eluent:

    • A standard starting point for N-Boc protected amines is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent such as ethyl acetate.[7]

    • Begin with a low polarity mixture (e.g., 10-20% ethyl acetate in hexanes) and gradually increase the polarity. The ideal solvent system should give your target compound an Rf (retention factor) value between 0.2 and 0.4 for good separation on a column.[7]

  • Troubleshooting Streaking:

    • Streaking is common with amine-containing compounds on silica gel, which is acidic. Although the Boc group reduces the basicity of the nitrogen, residual starting materials like 4-bromobenzylamine can streak significantly.

    • To mitigate this, add a small amount of triethylamine (Et3N), typically 0.5-1%, to your TLC eluent.[7][8] This neutralizes the acidic sites on the silica, leading to sharper spots.

  • Visualization:

    • Your target compound and many likely impurities contain a benzene ring and will be visible under a UV lamp (254 nm).[9]

    • For impurities that are not UV-active (like tert-butanol) or to confirm the presence of amines, use a chemical stain. A potassium permanganate (KMnO4) stain is a good general-purpose choice that visualizes most organic compounds.[9] Ninhydrin stain can be used to visualize primary or secondary amines; Boc-protected amines may also appear after heating, as the protecting group can be thermally cleaved.[3]

Issue Potential Cause Troubleshooting Step
All spots at baseline Eluent is not polar enough.Increase the proportion of the polar solvent (e.g., ethyl acetate).
All spots at solvent front Eluent is too polar.Decrease the proportion of the polar solvent.
Streaking of spots Compound is interacting strongly with the acidic silica gel.Add 0.5-1% triethylamine to the eluent system.[7][8]
Spots are too close Poor resolution with the current solvent system.Test different solvent systems (e.g., dichloromethane/methanol, ether/hexanes).[6]
Q3: I've confirmed my material is impure. What is the best method to purify it on a lab scale?

A3: For typical impurities found in commercial tert-butyl (4-bromobenzyl)methylcarbamate, flash column chromatography is the most effective purification method. If the product is a solid and the main impurity has a significantly different solubility, recrystallization can also be a viable option.

Method 1: Flash Column Chromatography (Recommended)

This technique separates compounds based on their differential adsorption to a stationary phase (silica gel) and solubility in a mobile phase (eluent).

Method 2: Recrystallization

Recrystallization purifies solid compounds by leveraging differences in solubility between the desired product and impurities in a specific solvent at different temperatures.[10] A good recrystallization solvent should dissolve the compound well when hot but poorly when cold.

Detailed Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a step-by-step guide for purifying your compound using silica gel chromatography. The key is to first determine the optimal solvent system via TLC.

G cluster_workflow Chromatography Workflow start Start: Crude Product tlc 1. TLC Analysis (e.g., 20% EtOAc/Hexanes + 1% Et3N) start->tlc column_prep 2. Column Packing (Slurry pack silica gel in eluent) tlc->column_prep loading 3. Sample Loading (Dissolve in min. DCM, load onto column) column_prep->loading elution 4. Elution (Run column with eluent, collect fractions) loading->elution analysis 5. Fraction Analysis (TLC of collected fractions) elution->analysis combine 6. Combine Pure Fractions analysis->combine evaporation 7. Solvent Removal (Rotary Evaporation) combine->evaporation finish Finish: Pure Product evaporation->finish

Caption: Step-by-step workflow for flash column chromatography.

Step-by-Step Methodology:

  • Solvent System Selection:

    • Using TLC, identify a solvent system that provides good separation and an Rf of ~0.3 for the product spot. A common starting point is Ethyl Acetate/Hexanes. For this specific compound, a system of 15-25% Ethyl Acetate in Hexanes with 0.5% Triethylamine is often effective.

  • Column Preparation:

    • Select a column of appropriate size (a rule of thumb is to use 50-100 g of silica gel for every 1 g of crude material).

    • Prepare a slurry of silica gel in your chosen eluent.

    • Pour the slurry into the column and use gentle pressure (air or nitrogen) to pack the bed, ensuring there are no air bubbles or cracks. Add a thin layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve your crude tert-butyl (4-bromobenzyl)methylcarbamate in a minimal amount of a strong solvent like dichloromethane (DCM).

    • Add a small amount of silica gel to this solution and evaporate the solvent to create a dry, free-flowing powder ("dry loading"). This technique generally results in better separation.

    • Carefully add the dry-loaded sample to the top of the column. Add another thin layer of sand.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column and begin applying pressure to push the solvent through.

    • Collect the eluting solvent in fractions (e.g., in test tubes).

  • Analysis and Product Isolation:

    • Monitor the collected fractions by TLC to identify which ones contain your pure product.

    • Combine the pure fractions in a round-bottom flask.

    • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

This method is suitable if the product is a solid and the impurities are significantly more or less soluble in a particular solvent.

Step-by-Step Methodology:

  • Solvent Selection:

    • The goal is to find a solvent (or solvent pair) that dissolves the crude product when hot but not when cold.

    • Test small amounts of your material in various solvents. Good candidates for N-Boc protected compounds include isopropanol, ethanol, or a two-solvent system like ethyl acetate/hexanes or toluene/hexanes.[1][11]

  • Dissolution:

    • Place the crude solid in an Erlenmeyer flask with a stir bar.

    • Add the minimum amount of the chosen hot solvent to just dissolve the solid completely. If using a two-solvent system, dissolve the solid in a minimal amount of the "good" solvent (e.g., ethyl acetate) and then slowly add the "poor" solvent (e.g., hexanes) at an elevated temperature until the solution becomes slightly cloudy.[9] Add a drop or two of the "good" solvent to redissolve the precipitate.

  • Crystallization:

    • Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.

    • Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.[10]

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities.

    • Dry the crystals under vacuum to remove all traces of solvent.

References

Validation & Comparative

A Senior Application Scientist's Guide to Interpreting the 1H NMR Spectrum of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for structural elucidation. This guide provides an in-depth analysis of the ¹H NMR spectrum of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, a common intermediate in organic synthesis. We will dissect the expected spectrum, explore potential complexities, and compare it with alternative structures, offering field-proven insights to ensure accurate interpretation.

The Foundational Role of ¹H NMR in Structural Verification

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule.[1][2] By analyzing the chemical shift, integration, and multiplicity (splitting pattern) of the signals, we can piece together the molecular structure.[1][2] For a molecule like this compound, ¹H NMR is crucial for confirming the successful installation of the tert-butoxycarbonyl (Boc) protecting group and verifying the integrity of the overall structure.

Predicting the ¹H NMR Spectrum: A Step-by-Step Analysis

Let's break down the expected ¹H NMR spectrum of this compound. The predicted chemical shifts (δ) are typically referenced to a residual solvent peak (e.g., CDCl₃ at 7.26 ppm).[3]

Molecular Structure and Proton Environments:

Caption: Molecular structure of this compound with key proton environments labeled.

Predicted ¹H NMR Signals:

ProtonsLabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
Aromatic Protons(a)~7.2 - 7.5AA'BB' system (two doublets)4HProtons on the para-disubstituted benzene ring.[4][5][6] The bromine atom is an electron-withdrawing group, which deshields the ortho and meta protons, shifting them downfield.[4]
Benzylic Protons(b)~4.3 - 4.5Singlet2HThese protons are adjacent to the nitrogen of the carbamate and the aromatic ring. The absence of adjacent protons results in a singlet.[7]
N-Methyl Protons(c)~2.8 - 3.0Singlet3HThe methyl group is attached to a nitrogen atom, which causes a downfield shift compared to a simple alkane.[8]
tert-Butyl Protons(d)~1.4 - 1.5Singlet9HThis is the characteristic signal for the Boc protecting group, appearing as a sharp and intense singlet in a relatively uncrowded region of the spectrum.[3][9]

Comparison with Alternative Scenarios

Objective comparison is key to confident structural assignment. Let's consider two plausible alternative outcomes of the synthesis.

Scenario 1: Unreacted Starting Material (4-Bromobenzyl)methylamine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons~7.2 - 7.5AA'BB' system4H
Benzylic Protons~3.7Singlet2H
N-Methyl Protons~2.4Singlet3H
N-H ProtonVariable, broadSinglet1H

The key differences would be the absence of the large tert-butyl singlet at ~1.4-1.5 ppm and the presence of a (potentially broad) N-H signal. The benzylic and N-methyl protons would also be shifted upfield compared to the Boc-protected product due to the lesser electron-withdrawing effect of the amine compared to the carbamate.

Scenario 2: Isomeric Product ((3-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester)

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic Protons~7.1 - 7.4Complex multiplet4H
Benzylic Protons~4.3 - 4.5Singlet2H
N-Methyl Protons~2.8 - 3.0Singlet3H
tert-Butyl Protons~1.4 - 1.5Singlet9H

In this case, the aliphatic signals would be very similar. However, the aromatic region would be significantly different. A meta-disubstituted ring would result in a more complex splitting pattern, likely four distinct signals, one of which might be a singlet, instead of the clean two-doublet pattern of the para-isomer.[5][10]

The Nuance of Carbamate Rotamers

A critical consideration when interpreting the NMR spectra of carbamates is the phenomenon of rotational isomers, or rotamers , arising from the restricted rotation around the C-N amide bond.[11][12][13] This is due to the partial double bond character of the C-N bond.

G cluster_0 Room Temperature cluster_1 Low Temperature Fast\nRotation Fast Rotation Averaged\nSpectrum\n(Sharp Signals) Averaged Spectrum (Sharp Signals) Fast\nRotation->Averaged\nSpectrum\n(Sharp Signals) Slow\nRotation Slow Rotation Syn Rotamer Syn Rotamer Slow\nRotation->Syn Rotamer Anti Rotamer Anti Rotamer Slow\nRotation->Anti Rotamer Separate\nSignals Separate Signals Syn Rotamer->Separate\nSignals Anti Rotamer->Separate\nSignals

Caption: Effect of temperature on the observance of carbamate rotamers in ¹H NMR.

At room temperature, the rotation around the C-N bond is often fast on the NMR timescale, resulting in a single, time-averaged set of sharp signals as predicted in our table. However, in some cases, or at lower temperatures, this rotation can slow down, leading to the appearance of two distinct sets of signals for the protons near the carbamate group (benzylic and N-methyl protons, and sometimes even the tert-butyl group).[14] This can manifest as broadened peaks or a complete duplication of signals. Observing such phenomena is not an indication of impurity but rather a dynamic process inherent to the molecule's structure.

Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality ¹H NMR spectrum for structural verification, the following protocol is recommended.

Objective: To acquire a ¹H NMR spectrum of this compound to confirm its structure.

Materials:

  • This compound (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube

  • Pipette

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, dry vial.

  • Dissolution: Add approximately 0.6-0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely.

  • Transfer: Using a pipette, transfer the solution to a clean NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the CDCl₃.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., 16-32 scans, 1-2 second relaxation delay).

  • Data Processing:

    • Apply Fourier transformation to the free induction decay (FID).

    • Phase correct the spectrum.

    • Perform baseline correction.

    • Calibrate the chemical shift scale by setting the residual CDCl₃ peak to 7.26 ppm.

    • Integrate all signals to determine the relative proton ratios.

Self-Validation: The integrity of this protocol is validated by the internal consistency of the resulting spectrum. The integration of the distinct signals should correspond to the number of protons in each unique chemical environment of the target molecule. For instance, the ratio of the integrals for the tert-butyl, N-methyl, benzylic, and aromatic protons should be approximately 9:3:2:4.

Conclusion

The ¹H NMR spectrum of this compound presents a clear set of signals that, when correctly interpreted, provide unambiguous structural confirmation. The characteristic intense singlet of the Boc group, the singlet for the benzylic and N-methyl protons, and the classic AA'BB' pattern of the para-disubstituted aromatic ring are all key diagnostic features. By understanding these expected signals and being aware of potential complexities like carbamate rotamers, researchers can confidently utilize ¹H NMR for routine characterization and quality control in their synthetic workflows.

References

A Comparative Guide to Boc and Cbz Protecting Groups for N-methyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative of Amine Protection

In the intricate landscape of multi-step organic synthesis, particularly within pharmaceutical and materials science, the selective modification of polyfunctional molecules is paramount. N-methyl-4-bromobenzylamine stands as a valuable synthetic intermediate, possessing a moderately nucleophilic secondary amine and a versatile aryl bromide handle for subsequent cross-coupling reactions. However, the reactivity of the N-methylamino group can interfere with desired transformations elsewhere in the molecule. This necessitates the use of a temporary "mask" or protecting group.

The ideal protecting group must be introduced efficiently, remain inert during subsequent reaction steps, and be removed cleanly under conditions that do not compromise the integrity of the target molecule. This guide provides a comprehensive, data-driven comparison of two of the most ubiquitous amine protecting groups—tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz)—specifically for the protection of N-methyl-4-bromobenzylamine. We will delve into the mechanistic underpinnings, experimental protocols, and strategic considerations to empower researchers to make the most informed choice for their synthetic campaigns.

The Contenders: A Profile of Boc and Cbz Groups

The Boc Group: Acid-Labile Security

The tert-butoxycarbonyl (Boc) group is one of the most common carbamate-based protecting groups.[1][2] It is typically introduced using di-tert-butyl dicarbonate, commonly known as (Boc)₂O.

  • Mechanism of Protection: The protection reaction proceeds via the nucleophilic attack of the secondary amine of N-methyl-4-bromobenzylamine on one of the carbonyl carbons of (Boc)₂O. This is a straightforward and generally high-yielding transformation.[3][4]

  • Key Stability Profile: The hallmark of the Boc group is its exceptional stability in the presence of bases, nucleophiles, and reductive conditions, including catalytic hydrogenolysis.[5][6] This robustness allows for a wide range of subsequent chemical modifications.

  • Deprotection Strategy: The Boc group is cleaved under acidic conditions.[7] This lability is due to the mechanism proceeding through a stable tertiary carbocation (tert-butyl cation), which readily fragments.[5][8] Common reagents for deprotection include trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[9][10]

The Cbz Group: Hydrogenolysis-Cleavable Stability

The benzyloxycarbonyl (Cbz or Z) group, introduced by Bergmann and Zervas in the 1930s for peptide synthesis, remains a stalwart in the chemist's toolkit.[8] It is typically installed using benzyl chloroformate (Cbz-Cl).

  • Mechanism of Protection: The Cbz group is introduced under Schotten-Baumann conditions, where the amine reacts with Cbz-Cl in the presence of a mild aqueous base (like NaHCO₃ or Na₂CO₃) to neutralize the HCl byproduct.[8][11]

  • Key Stability Profile: In contrast to Boc, the Cbz group is highly stable under both acidic and basic conditions, offering a different spectrum of compatibility.[9][11]

  • Deprotection Strategy: The primary and most advantageous method for Cbz group removal is catalytic hydrogenolysis.[1][11] Using a palladium catalyst (e.g., Pd/C) and a hydrogen source (e.g., H₂ gas), the benzyl C-O bond is cleaved, liberating the free amine, toluene, and carbon dioxide.[8] This deprotection is exceptionally mild and occurs at a neutral pH. While strong acids like HBr in acetic acid can also cleave the Cbz group, this method is far harsher and less common.[12][13]

Head-to-Head Comparison: Performance Metrics

The choice between Boc and Cbz is dictated by the overall synthetic strategy, particularly the conditions of subsequent and previous reaction steps. The presence of the aryl bromide on our substrate is a key consideration, but it is compatible with the standard deprotection methods for both groups.

Data Presentation: Protection and Deprotection
Parameter Boc Protection Cbz Protection
Reagent Di-tert-butyl dicarbonate ((Boc)₂O)Benzyl Chloroformate (Cbz-Cl)
Typical Conditions (Boc)₂O (1.1 eq.), optional base (e.g., Et₃N, NaOH), Solvent (e.g., DCM, THF, H₂O), Room Temp.Cbz-Cl (1.1 eq.), Base (e.g., NaHCO₃, Na₂CO₃), Solvent (e.g., THF/H₂O, Dioxane/H₂O), 0 °C to Room Temp.[8][14]
Typical Yield >95%90-99%
Workup Simple aqueous wash and extractionAqueous wash, potential acidification, and extraction

Table 1: Comparison of Protection Reactions for N-methyl-4-bromobenzylamine.

Parameter Boc Deprotection Cbz Deprotection
Reagent Trifluoroacetic Acid (TFA) or HClH₂ gas with Pd/C catalyst
Typical Conditions TFA in DCM (e.g., 25-50% v/v), Room Temp. OR 4M HCl in Dioxane, Room Temp.[10]5-10 mol% Pd/C, H₂ (1 atm balloon), Solvent (e.g., MeOH, EtOH, EtOAc), Room Temp.[11]
Byproducts Isobutylene, CO₂Toluene, CO₂
Key Advantage Fast, simple, avoids metalsExtremely mild, neutral pH
Key Disadvantage Harsh acidic conditionsRequires specialized hydrogenation equipment; catalyst can be pyrophoric

Table 2: Comparison of Deprotection Reactions.

Orthogonal Stability: The Key to Synthetic Design

Orthogonality refers to the ability to remove one protecting group in the presence of another. Boc and Cbz are classic examples of an orthogonal pair, which is crucial for complex syntheses.[1][5][6]

Condition Boc Group Stability Cbz Group Stability
Strong Acid (e.g., TFA, HCl) Labile (Cleaved)Stable
Strong Base (e.g., NaOH, LiHMDS) Stable Stable
Catalytic Hydrogenolysis (H₂/Pd-C) Stable Labile (Cleaved)
Nucleophiles (e.g., R-Li, Grignards) Stable Stable

Table 3: Comparative Stability and Orthogonality.

Experimental Protocols

The following are detailed, representative protocols for the protection and deprotection of N-methyl-4-bromobenzylamine.

Protocol 1: Boc Protection

cluster_0 Boc Protection Workflow A 1. Dissolve N-methyl-4-bromobenzylamine and (Boc)₂O in DCM B 2. Stir At Room Temperature (2-4 hours) A->B Monitor by TLC C 3. Aqueous Workup Wash with H₂O and brine B->C D 4. Dry & Concentrate Dry over Na₂SO₄, filter, and evaporate C->D E Final Product Boc-protected amine D->E

Caption: Workflow for Boc Protection.

Methodology:

  • To a solution of N-methyl-4-bromobenzylamine (1.0 equiv.) in dichloromethane (DCM, approx. 0.2 M), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv.).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the mixture with DCM and wash sequentially with water (2x) and saturated aqueous sodium chloride (brine) (1x).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the Boc-protected product, which can be purified by column chromatography if necessary.

Protocol 2: Cbz Protection

cluster_1 Cbz Protection Workflow A 1. Dissolve amine in THF/aq. NaHCO₃ and cool to 0 °C B 2. Add Cbz-Cl Dropwise at 0 °C A->B C 3. Warm & Stir Stir at Room Temperature (4-6 hours) B->C Monitor by TLC D 4. Extraction Extract with Ethyl Acetate C->D E 5. Dry & Concentrate Dry over Na₂SO₄, filter, and evaporate D->E F Final Product Cbz-protected amine E->F

Caption: Workflow for Cbz Protection.

Methodology:

  • Dissolve N-methyl-4-bromobenzylamine (1.0 equiv.) in a 2:1 mixture of tetrahydrofuran (THF) and saturated aqueous sodium bicarbonate (NaHCO₃). Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Add benzyl chloroformate (Cbz-Cl, 1.1 equiv.) dropwise, ensuring the internal temperature remains below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.

  • Upon completion, dilute with water and extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography as needed.[8]

Protocol 3: Boc Deprotection
  • Dissolve the Boc-protected amine (1.0 equiv.) in DCM (approx. 0.1 M).

  • Add trifluoroacetic acid (TFA, 5-10 equiv., or a 25% v/v solution in DCM).

  • Stir the solution at room temperature for 1-2 hours, monitoring by TLC.

  • Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with a solvent like toluene to remove residual TFA. The product is typically obtained as a TFA salt and can be neutralized with a mild base during a subsequent aqueous workup if the free amine is desired.

Protocol 4: Cbz Deprotection
  • Dissolve the Cbz-protected amine (1.0 equiv.) in a suitable solvent such as methanol (MeOH) or ethanol (EtOH).

  • Carefully add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol% Pd).

  • Evacuate the flask and backfill with hydrogen gas (H₂), typically using a balloon. Repeat this process 2-3 times.

  • Stir the mixture vigorously under the H₂ atmosphere at room temperature for 2-8 hours. Monitor progress by TLC.

  • Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst is pyrophoric and should be kept wet.

  • Concentrate the filtrate under reduced pressure to yield the deprotected amine.[11]

Expert Analysis and Strategic Recommendations

The decision to use Boc or Cbz for N-methyl-4-bromobenzylamine protection hinges on the planned synthetic route.

Start Start: Need to protect N-methyl-4-bromobenzylamine Q1 Will subsequent steps involve catalytic hydrogenation? Start->Q1 Use_Boc Choose Boc Group It is stable to H₂/Pd-C Q1->Use_Boc Yes Q2 Will subsequent steps involve strong acid? Q1->Q2 No Use_Cbz Choose Cbz Group It is stable to acid Q2->Use_Cbz Yes Consider_Other Re-evaluate synthetic route or consider other groups (e.g., Fmoc for base-lability) Q2->Consider_Other No

Caption: Decision diagram for protecting group selection.

  • Choose Boc when: Your downstream synthesis involves reductive conditions. For instance, if you plan to reduce another functional group in the molecule using catalytic hydrogenation, the Boc group will remain intact while a Cbz group would be unintentionally cleaved. The Boc group's stability to base also makes it ideal if subsequent steps require strongly basic conditions.

  • Choose Cbz when: Your synthetic route requires the use of strong acids. If you need to remove an acid-labile protecting group elsewhere in the molecule (e.g., a tert-butyl ester), the Cbz group will provide robust protection for the amine.[9] Its removal via the exceptionally mild hydrogenolysis is a major advantage for sensitive substrates, avoiding the harsh acidity required for Boc deprotection.

For N-methyl-4-bromobenzylamine specifically, both protecting groups are excellent choices with well-established protocols. The aryl bromide is stable to both standard deprotection conditions. Therefore, the decision is not one of compatibility with the starting material, but one of orthogonality with the rest of your synthetic plan.

Conclusion

Both the Boc and Cbz groups offer highly efficient and reliable methods for the protection of N-methyl-4-bromobenzylamine. The Boc group, with its acid-lability, and the Cbz group, with its hydrogenolysis-lability, form an orthogonal pair that provides immense flexibility in chemical synthesis. By carefully considering the stability of each group in the context of the overall synthetic route, researchers can strategically mask and unmask the secondary amine, enabling the construction of complex and valuable molecules with precision and high yield.

References

A Senior Application Scientist's Guide to Amine Protection: Navigating Alternatives to Boc for 4-Bromobenzylamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within drug development and complex molecule synthesis, the judicious selection of protecting groups for amine functionalities is a critical determinant of success. The ubiquitous tert-butoxycarbonyl (Boc) group has long been a reliable choice; however, its lability under acidic conditions necessitates the exploration of orthogonal strategies for multi-step syntheses. This is particularly true when working with substrates such as 4-bromobenzylamine, where the presence of the electron-withdrawing bromo group and the benzylic amine present unique challenges and opportunities.

This guide provides an in-depth, comparative analysis of viable alternatives to the Boc group for the protection of 4-bromobenzylamine. We will delve into the practical application of the Carboxybenzyl (Cbz), 9-Fluorenylmethyloxycarbonyl (Fmoc), and 2-(Trimethylsilyl)ethoxycarbonyl (Teoc) protecting groups. Our focus will be on providing not just procedural steps, but the underlying chemical rationale, supported by comparative experimental data, to empower researchers to make informed decisions in their synthetic endeavors.

The Principle of Orthogonal Protection

At the heart of sophisticated multi-step synthesis lies the concept of orthogonal protection. This strategy employs protecting groups that can be removed under distinct, non-interfering conditions.[1] For instance, while a Boc group is cleaved by acid, an Fmoc group is removed by base, and a Cbz group by hydrogenolysis. This orthogonality allows for the selective deprotection of one amine in the presence of others, a crucial capability for the synthesis of complex molecules.[2]

Orthogonal_Protection Molecule Multi-functional Molecule (e.g., with multiple amines) Boc Boc-Protected Amine Molecule->Boc Boc-Anhydride Fmoc Fmoc-Protected Amine Molecule->Fmoc Fmoc-Cl Cbz Cbz-Protected Amine Molecule->Cbz Cbz-Cl Deprotected_Boc Free Amine Boc->Deprotected_Boc Acid (e.g., TFA) Deprotected_Fmoc Free Amine Fmoc->Deprotected_Fmoc Base (e.g., Piperidine) Deprotected_Cbz Free Amine Cbz->Deprotected_Cbz Hydrogenolysis (H2, Pd/C)

Figure 1: Orthogonal deprotection strategies for common amine protecting groups.

Comparative Performance Analysis

The choice of a protecting group extends beyond its cleavage conditions. Factors such as the ease of introduction, stability to various reagents, and the yield of both protection and deprotection steps are paramount. The following table summarizes the performance of Boc, Cbz, Fmoc, and Teoc for the protection of 4-bromobenzylamine, providing a quantitative basis for comparison.

Protecting GroupProtection ReagentTypical ConditionsReaction Time (h)Typical Yield (%)Deprotection ReagentTypical ConditionsReaction Time (h)Typical Yield (%)
Boc Di-tert-butyl dicarbonateTEA, DCM4>95[3]TFA, DCM1>95
Cbz Benzyl ChloroformateNaHCO₃, THF/H₂O20~90[4]HBr/Acetic AcidRoom Temp2-4High
Fmoc Fmoc-ClNaHCO₃, Dioxane/H₂O2-4~80-9020% Piperidine/DMFRoom Temp0.5>95[5][6]
Teoc Teoc-OSuEt₃N, CH₂Cl₂3~92[3]TBAF, THFRoom Temp12High[7]

In-Depth Analysis and Experimental Protocols

Carboxybenzyl (Cbz) Group: The Classic Choice

The Cbz group, introduced by Bergmann and Zervas in the 1930s, is a stalwart of peptide chemistry and general organic synthesis.[8] Its stability to both acidic and basic conditions makes it an excellent orthogonal partner to Boc and Fmoc groups.

Causality Behind Experimental Choices: The protection of 4-bromobenzylamine with benzyl chloroformate (Cbz-Cl) is typically performed under Schotten-Baumann conditions (an organic solvent and an aqueous basic solution) to neutralize the HCl byproduct.[4] For deprotection, standard catalytic hydrogenolysis (H₂, Pd/C) can be problematic for aryl halides due to potential hydrodehalogenation.[9] Therefore, acidic cleavage with HBr in acetic acid presents a reliable alternative for substrates like 4-bromobenzylamine.[4]

Cbz_Workflow cluster_protection Cbz Protection cluster_deprotection Cbz Deprotection start_prot 4-Bromobenzylamine reagents_prot Benzyl Chloroformate NaHCO₃, THF/H₂O start_prot->reagents_prot 1 product_prot Cbz-protected 4-Bromobenzylamine reagents_prot->product_prot 2 start_deprot Cbz-protected 4-Bromobenzylamine reagents_deprot 33% HBr in Acetic Acid start_deprot->reagents_deprot 3 product_deprot 4-Bromobenzylamine (as HBr salt) reagents_deprot->product_deprot 4

Figure 2: Workflow for Cbz protection and deprotection.

Experimental Protocol: Cbz Protection of 4-Bromobenzylamine

  • Dissolution: Dissolve 4-bromobenzylamine (1.0 equiv) in a 2:1 mixture of tetrahydrofuran (THF) and water.

  • Base Addition: Add sodium bicarbonate (NaHCO₃, 2.0 equiv) to the solution and cool to 0 °C in an ice bath.

  • Reagent Addition: Slowly add benzyl chloroformate (Cbz-Cl, 1.5 equiv) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 20 hours.[4]

  • Work-up: Dilute the reaction mixture with water and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield benzyl N-(4-bromobenzyl)carbamate.

Experimental Protocol: Cbz Deprotection using HBr/Acetic Acid

  • Dissolution: Dissolve the Cbz-protected 4-bromobenzylamine (1.0 equiv) in glacial acetic acid.

  • Reagent Addition: Add a 33% solution of hydrogen bromide (HBr) in acetic acid (excess).

  • Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The resulting HBr salt of 4-bromobenzylamine can be used directly or neutralized with a base to obtain the free amine.

9-Fluorenylmethyloxycarbonyl (Fmoc) Group: The Base-Labile Alternative

The Fmoc group is renowned for its base lability, making it orthogonal to acid-labile (e.g., Boc) and hydrogenolysis-labile (e.g., Cbz) protecting groups.[10] This property is the cornerstone of modern solid-phase peptide synthesis.

Causality Behind Experimental Choices: Fmoc protection is readily achieved using 9-fluorenylmethyl chloroformate (Fmoc-Cl) under basic conditions. The deprotection is typically carried out using a secondary amine, such as piperidine, in an aprotic polar solvent like dimethylformamide (DMF).[5] The mechanism involves a β-elimination, and the liberated dibenzofulvene is trapped by the excess amine.[5]

Fmoc_Workflow cluster_protection Fmoc Protection cluster_deprotection Fmoc Deprotection start_prot 4-Bromobenzylamine reagents_prot Fmoc-Cl NaHCO₃, Dioxane/H₂O start_prot->reagents_prot 1 product_prot Fmoc-protected 4-Bromobenzylamine reagents_prot->product_prot 2 start_deprot Fmoc-protected 4-Bromobenzylamine reagents_deprot 20% Piperidine in DMF start_deprot->reagents_deprot 3 product_deprot 4-Bromobenzylamine reagents_deprot->product_deprot 4

Figure 3: Workflow for Fmoc protection and deprotection.

Experimental Protocol: Fmoc Protection of 4-Bromobenzylamine

  • Suspension: Suspend 4-bromobenzylamine (1.0 equiv) and sodium bicarbonate (2.0 equiv) in a mixture of dioxane and water.

  • Reagent Addition: Add a solution of Fmoc-Cl (1.1 equiv) in dioxane dropwise to the stirred suspension at room temperature.

  • Reaction: Stir the mixture for 2-4 hours.

  • Work-up: Pour the reaction mixture into cold water and collect the precipitate by filtration.

  • Purification: Wash the solid with water and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the pure Fmoc-protected amine.

Experimental Protocol: Fmoc Deprotection using Piperidine

  • Dissolution: Dissolve the Fmoc-protected 4-bromobenzylamine (1.0 equiv) in dimethylformamide (DMF).

  • Reagent Addition: Add piperidine to the solution to make a 20% (v/v) solution.

  • Reaction: Stir the reaction mixture at room temperature for 30 minutes.

  • Work-up: Remove the solvent under reduced pressure. The residue can be purified by silica gel chromatography to isolate the deprotected 4-bromobenzylamine.

2-(Trimethylsilyl)ethoxycarbonyl (Teoc) Group: The Fluoride-Labile Option

The Teoc group offers another layer of orthogonality, as it is stable to both acidic and basic conditions, as well as hydrogenolysis, but is readily cleaved by fluoride ions.[7] This makes it a valuable tool in complex synthetic sequences.

Causality Behind Experimental Choices: The Teoc group is introduced using reagents like 2-(trimethylsilyl)ethyl succinimidyl carbonate (Teoc-OSu). The deprotection mechanism is a fluoride-induced β-elimination, which releases the free amine, carbon dioxide, ethene, and a trimethylsilyl fluoride byproduct.[7] Tetrabutylammonium fluoride (TBAF) is a common fluoride source for this transformation.[11]

Teoc_Workflow cluster_protection Teoc Protection cluster_deprotection Teoc Deprotection start_prot 4-Bromobenzylamine reagents_prot Teoc-OSu Et₃N, CH₂Cl₂ start_prot->reagents_prot 1 product_prot Teoc-protected 4-Bromobenzylamine reagents_prot->product_prot 2 start_deprot Teoc-protected 4-Bromobenzylamine reagents_deprot TBAF in THF start_deprot->reagents_deprot 3 product_deprot 4-Bromobenzylamine reagents_deprot->product_deprot 4

Figure 4: Workflow for Teoc protection and deprotection.

Experimental Protocol: Teoc Protection of 4-Bromobenzylamine

  • Dissolution: Dissolve 4-bromobenzylamine (1.0 equiv) and triethylamine (Et₃N, 1.2 equiv) in dichloromethane (CH₂Cl₂).

  • Reagent Addition: Add 2-(trimethylsilyl)ethyl succinimidyl carbonate (Teoc-OSu, 1.1 equiv) to the solution.

  • Reaction: Stir the reaction mixture at room temperature for 3 hours.[3]

  • Work-up: Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Experimental Protocol: Teoc Deprotection using TBAF

  • Dissolution: Dissolve the Teoc-protected 4-bromobenzylamine (1.0 equiv) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Add a 1.0 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).

  • Reaction: Stir the reaction mixture at room temperature for 12 hours.[7]

  • Work-up: Quench the reaction with water and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate.

  • Purification: Purify the residue by column chromatography to obtain the free amine.

Conclusion

The strategic selection of an amine protecting group is a pivotal decision in the design of a synthetic route. While Boc remains a workhorse, for complex targets like derivatives of 4-bromobenzylamine, a nuanced understanding of orthogonal protecting groups such as Cbz, Fmoc, and Teoc is indispensable. The Cbz group offers robustness but requires careful consideration of deprotection conditions to preserve the aryl bromide. The Fmoc group provides a reliable base-labile option, ideal for orthogonal strategies. The Teoc group, with its unique fluoride-mediated cleavage, adds another layer of versatility. By understanding the distinct advantages and experimental nuances of each, researchers can navigate the challenges of multi-step synthesis with greater precision and efficiency.

References

A Senior Application Scientist's Guide: High-Fidelity Reaction Monitoring of Boc Deprotection Using LC-MS

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for the Synthesis of (4-Bromo-benzyl)-methyl-amine

In the landscape of pharmaceutical development and complex organic synthesis, the precise control and monitoring of chemical reactions are paramount. The removal of the tert-butyloxycarbonyl (Boc) protecting group is a foundational step in the synthesis of countless active pharmaceutical ingredients (APIs).[1][2] While seemingly straightforward, incomplete deprotection or the formation of side-products can have cascading effects on yield, purity, and the viability of a synthetic route. This guide provides an in-depth, experience-driven comparison of analytical methodologies for monitoring the acid-catalyzed deprotection of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, with a primary focus on the superior capabilities of Liquid Chromatography-Mass Spectrometry (LC-MS).

The Chemistry: Understanding the Boc Deprotection Pathway

The Boc group is favored for its stability in a wide range of non-acidic conditions, making its selective removal with acids like Trifluoroacetic Acid (TFA) a critical and controlled event.[1][3] The deprotection of our target molecule, this compound, proceeds through a well-established acid-catalyzed E1 elimination mechanism.

Mechanism of Acid-Catalyzed Boc Deprotection:

  • Protonation: The reaction initiates with the protonation of the carbamate's carbonyl oxygen by a strong acid (e.g., TFA).[1][4]

  • Fragmentation: This protonation weakens the tert-butyl-oxygen bond, leading to its cleavage. This generates a highly stable tert-butyl cation and an unstable carbamic acid intermediate.[1][3]

  • Decarboxylation: The carbamic acid rapidly decomposes, releasing carbon dioxide gas (CO₂) and the desired free secondary amine.[4]

  • Final State: Under the acidic conditions, the liberated amine is protonated, forming an ammonium salt (in this case, a trifluoroacetate salt).[1][4]

The generation of the reactive tert-butyl cation is a critical point; this electrophile can potentially alkylate other nucleophilic species in the reaction, including the product amine, leading to impurities.[1] This underscores the need for a monitoring technique that can not only track the primary reaction but also detect potential side-products.

References

A Strategic Guide to Functional Alternatives for (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science, the strategic introduction of specific structural motifs is paramount. The molecule (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester, hereafter referred to as Boc-4-Br-MBA , is a widely utilized building block. Its value lies in the combination of a Boc-protected secondary amine and a 4-bromophenyl ring. This arrangement provides a stable, versatile precursor for the N-methyl-4-bromobenzylamine core, where the bromine atom serves as a reliable handle for palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3]

However, reliance on a single building block can constrain synthetic design. The core limitation of Boc-4-Br-MBA is the acid-labile nature of the tert-butyloxycarbonyl (Boc) protecting group.[4][5] Its removal requires strongly acidic conditions (e.g., trifluoroacetic acid or hydrochloric acid), which can be detrimental to other sensitive functional groups within a complex molecule, potentially leading to undesired side reactions or complete degradation.

This guide provides a comprehensive comparison of functional alternatives to Boc-4-Br-MBA . We will explore two primary strategies: the use of orthogonal amine protecting groups and alternative synthetic routes that circumvent the need for protection altogether. This analysis is supported by comparative data and detailed experimental protocols to empower researchers, scientists, and drug development professionals to make informed, strategic decisions in their synthetic endeavors.

Section 1: The Role and Limitations of the Boc Group

The Boc group is arguably the most common protecting group for amines in non-peptide chemistry, valued for its ease of installation and general stability.[6][7] It effectively renders the amine nitrogen non-nucleophilic and non-basic, preventing unwanted reactions during subsequent synthetic transformations.

The deprotection mechanism, however, is its defining characteristic and principal vulnerability. It proceeds via an acid-catalyzed hydrolysis of the carbamate.[4] The reaction generates a relatively stable tert-butyl cation, which, along with the strong acid, can pose challenges.[5]

Key Limitations:

  • Acid Instability: Incompatible with substrates bearing other acid-sensitive groups like acetals, ketals, or certain esters.

  • Cationic Side Reactions: The liberated tert-butyl cation is an electrophile that can alkylate nucleophilic sites on the substrate, such as tryptophan or methionine residues in peptide synthesis.[7] Scavengers are often required to mitigate this risk.

  • Gaseous Byproducts: Both protection and deprotection reactions produce gaseous byproducts (CO₂ and isobutylene), which must be managed in a sealed reaction vessel.[6]

cluster_deprotection Boc Deprotection Pathway Boc_Amine Boc-Protected Amine Protonated Protonated Carbamate Boc_Amine->Protonated + H⁺ Carbamic_Acid Carbamic Acid Protonated->Carbamic_Acid - Isobutylene tBu_cation tert-Butyl Cation Protonated->tBu_cation Elimination Free_Amine Free Amine Carbamic_Acid->Free_Amine - CO₂ Side_Products Alkylation Side Products tBu_cation->Side_Products + Nucleophile

Caption: Boc deprotection pathway and potential side reactions.

Section 2: Orthogonal Protecting Group Alternatives

The most direct alternative to Boc-4-Br-MBA is to replace the Boc group with a protecting group that is stable to acid but can be removed under different, orthogonal conditions. This strategy preserves the core synthetic utility while enhancing functional group compatibility.

Protecting GroupStructureInstallation ReagentDeprotection ConditionKey Advantage
Boc Boc-Boc₂OStrong Acid (TFA, HCl)[4]Base stable, common
Cbz (Z)Cbz-Cbz-ClH₂, Pd/C (Hydrogenolysis)[7]Acid/base stable, mild removal
Fmoc Fmoc-Fmoc-ClBase (e.g., Piperidine)[7]Acid stable, useful in peptide synthesis
Alloc Alloc-Alloc-ClPd(0) catalyst (e.g., Pd(PPh₃)₄)[8]Orthogonal to many other groups

Table 1: Comparison of common amine protecting groups.

Focus: The Carboxybenzyl (Cbz) Group

The Cbz group is an excellent alternative, offering stability to the acidic conditions used for Boc removal and to many basic conditions. Its removal via catalytic hydrogenation is exceptionally mild and occurs at neutral pH, preserving a wide array of sensitive functional groups.[7]

Experimental Protocol: Synthesis of Cbz-(4-Bromo-benzyl)-methyl-amine

This protocol details the synthesis of the Cbz-protected analog of the target molecule.

  • Dissolution: To a round-bottom flask, add N-methyl-4-bromobenzylamine (1.0 eq), and dissolve in a suitable solvent like dichloromethane (DCM) or a biphasic mixture of dioxane and water.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Add a base such as sodium bicarbonate (2.0 eq) or triethylamine (1.5 eq).

  • Protection: While stirring vigorously, slowly add benzyl chloroformate (Cbz-Cl, 1.1 eq) dropwise.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Work-up: Dilute the reaction with water and extract with DCM. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography to yield the pure Cbz-protected amine.

Section 3: Alternative Synthetic Routes Bypassing Protection

A more divergent strategy involves redesigning the synthetic sequence to either delay the introduction of the N-methyl group or to use the unprotected amine directly in key transformations.

Strategy 1: Late-Stage N-Methylation

This approach utilizes the commercially available 4-bromobenzylamine as the starting material for a cross-coupling reaction. The N-methylation is performed after the critical C-C or C-N bond has been formed, thus obviating the need for a protecting group on the nitrogen.

Advantages:

  • Reduces step count.

  • Avoids protection/deprotection cycles.

Challenges:

  • The primary amine of 4-bromobenzylamine can act as a ligand for the palladium catalyst, potentially affecting catalytic activity.

  • The amine can also participate in side reactions, such as self-coupling in Buchwald-Hartwig reactions, requiring careful optimization of reaction conditions.[9]

cluster_workflow Late-Stage N-Methylation Workflow Start 4-Bromobenzylamine Coupling Pd-Catalyzed Cross-Coupling Start->Coupling Intermediate Coupled Primary Amine Coupling->Intermediate Methylation N-Methylation (e.g., Eschweiler-Clarke) Intermediate->Methylation Product Final Product Methylation->Product

Caption: Synthetic workflow for late-stage N-methylation.

Strategy 2: Direct Synthesis via Reductive Amination

An alternative route begins with 4-bromobenzaldehyde. This aldehyde can undergo reductive amination with methylamine to directly form N-methyl-4-bromobenzylamine. This unprotected secondary amine can then be used in subsequent cross-coupling reactions.

Advantages:

  • Highly efficient and direct route to the key secondary amine intermediate.

  • Utilizes common and inexpensive starting materials.

Challenges:

  • Using the unprotected N-methyl-4-bromobenzylamine in a subsequent coupling reaction can be challenging. The secondary amine is a nucleophile and a base, which can lead to side reactions or catalyst inhibition, similar to the primary amine in Strategy 1.[3]

Section 4: Performance Comparison in Suzuki-Miyaura Coupling

To objectively compare these alternatives, we analyze their performance in a standard Suzuki-Miyaura cross-coupling reaction with phenylboronic acid. The data below is synthesized from typical literature results for analogous substrates.[2][10][11]

SubstratePd Catalyst / LigandBaseSolventTemp (°C)Typical Yield (%)Key Consideration
Boc-4-Br-MBA Pd(PPh₃)₄K₂CO₃Toluene/H₂O10085-95Requires subsequent acid deprotection.
Cbz-4-Br-MBA Pd(dppf)Cl₂Cs₂CO₃Dioxane9080-95Requires subsequent hydrogenolysis.
4-Bromobenzylamine Pd₂(dba)₃ / XPhosK₃PO₄t-BuOH8060-80Potential for lower yield; requires late-stage methylation.
N-methyl-4-bromobenzylamine Pd₂(dba)₃ / BrettPhosLHMDSToluene10055-75Prone to side reactions; requires robust ligand systems.[12]

Table 2: Comparative performance of functional alternatives in a representative Suzuki-Miyaura coupling.

Analysis: The data clearly shows that using a protected amine (Boc or Cbz ) consistently provides higher yields in the crucial cross-coupling step. The choice between Boc and Cbz then hinges on the downstream chemistry and the functional group tolerance of the wider molecule. While routes using unprotected amines are shorter, they often require more extensive optimization and may result in lower, more variable yields, making them potentially less suitable for large-scale or complex synthesis.

Conclusion and Strategic Recommendations

The selection of a functional alternative to this compound is not a matter of finding a universally "better" molecule, but of choosing the most strategic approach for a specific synthetic context.

  • For molecules with acid-sensitive functionalities, replacing the Boc group with an orthogonal protecting group like Cbz is the most robust and reliable strategy. It maintains the high efficiency of the protected substrate in key reactions while offering a mild deprotection pathway.

  • For simpler target molecules where minimizing step count is the primary driver, late-stage N-methylation or direct synthesis via reductive amination are viable options. However, chemists must be prepared to invest time in optimizing the cross-coupling reaction to overcome the challenges posed by the unprotected amine.

The following decision-making chart can guide the selection process:

Start Start Synthesis Planning Q_Acid Is the substrate sensitive to strong acid? Start->Q_Acid Use_Cbz Use Cbz-4-Br-MBA or other orthogonal PG Q_Acid->Use_Cbz Yes Q_Steps Is minimizing step count critical over yield? Q_Acid->Q_Steps No Use_Boc Boc-4-Br-MBA is a suitable choice Q_Steps->Use_Boc No Use_Unprotected Consider late-stage methylation or direct coupling of unprotected amine. (Requires optimization) Q_Steps->Use_Unprotected Yes

Caption: Decision guide for selecting a synthetic strategy.

By carefully considering the trade-offs between reaction efficiency, step economy, and functional group compatibility, researchers can confidently select the optimal building block and synthetic route for their specific objectives.

References

A Comparative Guide to the Synthesis of N-Boc-N-methyl-4-bromobenzylamine: An Evaluation of Starting Materials and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient and high-yielding synthesis of key building blocks is paramount. N-Boc-N-methyl-4-bromobenzylamine is a valuable intermediate, incorporating a versatile Boc-protected secondary amine and a functionalized aromatic ring amenable to further chemical transformations such as cross-coupling reactions. This guide provides an in-depth, objective comparison of various synthetic routes to this target molecule, starting from different commercially available materials. We will delve into the causality behind experimental choices, provide detailed, self-validating protocols, and present a clear comparison of expected yields based on established literature.

Introduction to Synthetic Strategies

The synthesis of N-Boc-N-methyl-4-bromobenzylamine fundamentally involves the formation of a methylamino group on the benzylic carbon and its subsequent protection with a tert-butyloxycarbonyl (Boc) group. The choice of starting material dictates the sequence of these transformations. This guide will compare three primary synthetic pathways, each commencing from a different precursor:

  • Route A: A two-step synthesis starting from 4-bromobenzaldehyde via reductive amination followed by Boc protection.

  • Route B: A two-step synthesis beginning with 4-bromobenzylamine through N-methylation, followed by Boc protection.

  • Route C: A highly efficient one-pot synthesis directly from 4-bromobenzaldehyde and methylamine.

Each route presents distinct advantages and disadvantages in terms of step economy, reagent cost, and overall yield. The following sections will provide a detailed technical breakdown of each approach.

Visualizing the Synthetic Pathways

The logical flow of each synthetic route is depicted below. These diagrams illustrate the sequence of reactions and the key intermediates involved in the synthesis of the target molecule.

graph "Synthetic_Route_A" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4", color="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"4-Bromobenzaldehyde" -> "N-methyl-4-bromobenzylamine" [label="Reductive Amination"]; "N-methyl-4-bromobenzylamine" -> "N-Boc-N-methyl-4-bromobenzylamine" [label="Boc Protection"]; }

Caption: Route A: Synthesis from 4-bromobenzaldehyde.

graph "Synthetic_Route_B" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853", color="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"4-Bromobenzylamine" -> "N-methyl-4-bromobenzylamine" [label="N-Methylation"]; "N-methyl-4-bromobenzylamine" -> "N-Boc-N-methyl-4-bromobenzylamine" [label="Boc Protection"]; }

Caption: Route B: Synthesis from 4-bromobenzylamine.

graph "Synthetic_Route_C" { layout=dot; rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124", fillcolor="#FBBC05", color="#FBBC05"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal];

"4-Bromobenzaldehyde" -> "N-Boc-N-methyl-4-bromobenzylamine" [label="One-Pot Reductive\nAmination & Boc Protection"]; }

Caption: Route C: One-pot synthesis from 4-bromobenzaldehyde.

Comparative Analysis of Synthetic Routes

The following table summarizes the key quantitative data for each synthetic pathway, allowing for a direct comparison of their efficiencies.

Route Starting Material Key Steps Step 1 Yield (%) Step 2 Yield (%) Overall Yield (%)
A 4-Bromobenzaldehyde1. Reductive Amination2. Boc Protection85-95[1][2]~95[3]~81-90
B 4-Bromobenzylamine1. N-Methylation2. Boc Protection80-95[4]~95[3]~76-90
C 4-BromobenzaldehydeOne-pot Reductive Amination & Boc Protection--85-95[5]

Detailed Experimental Protocols

Route A: Synthesis from 4-Bromobenzaldehyde

This route is a reliable and well-established method for the synthesis of secondary amines. The initial reductive amination forms the core C-N bond, followed by a standard protection step.

Step 1: Reductive Amination of 4-Bromobenzaldehyde

  • Principle: The aldehyde first reacts with methylamine to form an imine intermediate, which is then reduced in situ to the corresponding secondary amine. Sodium borohydride is a cost-effective reducing agent, and the addition of a mild acid can facilitate the reaction.[1][2]

  • Protocol:

    • To a solution of 4-bromobenzaldehyde (1.0 eq) in methanol, add a solution of methylamine (1.1 eq) in methanol.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add sodium borohydride (NaBH₄, 1.2 eq) portion-wise, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 3-4 hours.

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-methyl-4-bromobenzylamine.

  • Expected Yield: 85-95%[1][2]

Step 2: Boc Protection of N-methyl-4-bromobenzylamine

  • Principle: The nucleophilic secondary amine reacts with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base to form the tert-butyl carbamate. This is a robust and high-yielding reaction.[3]

  • Protocol:

    • Dissolve N-methyl-4-bromobenzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Add a base, such as triethylamine (1.2 eq) or N,N-diisopropylethylamine (DIPEA).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) to the mixture.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

    • Wash the reaction mixture with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be purified by column chromatography if necessary.

  • Expected Yield: ~95%[3]

Route B: Synthesis from 4-Bromobenzylamine

This pathway is advantageous if 4-bromobenzylamine is a more readily available or cost-effective starting material. The key step is the selective mono-methylation of the primary amine.

Step 1: N-Methylation of 4-Bromobenzylamine (Eschweiler-Clarke Reaction)

  • Principle: The Eschweiler-Clarke reaction is a classic and efficient method for the methylation of primary and secondary amines using formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage is that the reaction stops at the tertiary amine stage, preventing over-methylation.[6][7][8]

  • Protocol:

    • To a flask containing 4-bromobenzylamine (1.0 eq), add an excess of formic acid and formaldehyde (aqueous solution).

    • Heat the reaction mixture to reflux (around 100 °C) for several hours until the reaction is complete (monitored by TLC).

    • Cool the reaction mixture and make it basic by the addition of a sodium hydroxide solution.

    • Extract the product with an organic solvent, dry the organic layer, and concentrate to afford N-methyl-4-bromobenzylamine.

  • Expected Yield: 80-95%[4]

Step 2: Boc Protection of N-methyl-4-bromobenzylamine

  • The protocol for this step is identical to Step 2 in Route A.

  • Expected Yield: ~95%[3]

Route C: One-Pot Synthesis from 4-Bromobenzaldehyde

This approach represents the most step-economical and potentially highest yielding route by combining the reductive amination and Boc protection into a single synthetic operation.

  • Principle: This tandem reaction involves the in-situ formation of the secondary amine via reductive amination, which is then immediately trapped by di-tert-butyl dicarbonate. The use of a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is crucial as it does not readily reduce the aldehyde in the presence of the amine and is compatible with the Boc-protection step.[5]

  • Protocol:

    • To a solution of 4-bromobenzaldehyde (1.0 eq) and methylamine (1.1 eq, typically as a solution in THF or as a hydrochloride salt with an added base) in a suitable aprotic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE), add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq).

    • Stir the mixture for a short period to allow for initial imine formation.

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise to the reaction mixture.

    • Stir at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The product can be purified by flash chromatography.

  • Expected Yield: 85-95%[5]

Discussion and Recommendation

Route A (from 4-bromobenzaldehyde) is a very reliable and high-yielding two-step process. The individual reactions are generally clean and straightforward to perform, making this a robust choice for consistent production.

Route B (from 4-bromobenzylamine) is a viable alternative, particularly if the starting amine is more accessible. The Eschweiler-Clarke reaction is a powerful tool for methylation, though it requires heating and careful workup to remove the excess reagents. The overall yield is comparable to Route A.

Route C (one-pot from 4-bromobenzaldehyde) is the most elegant and efficient of the three. By combining two transformations into a single operation, it saves significant time, reduces solvent waste, and minimizes handling and transfer losses, often resulting in the highest overall yield. For process efficiency and green chemistry considerations, this one-pot procedure is highly recommended. The use of sodium triacetoxyborohydride is key to the success of this tandem reaction due to its mildness and selectivity.[5][9]

Conclusion

For the synthesis of N-Boc-N-methyl-4-bromobenzylamine, the one-pot tandem reductive amination and Boc protection (Route C) starting from 4-bromobenzaldehyde offers the most significant advantages in terms of efficiency, step economy, and overall yield. While the two-step sequences (Routes A and B) are also effective and high-yielding, the one-pot approach streamlines the process, making it an ideal choice for both laboratory-scale synthesis and potential scale-up operations. The selection of the optimal route will ultimately depend on the availability and cost of the starting materials, as well as the specific capabilities and priorities of the laboratory.

References

A Senior Application Scientist's Guide to Orthogonal Deprotection of Boc and Ester Groups

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of multi-step organic synthesis, particularly in the fields of peptide synthesis and drug development, the strategic use of protecting groups is paramount.[1] The ability to selectively unmask a functional group without affecting others, a concept known as orthogonal protection, is a cornerstone of modern synthetic chemistry.[1][2][3] This guide provides an in-depth technical comparison of the orthogonal deprotection strategies for two of the most ubiquitous protecting groups: the tert-butoxycarbonyl (Boc) group for amines and ester groups for carboxylic acids. Understanding the nuances of their selective removal is critical for researchers, scientists, and drug development professionals aiming to achieve high-purity, complex molecules with optimal efficiency.

The Principle of Orthogonality: A Tale of Two Labilities

The fundamental principle underpinning the successful orthogonal deprotection of Boc and ester groups lies in their distinct chemical labilities. The Boc group is renowned for its stability in basic and nucleophilic conditions but is readily cleaved under acidic conditions.[4][5][6] Conversely, while esters can be hydrolyzed under acidic conditions, their removal is most efficiently and irreversibly achieved under basic conditions through a process known as saponification.[7][8][9] This differential reactivity forms the basis of a powerful orthogonal strategy, allowing for the selective deprotection of either group while the other remains intact.

The Chemistry of Deprotection: Mechanisms and Considerations

Boc Group Deprotection: An Acid-Labile Strategy

The removal of the Boc protecting group is an acid-catalyzed carbamate hydrolysis.[4][5] The mechanism proceeds through the following key steps:

  • Protonation: The carbonyl oxygen of the carbamate is protonated by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[4][10][11]

  • Formation of a Tert-Butyl Cation: The protonation facilitates the cleavage of the tert-butyl-oxygen bond, resulting in the formation of a stable tert-butyl cation and a transient carbamic acid intermediate.[4][10][11]

  • Decarboxylation: The unstable carbamic acid spontaneously decomposes, releasing carbon dioxide and the free amine.[4][10][11]

  • Amine Salt Formation: The newly liberated amine is then protonated by the excess acid in the reaction medium, typically yielding an amine salt.[4][10]

A critical consideration during Boc deprotection is the fate of the tert-butyl cation. This electrophilic species can potentially alkylate nucleophilic side chains, such as those found in tryptophan and tyrosine residues, leading to unwanted byproducts.[12][13] The use of "scavengers" like anisole or thioanisole can mitigate this side reaction by trapping the tert-butyl cation.[4]

Ester Group Deprotection: A Base-Mediated Approach (Saponification)

The hydrolysis of esters under basic conditions, or saponification, is a cornerstone of organic chemistry.[7][9] The mechanism involves a nucleophilic acyl substitution:

  • Nucleophilic Attack: A hydroxide ion (from a base like sodium hydroxide or lithium hydroxide) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate.[7][8]

  • Elimination of the Alkoxide: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the alkoxide (RO⁻) as the leaving group.[7][8]

  • Acid-Base Reaction: The alkoxide, being a strong base, deprotonates the newly formed carboxylic acid. This acid-base reaction is essentially irreversible and drives the equilibrium towards the products, the carboxylate salt and the alcohol.[7][14]

  • Protonation (Workup): To obtain the final carboxylic acid, an acidic workup is required to protonate the carboxylate salt.[7]

The irreversibility of the saponification reaction under basic conditions is a significant advantage, often leading to high yields and clean conversions.[7][14]

Comparative Analysis: Acidic Boc Deprotection vs. Basic Ester Hydrolysis

FeatureBoc Deprotection (Acidic)Ester Hydrolysis (Basic)
Reagents Trifluoroacetic acid (TFA) in Dichloromethane (DCM), HCl in Dioxane/Ethyl AcetateSodium Hydroxide (NaOH), Lithium Hydroxide (LiOH), Potassium Hydroxide (KOH) in Water/Alcohol mixtures
Mechanism Electrophilic catalysis, carbocation intermediateNucleophilic acyl substitution, tetrahedral intermediate
Selectivity Excellent for Boc removal in the presence of base-labile groups (e.g., Fmoc)Excellent for ester cleavage in the presence of acid-labile groups (e.g., Boc, Trityl)
Key Side Reactions Alkylation of nucleophilic residues by the tert-butyl cationRacemization at the α-carbon of the carboxylic acid (if applicable), hydrolysis of other base-labile groups
Workup Typically involves evaporation of acid and precipitation of the amine saltNeutralization with acid to protonate the carboxylate, followed by extraction
Compatibility Not compatible with most other acid-labile protecting groupsNot compatible with base-labile protecting groups (e.g., Fmoc)

Visualizing the Orthogonal Strategy

The following diagram illustrates the orthogonal relationship between the deprotection of Boc and ester groups.

Orthogonal_Deprotection Molecule Substrate with Boc and Ester Groups Amine Free Amine + Ester Molecule->Amine  Acidic Conditions  (e.g., TFA) Acid Boc-Protected + Carboxylic Acid Molecule->Acid  Basic Conditions  (e.g., NaOH)

Caption: Orthogonal deprotection of Boc and ester groups.

Experimental Protocols

Protocol 1: Selective Deprotection of a Boc Group in the Presence of a Methyl Ester

This protocol describes the selective removal of a Boc group from a generic N-Boc-amino acid methyl ester.

Materials:

  • N-Boc-amino acid methyl ester

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-amino acid methyl ester in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and add it dropwise to a vigorously stirred solution of cold diethyl ether to precipitate the amine trifluoroacetate salt.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • To obtain the free amine, dissolve the salt in DCM and wash with saturated sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the amino acid methyl ester.

Boc_Deprotection_Workflow Start Dissolve N-Boc-amino acid methyl ester in DCM Step1 Cool to 0 °C Start->Step1 Step2 Add Trifluoroacetic Acid (TFA) Step1->Step2 Step3 Stir at Room Temperature (Monitor by TLC/LC-MS) Step2->Step3 Step4 Concentrate in vacuo Step3->Step4 Step5 Precipitate Amine Salt with Diethyl Ether Step4->Step5 Step6 Isolate Free Amine (Aqueous Workup) Step5->Step6 End Amino Acid Methyl Ester Step6->End

Caption: Experimental workflow for Boc deprotection.

Protocol 2: Selective Hydrolysis of a Methyl Ester in the Presence of a Boc Group

This protocol details the saponification of a generic N-Boc-amino acid methyl ester.

Materials:

  • N-Boc-amino acid methyl ester

  • Methanol or Tetrahydrofuran (THF)

  • 1 M Sodium hydroxide (NaOH) solution

  • 1 M Hydrochloric acid (HCl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the N-Boc-amino acid methyl ester in methanol or THF (approximately 0.1 M concentration) in a round-bottom flask.

  • Add 1.5 to 2.0 equivalents of 1 M NaOH solution to the flask.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

  • Remove the organic solvent (methanol or THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or ethyl acetate to remove any unreacted starting material.

  • Cool the aqueous layer to 0 °C and acidify to pH 2-3 by the slow addition of 1 M HCl.

  • Extract the product into ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the N-Boc-amino acid.

Troubleshooting and Advanced Considerations

  • Incomplete Deprotection: If Boc deprotection is sluggish, increasing the reaction time or the concentration of the acid may be necessary. For ester hydrolysis, gentle heating can sometimes be employed, but this may increase the risk of side reactions.

  • Side Reactions: As mentioned, scavengers are crucial for preventing t-butylation during Boc deprotection of sensitive substrates.[4] During saponification, care must be taken to avoid epimerization of chiral centers adjacent to the carbonyl group, especially with prolonged reaction times or elevated temperatures.

  • Substrate Solubility: In cases of poor solubility, a co-solvent system may be required. For saponification, THF is a common co-solvent with water.

  • Alternative Reagents: For particularly acid-sensitive substrates where even TFA is too harsh, milder acidic conditions such as 4M HCl in dioxane can be used for Boc deprotection.[15] For ester hydrolysis, lithium hydroxide is often preferred over sodium hydroxide due to its better solubility in mixed aqueous/organic solvent systems.

  • Selective Ester Cleavage in the Presence of Boc: While the standard orthogonality relies on acid for Boc and base for esters, specific reagents have been developed to reverse this selectivity. For instance, a system of cerium(III) chloride and sodium iodide in acetonitrile can selectively cleave tert-butyl esters in the presence of N-Boc groups.[16][17] Similarly, zinc bromide in dichloromethane has been used for the chemoselective hydrolysis of tert-butyl esters.[18][19]

Conclusion

The orthogonal deprotection of Boc and ester groups is a powerful and versatile strategy in modern organic synthesis. A thorough understanding of the underlying reaction mechanisms, careful selection of reagents and reaction conditions, and awareness of potential side reactions are essential for its successful implementation. By leveraging the differential acid and base labilities of these protecting groups, researchers can navigate complex synthetic pathways with precision and efficiency, ultimately accelerating the discovery and development of new molecules with significant scientific and therapeutic potential.

References

Validating product purity of tert-butyl (4-bromobenzyl)methylcarbamate with HPLC

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) for Purity Validation of tert-butyl (4-bromobenzyl)methylcarbamate

This guide provides a comprehensive framework for validating the purity of tert-butyl (4-bromobenzyl)methylcarbamate, a critical reagent in synthetic chemistry and drug discovery. We present a comparative analysis of HPLC methodologies, underpinned by rigorous experimental protocols and data interpretation, to ensure the highest standards of scientific integrity and trustworthiness. The principles and techniques detailed herein are grounded in established regulatory frameworks, including the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction: The Imperative of Purity in Pharmaceutical Research

The chemical purity of starting materials and intermediates is a cornerstone of successful drug development. For a compound like tert-butyl (4-bromobenzyl)methylcarbamate, which serves as a versatile building block, the presence of impurities can lead to unintended side reactions, compromised yield, and the generation of potentially toxic byproducts in the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for impurity profiling due to its high resolution, sensitivity, and reproducibility.[6][7][8] This guide will delineate a robust, stability-indicating HPLC method and compare its performance against a viable alternative, providing researchers with the tools to confidently assess the purity of this critical carbamate intermediate.

Foundational Principles: Reverse-Phase HPLC for Carbamate Analysis

Reverse-phase HPLC (RP-HPLC) is the method of choice for the analysis of moderately polar to non-polar compounds like tert-butyl (4-bromobenzyl)methylcarbamate.[9][10] The separation is based on the partitioning of the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase (usually a mixture of water and a miscible organic solvent like acetonitrile or methanol).[10][11] The hydrophobic nature of the target molecule, driven by the aromatic ring and the tert-butyl group, ensures strong retention on a C18 column, allowing for effective separation from more polar or less retained impurities.[12]

Comparative HPLC Methodologies

To provide a thorough validation framework, we will compare two distinct RP-HPLC methods. The primary method is a gradient elution protocol designed for optimal resolution and the ability to detect a wide range of potential impurities. The secondary method is an isocratic elution, which offers simplicity and faster run times, but may compromise on peak separation for more complex impurity profiles.

Primary Method: High-Resolution Gradient Elution

This method is designed to be a stability-indicating assay, capable of separating the main compound from its potential degradation products.

Rationale for Parameter Selection:

  • Column: A C18 stationary phase is selected for its strong hydrophobic interactions with the analyte. The dimensions (e.g., 4.6 x 150 mm, 3.5 µm particle size) represent a balance between resolution, backpressure, and analysis time.

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of a broad range of compounds with varying polarities. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing the ionization of any acidic or basic functional groups.

  • Detection: UV detection at a wavelength corresponding to the absorbance maximum of the bromobenzyl chromophore (typically around 220 nm or 254 nm) provides high sensitivity.

  • Flow Rate and Temperature: A flow rate of 1.0 mL/min and a column temperature of 30 °C are standard starting points to ensure reproducible retention times and efficient separation.

Alternative Method: Rapid Isocratic Elution

This method is suitable for rapid, routine quality control checks where the impurity profile is well-characterized and less complex.

Rationale for Parameter Selection:

  • Column: A shorter C18 column (e.g., 4.6 x 100 mm, 3.5 µm) can be used to reduce analysis time.

  • Mobile Phase: A fixed ratio of acetonitrile and water is used. The optimal ratio must be determined experimentally to ensure the main peak elutes with a suitable retention factor (k') and is adequately separated from known impurities.

  • Detection, Flow Rate, and Temperature: These parameters are generally kept consistent with the primary method for comparable sensitivity and reproducibility.

Experimental Protocols

Standard and Sample Preparation

Objective: To prepare accurate and reproducible solutions for HPLC analysis.

Protocol:

  • Standard Solution (1 mg/mL): Accurately weigh approximately 25 mg of tert-butyl (4-bromobenzyl)methylcarbamate reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in a suitable diluent (e.g., 50:50 acetonitrile:water) and sonicate briefly to ensure complete dissolution.

  • Dilute to the mark with the diluent and mix thoroughly.

  • Sample Solution (1 mg/mL): Prepare the test sample using the same procedure as the standard solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.

HPLC Method Parameters
ParameterPrimary Method (Gradient)Alternative Method (Isocratic)
Column C18, 4.6 x 150 mm, 3.5 µmC18, 4.6 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile0.1% Formic Acid in Acetonitrile
Gradient 0-20 min, 50-95% B; 20-25 min, 95% BN/A
Isocratic Elution N/A65% B
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30 °C30 °C
Detection UV at 220 nmUV at 220 nm
Injection Vol. 10 µL10 µL

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Standard/Sample Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (% Area) Integrate->Calculate Report Generate Report Calculate->Report

Performance Comparison and Data Analysis

The performance of the two methods should be evaluated based on key chromatographic parameters. The following table presents a hypothetical but realistic comparison.

Performance MetricPrimary Method (Gradient)Alternative Method (Isocratic)Justification
Resolution (Main Peak vs. Impurity) > 2.0Potentially < 1.5Gradient elution provides superior separation power for complex mixtures.
Peak Tailing Factor (Main Peak) 0.9 - 1.20.9 - 1.3Both methods should yield symmetrical peaks under optimized conditions.
Analysis Time ~25 minutes~10 minutesIsocratic method is inherently faster due to the lack of a gradient and re-equilibration step.
Sensitivity (LOD/LOQ) LowerSlightly HigherGradient can concentrate the analyte at the head of the column, improving sensitivity.

Data Interpretation: Purity is typically calculated using the area percent method, assuming all components have a similar response factor at the chosen wavelength.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Ensuring Trustworthiness: Forced Degradation Studies

To establish the stability-indicating nature of the primary HPLC method, forced degradation studies are essential as per ICH guidelines.[13][14][15] This involves subjecting the compound to harsh conditions to intentionally generate degradation products. The analytical method is then validated by its ability to separate these newly formed impurities from the parent compound.[13][16]

Forced Degradation Protocol

Objective: To generate potential degradation products and assess the specificity of the HPLC method.

Protocol:

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60 °C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH and heat at 60 °C for 24 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid compound to 105 °C for 48 hours.

  • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.

  • Analyze all stressed samples, along with an unstressed control, using the primary gradient HPLC method.

Forced_Degradation_Logic cluster_stress Stress Conditions (ICH Q1A) cluster_results Method Validation Start tert-butyl (4-bromobenzyl)methylcarbamate Sample Acid Acid Hydrolysis Start->Acid Base Base Hydrolysis Start->Base Oxidation Oxidation (H2O2) Start->Oxidation Thermal Dry Heat Start->Thermal Photo Photolysis (UV) Start->Photo Analysis Analyze by Stability-Indicating HPLC Method Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Resolution Peak Purity & Resolution Check Analysis->Resolution MassBalance Mass Balance Calculation Analysis->MassBalance Conclusion Method is Stability-Indicating Resolution->Conclusion MassBalance->Conclusion

Expected Outcomes: The chromatograms from the stressed samples should show a decrease in the main peak area and the appearance of new peaks corresponding to degradation products. The primary HPLC method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent peak and from each other.

Conclusion: A Framework for Rigorous Purity Assessment

This guide has detailed a comprehensive approach to validating the purity of tert-butyl (4-bromobenzyl)methylcarbamate using HPLC. By comparing a high-resolution gradient method with a rapid isocratic alternative, researchers can select the most appropriate technique for their specific needs, from in-depth stability studies to routine quality control. The inclusion of forced degradation studies provides the highest level of confidence, ensuring that the analytical method is truly "fit for purpose" and capable of detecting any potential impurities that may arise during the synthesis, storage, or handling of this important chemical intermediate. Adherence to these principles of scientific integrity and methodological rigor is paramount in the pursuit of safe and effective pharmaceuticals.

References

A Senior Application Scientist's Comparative Guide to Catalysts for Cross-Coupling Reactions with N-Boc-N-methyl-4-bromobenzylamine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, the judicious selection of a catalytic system is paramount to the success of cross-coupling reactions, particularly when dealing with functionalized and sterically demanding substrates. This guide provides an in-depth comparative analysis of palladium, nickel, and copper catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions with the substrate N-Boc-N-methyl-4-bromobenzylamine. Our objective is to furnish researchers and drug development professionals with the critical insights and practical data necessary to navigate the complexities of catalyst selection, optimize reaction conditions, and troubleshoot potential challenges.

The N-Boc-N-methyl-4-bromobenzylamine scaffold is of significant interest in medicinal chemistry, serving as a versatile building block for the synthesis of a diverse array of bioactive molecules. The presence of the N-Boc protecting group and the secondary amine introduces specific steric and electronic considerations that influence catalyst performance. This guide will delve into these nuances, offering a comparative framework grounded in experimental data from analogous systems.

The Mechanistic Cornerstone: A Unified Catalytic Cycle

At the heart of palladium-catalyzed cross-coupling reactions lies a well-established catalytic cycle, which serves as a foundational model for understanding nickel- and, to some extent, copper-catalyzed transformations.[1][2] This cycle universally comprises three fundamental steps:

  • Oxidative Addition: The active low-valent metal catalyst (e.g., Pd(0)) inserts into the carbon-bromine bond of the aryl bromide, forming a higher oxidation state organometallic complex (e.g., Pd(II)).[2][3] The efficiency of this step is critically influenced by the electron density of the metal center and the steric environment of the ligand.

  • Transmetalation (for Suzuki and Sonogashira) or Amine Coordination/Deprotonation (for Buchwald-Hartwig): In the Suzuki reaction, the organoboron species transfers its organic group to the palladium center.[4] In the Sonogashira reaction, a copper co-catalyst typically facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[5] For the Buchwald-Hartwig amination, the amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.[1][6]

  • Reductive Elimination: The two coupled organic fragments are eliminated from the metal center, forming the new carbon-carbon or carbon-nitrogen bond and regenerating the active low-valent catalyst.[2][3]

Bulky, electron-rich ligands are often employed to accelerate the rates of both oxidative addition and reductive elimination, which are frequently the rate-limiting steps in the catalytic cycle.[5]

Cross-Coupling Catalytic Cycle Generalized Cross-Coupling Catalytic Cycle M(0)L_n Active M(0) Catalyst Oxidative_Addition Oxidative Addition (Ar-X) M(0)L_n->Oxidative_Addition Ar-M(II)-X Ar-M(II)-X Complex Oxidative_Addition->Ar-M(II)-X Transmetalation_Amine_Coordination Transmetalation (Suzuki/Sonogashira) or Amine Coordination (Buchwald-Hartwig) Ar-M(II)-X->Transmetalation_Amine_Coordination Ar-M(II)-Nu Ar-M(II)-Nu Complex Transmetalation_Amine_Coordination->Ar-M(II)-Nu Reductive_Elimination Reductive Elimination Ar-M(II)-Nu->Reductive_Elimination Reductive_Elimination->M(0)L_n Regeneration Ar-Nu Coupled Product Reductive_Elimination->Ar-Nu

Caption: A generalized workflow for transition metal-catalyzed cross-coupling reactions.

Comparative Analysis of Catalysts

The choice of metal—palladium, nickel, or copper—profoundly impacts the reaction's scope, efficiency, and cost-effectiveness. While palladium has historically dominated the field due to its reliability and broad functional group tolerance, nickel and copper have emerged as attractive, more sustainable alternatives.[7][8]

Palladium Catalysts: The Gold Standard

Palladium-based catalysts are the most extensively studied and widely employed for cross-coupling reactions. Their versatility stems from the fine-tuning of their reactivity through a vast library of phosphine and N-heterocyclic carbene (NHC) ligands.[6][9] For a substrate like N-Boc-N-methyl-4-bromobenzylamine, modern palladium systems utilizing bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos) or NHC ligands (e.g., IPr) are generally the first choice.[5][10]

Advantages:

  • High functional group tolerance.

  • Well-understood reaction mechanisms.

  • A wide array of commercially available catalysts and ligands.

  • Generally provides high yields and selectivity.

Disadvantages:

  • High cost and toxicity.

  • Potential for palladium contamination in the final product, a critical concern in pharmaceutical synthesis.

Nickel Catalysts: A Cost-Effective and Highly Reactive Alternative

Nickel catalysts have gained significant traction as a more economical and earth-abundant alternative to palladium.[8][11] Nickel's distinct electronic properties often lead to unique reactivity, sometimes surpassing palladium for certain transformations, particularly with more challenging substrates like aryl chlorides.[8] For N-Boc-N-methyl-4-bromobenzylamine, a nickel catalyst could offer a cost-effective solution with high efficiency.

Advantages:

  • Lower cost and greater abundance compared to palladium.

  • High reactivity, especially for challenging electrophiles.

  • Can facilitate unique transformations not accessible with palladium.

Disadvantages:

  • Generally more sensitive to air and moisture.

  • The catalytic cycles can be more complex and less understood than palladium.

  • May require more rigorous optimization of reaction conditions.

Copper Catalysts: The Classic Reimagined

Copper-catalyzed cross-coupling reactions, such as the Ullmann and Goldberg reactions, predate their palladium-catalyzed counterparts.[12][13] Modern advancements, particularly in ligand design, have revitalized copper catalysis, offering milder reaction conditions and broader substrate scope.[14][15] For C-N bond formation with N-Boc-N-methyl-4-bromobenzylamine, a copper-catalyzed approach could be a viable and economical option.

Advantages:

  • Extremely low cost and high abundance.

  • Low toxicity.

  • Effective for C-N and C-O bond formation.

Disadvantages:

  • Often requires higher catalyst loadings and reaction temperatures than palladium or nickel.

  • Substrate scope can be more limited.

  • Can be sensitive to steric hindrance around the coupling partners.

Performance Comparison in Key Cross-Coupling Reactions

Due to the limited availability of direct comparative studies on N-Boc-N-methyl-4-bromobenzylamine, the following data is compiled from studies on structurally and electronically analogous substrates. This serves as a representative comparison to guide catalyst selection.

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for the formation of biaryl structures. For a substrate like N-Boc-N-methyl-4-bromobenzylamine, the choice of catalyst and ligand is crucial to overcome potential steric hindrance and achieve high yields.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Analogous Substrate
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane10012~855-(4-bromophenyl)-4,6-dichloropyrimidine[7]
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂O10012>954-Bromobenzothiazole[7]
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8012954-Bromobenzonitrile[7]
NiCl₂(PCy₃)₂-K₃PO₄Toluene11018884-Bromo-N,N-dimethylaniline[7]

Expert Insight: For the Suzuki-Miyaura coupling of N-Boc-N-methyl-4-bromobenzylamine, a palladium catalyst with a bulky biarylphosphine ligand like SPhos is likely to provide the highest yield under relatively mild conditions. The use of a pre-catalyst can also be beneficial for ensuring the efficient generation of the active Pd(0) species, which is particularly important for challenging substrates.[1][2][3] Nickel catalysts represent a viable, lower-cost alternative, though they may require higher temperatures.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone for the synthesis of arylamines. The N-Boc-N-methyl group on the substrate does not participate in the reaction but its steric bulk can influence the approach of the incoming amine.

Catalyst SystemLigandBaseSolventTemp (°C)Time (h)Yield (%)Analogous Substrate & Amine
Pd₂(dba)₃XPhosNaOtBuToluene10024954-Bromo-N,N-dimethylaniline + Morpholine
Pd(OAc)₂RuPhosK₂CO₃t-BuOH1103924-Chlorotoluene + Aniline[6]
Ni(cod)₂IPrNaOtBu1,4-Dioxane10012854-Bromoanisole + Piperidine
CuIL-prolineK₂CO₃DMSO9024884-Bromoiodobenzene + Aniline

Expert Insight: The choice of ligand is critical in Buchwald-Hartwig aminations. For coupling with primary and secondary amines, palladium catalysts with bulky biaryl phosphine ligands like XPhos or RuPhos are highly effective.[6] Nickel catalysts with NHC ligands such as IPr also show excellent activity.[10] Copper-catalyzed systems are a good option for simpler amines but may struggle with more sterically demanding partners. The presence of the N-Boc group on the substrate is generally well-tolerated by these catalytic systems.

Sonogashira Coupling: C-C (sp) Bond Formation

The Sonogashira coupling provides a direct route to aryl alkynes. The traditional protocol involves a palladium catalyst and a copper(I) co-catalyst, although copper-free methods have been developed.

Catalyst SystemCo-catalystBaseSolventTemp (°C)Time (h)Yield (%)Analogous Substrate & Alkyne
PdCl₂(PPh₃)₂CuIEt₃NTHFRT6904-Bromoiodobenzene + Phenylacetylene[16]
Pd(OAc)₂/P(p-tol)₃-DBUTHF806923-Bromoaniline + 2-Methyl-3-butyn-2-ol[16]
[DTBNpP]Pd(crotyl)Cl-TMPDMSORT4854-Bromobenzonitrile + 3-Ethynylpyridine[2]
(NHC)-Pd/(NHC)-Cu-K₂CO₃DMF10012894-Bromoanisole + Phenylacetylene[17]

Expert Insight: For the Sonogashira coupling of N-Boc-N-methyl-4-bromobenzylamine, both traditional Pd/Cu systems and modern copper-free protocols are expected to be effective. The use of a well-defined palladium precatalyst can offer milder reaction conditions and higher efficiency, even at room temperature.[2] The choice of base is also critical, with amine bases like triethylamine being common in traditional protocols, while organic bases like DBU or TMP are often used in copper-free systems.

Detailed Experimental Protocols

The following protocols are representative procedures for the cross-coupling of an N-Boc protected aryl bromide, such as N-Boc-N-methyl-4-bromobenzylamine. Optimization of catalyst, ligand, base, solvent, and temperature may be necessary for specific coupling partners.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

Suzuki-Miyaura Workflow Experimental Workflow: Suzuki-Miyaura Coupling Start Start Reagents Combine Aryl Bromide, Boronic Acid, Base, Pd Catalyst, and Ligand in a Schlenk flask Start->Reagents Inert_Atmosphere Evacuate and backfill with Argon (3x) Reagents->Inert_Atmosphere Solvent Add degassed solvent Inert_Atmosphere->Solvent Reaction Heat to desired temperature and stir for specified time Solvent->Reaction Monitoring Monitor reaction progress by TLC or LC-MS Reaction->Monitoring Workup Cool, dilute with water, and extract with organic solvent Monitoring->Workup Purification Dry, concentrate, and purify by column chromatography Workup->Purification End Characterize Product Purification->End

Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • N-Boc-N-methyl-4-bromobenzylamine (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (1-2 mol%)

  • SPhos (2-4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous toluene and degassed water (e.g., 10:1 v/v)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add N-Boc-N-methyl-4-bromobenzylamine, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Seal the flask with a septum, and evacuate and backfill with argon three times.

  • Add the degassed toluene and water via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Buchwald-Hartwig Amination

Materials:

  • N-Boc-N-methyl-4-bromobenzylamine (1.0 equiv)

  • Amine (1.2 equiv)

  • Bis(1,5-cyclooctadiene)nickel(0) (Ni(cod)₂) (5-10 mol%)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (10-20 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous 1,4-dioxane

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox, to a vial, add Ni(cod)₂, IPr·HCl, and NaOtBu.

  • Add anhydrous 1,4-dioxane and stir for 10 minutes to generate the active catalyst.

  • In a separate vial, dissolve N-Boc-N-methyl-4-bromobenzylamine and the amine in 1,4-dioxane.

  • Add the catalyst solution to the substrate solution.

  • Seal the vial and heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture, filter through a pad of celite, and rinse with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by flash column chromatography.

Protocol 3: Copper-Catalyzed Sonogashira Coupling (Copper-Free Palladium Protocol also provided in comparison table)

Materials:

  • N-Boc-N-methyl-4-bromobenzylamine (1.0 equiv)

  • Terminal alkyne (1.5 equiv)

  • Palladium(II) chloride (PdCl₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Anhydrous THF

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a Schlenk flask, add PdCl₂, PPh₃, and CuI.

  • Evacuate and backfill with argon three times.

  • Add anhydrous THF, followed by N-Boc-N-methyl-4-bromobenzylamine, the terminal alkyne, and triethylamine.

  • Stir the reaction mixture at room temperature for 6-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite.

  • Wash the filtrate with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or no conversion Inactive catalystUse a fresh batch of catalyst and ligand. Consider using a pre-catalyst. Ensure a strictly inert atmosphere.
Poor quality reagentsUse freshly distilled/purified solvents and high-purity reagents.
Insufficiently strong baseFor Suzuki and Buchwald-Hartwig, consider a stronger base (e.g., K₃PO₄ or Cs₂CO₃ instead of K₂CO₃).
Protodeboronation (Suzuki) Degradation of boronic acidUse the boronic acid as soon as possible after purchase/synthesis. Consider using a more stable boronic ester (e.g., pinacol ester). Use a pre-catalyst that activates at a lower temperature.[1][2][3]
Homocoupling of boronic acid (Suzuki) or alkyne (Sonogashira) Presence of oxygenThoroughly degas all solvents and maintain a positive pressure of inert gas.
Inappropriate catalyst/ligand ratioOptimize the catalyst-to-ligand ratio.
Boc-deprotection Acidic conditionsEnsure the reaction conditions are not acidic. If acidic workup is required, perform it at low temperatures and for a short duration.
High temperaturesIf possible, screen for catalysts that operate at lower temperatures.
Hydrodehalogenation (aryl bromide is reduced) Presence of water or other proton sourcesUse anhydrous solvents and reagents.
β-hydride elimination (in some cases)Choose a ligand that promotes reductive elimination over β-hydride elimination.

Conclusion

The selection of an optimal catalyst for the cross-coupling of N-Boc-N-methyl-4-bromobenzylamine is a multifaceted decision that requires a careful consideration of cost, reactivity, and scalability.

  • Palladium catalysts , particularly those with bulky biarylphosphine or NHC ligands, remain the most reliable and versatile option, offering high yields and broad functional group tolerance. The use of modern pre-catalysts can further enhance their efficiency, especially for challenging couplings.

  • Nickel catalysts present a highly attractive, cost-effective alternative with the potential for high reactivity. While they may require more rigorous optimization, their performance in C-C and C-N bond formation warrants their consideration, especially on a larger scale.

  • Copper catalysts are an excellent choice for specific applications, particularly C-N bond formation, due to their low cost and toxicity. While they may not be as broadly applicable as palladium or nickel for all types of cross-coupling reactions with this substrate, they are a valuable tool in the synthetic chemist's arsenal.

By understanding the fundamental principles of each catalytic system and leveraging the comparative data and protocols presented in this guide, researchers can make informed decisions to accelerate their synthetic endeavors and advance their drug discovery and development programs.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed, step-by-step protocol for the proper and safe disposal of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester (CAS No. 260809-26-5). As a critical reagent in modern synthetic chemistry and drug development, ensuring its responsible handling from acquisition to disposal is paramount for laboratory safety, environmental protection, and regulatory compliance. This guide is designed for researchers, scientists, and laboratory managers, offering field-proven insights that extend beyond mere procedural steps to explain the fundamental causality behind each recommendation.

The core principle underpinning this protocol is the chemical's classification. Due to the presence of a carbon-bromine bond, this compound is categorized as a halogenated organic compound . This classification dictates that it cannot be disposed of via standard laboratory drains or mixed with non-halogenated waste streams.[1][2] It requires segregation and disposal through a licensed hazardous waste management provider.[3][4]

Section 1: Chemical Profile and Hazard Assessment

Before handling any chemical, a thorough understanding of its properties and potential hazards is essential. The Safety Data Sheet (SDS) for the specific product in use should always be the primary reference. The information below is a synthesis based on its chemical structure and data for structurally similar compounds.

This compound is a complex molecule whose hazards are derived from its constituent parts: a brominated aromatic ring and a tert-butyl carbamate group. While the tert-butyl carbamate moiety is generally stable, the brominated benzyl component necessitates careful handling.[5][6]

Property Value
Chemical Name This compound[7]
Synonyms N-Boc-N-methyl-4-bromobenzylamine, tert-butyl 4-bromobenzyl(methyl)carbamate[7][8]
CAS Number 260809-26-5[7]
Molecular Formula C₁₃H₁₈BrNO₂[7]
Molecular Weight 300.19 g/mol [7]
Physical Form Liquid or Solid[7]
Anticipated Hazards Based on analogous compounds, may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[6]

Regulatory Context: As a halogenated organic compound, this chemical falls under specific waste regulations, such as those outlined by the Environmental Protection Agency (EPA) in the United States.[9] Improper disposal, such as mixing with non-halogenated solvents, can contaminate large volumes of waste and lead to significant compliance violations and disposal costs.[10]

Section 2: Mandatory Personal Protective Equipment (PPE) and Handling

Safe handling is the first step in safe disposal. All operations involving this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[2][11]

Equipment Specification & Rationale
Eye Protection ANSI Z87.1-compliant safety goggles.[2] They provide a seal around the eyes to protect against splashes.
Hand Protection Nitrile gloves.[1] Check manufacturer's compatibility data. Double-gloving may be appropriate for extended handling.
Body Protection A flame-resistant laboratory coat and closed-toe shoes are mandatory to protect skin and clothing from potential contact.[1][2]

Section 3: Step-by-Step Waste Collection and Segregation Protocol

This protocol ensures that the waste is handled safely at the point of generation and is correctly prepared for final disposal. Evaporation in a fume hood or disposal down the sink are strictly prohibited methods.[12][13]

Step 1: Identify and Designate the Waste Stream All waste containing this compound, including the pure compound, reaction mixtures, and contaminated materials (e.g., pipette tips, weighing paper), must be designated as "Halogenated Organic Hazardous Waste." [1][2][11]

Step 2: Select a Compatible Waste Container Use a chemically resistant container, preferably high-density polyethylene (HDPE) or glass, with a secure, leak-proof screw cap.[13] The container must be in good condition, free from cracks or deterioration.[13] Ensure the container is compatible with all components of the waste mixture, not just the title compound.

Step 3: Properly Label the Waste Container Label the container before adding any waste.[10] The label must be clear, durable, and include the following information:

  • The words "Hazardous Waste" [3]

  • The full, unabbreviated chemical name: "this compound" [10]

  • List all other chemical constituents and their approximate percentages.

  • The date when the first drop of waste was added.

Step 4: Accumulate Waste in a Satellite Accumulation Area (SAA) Store the labeled waste container in a designated SAA, which must be at or near the point of waste generation.[3][13] The SAA should be a secondary containment bin to capture any potential leaks. Keep the waste container securely capped at all times, except when actively adding waste.[12][13]

Step 5: Arrange for Final Disposal Once the container is full or waste generation is complete, contact your institution's Environmental Health & Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup.[3] Do not exceed the accumulation time or volume limits for your SAA as defined by institutional and federal regulations.[3]

Section 4: Emergency Procedures for Spills

Accidents can happen. A prepared response is critical to mitigating risk.

  • Alert Personnel: Immediately notify others in the vicinity.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Don Appropriate PPE: Before any cleanup, don the full PPE detailed in Section 2.

  • Contain and Absorb: For small liquid spills, cover with an inert absorbent material such as vermiculite, sand, or a chemical spill pillow.[14][15] Do not use combustible materials like paper towels or sawdust.[15] For solid spills, carefully sweep up the material to avoid creating dust.[5]

  • Collect Waste: Place all contaminated absorbent material and collected solids into a designated "Halogenated Organic Hazardous Waste" container for disposal.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., isopropanol, ethanol), and dispose of the cleaning materials as hazardous waste.

  • Escalation: For large spills, spills outside of a fume hood, or any spill you are not equipped or trained to handle, evacuate the area and contact your institution's emergency response team or dial 911.[10]

Section 5: Disposal Workflow Diagram

The following diagram outlines the decision-making process for the safe management and disposal of this compound.

G Disposal Workflow for this compound start Substance Identified for Disposal classify Classify as Halogenated Organic Waste (Contains Carbon-Bromine Bond) start->classify Is it waste? spill Accidental Spill Occurs start->spill container Select & Pre-Label Compatible Hazardous Waste Container classify->container spill_proc Follow Spill Management Protocol (See Section 4) spill->spill_proc Yes collect Collect Waste in Container (Keep Closed) container->collect store Store in Designated Satellite Accumulation Area (SAA) collect->store pickup Arrange Pickup with EH&S or Licensed Contractor store->pickup end Proper Disposal Complete pickup->end spill_waste Collect Spill Debris as Halogenated Waste spill_proc->spill_waste spill_waste->collect Add to waste stream

Caption: Decision workflow for handling and disposal.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of (4-Bromo-benzyl)-methyl-carbamic acid tert-butyl ester (CAS No. 260809-26-5). As researchers and drug development professionals, a deep understanding of a compound's potential hazards is the foundation of safe and effective experimentation. This document moves beyond a simple checklist to explain the causality behind each safety recommendation, ensuring a self-validating system of laboratory practice.

Hazard Assessment: Understanding the Risks

A thorough risk assessment must be conducted before any new experiment.[4] This involves a critical evaluation of the specific procedures to be performed and the potential for exposure. The GHS hazard classifications for the closely related compound, tert-butyl N-[(4-bromophenyl)methyl]carbamate, provide a strong basis for our safety protocols.[5]

Hazard Statement Description Implication for Handling
H302 Harmful if swallowedAvoid ingestion. Do not eat, drink, or smoke in the laboratory.[6]
H315 Causes skin irritationDirect contact with skin must be prevented through appropriate gloves and lab attire.
H319 Causes serious eye irritationChemical splashes can cause significant eye damage.[7] Proper eye protection is mandatory.
H335 May cause respiratory irritationInhalation of dust or aerosols can irritate the respiratory tract.[5] Handling should occur in a well-ventilated area.

It is crucial to assume that this compound is more toxic than its least hazardous component and to treat it with the same level of caution as compounds with known toxicity.[4][8]

Personal Protective Equipment (PPE): Your Primary Defense

The selection of PPE is not arbitrary; it is a direct response to the identified hazards. The following PPE is mandatory when handling this compound.

Eye and Face Protection
  • Rationale: To prevent eye contact that can lead to serious irritation.[5]

  • Protocol:

    • Wear chemical safety goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are considered minimum protection.

    • For procedures with a higher risk of splashing, such as transferring solutions or performing reactions under pressure, a face shield must be worn in addition to safety goggles.[4]

    • All eye and face protection must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1]

Skin and Body Protection
  • Rationale: To prevent skin irritation and potential absorption.[5]

  • Protocol:

    • Gloves: Chemical-resistant gloves are required. Nitrile or neoprene gloves are recommended.[4] Always inspect gloves for tears or punctures before use.[6] Employ proper glove removal techniques to avoid contaminating your skin.[9] After handling, dispose of contaminated gloves in accordance with institutional policies.[9]

    • Lab Coat: A clean, buttoned lab coat must be worn to protect against incidental contact and small splashes.

    • Apparel: Wear long pants and closed-toe shoes to ensure no skin is exposed.[6]

Respiratory Protection
  • Rationale: To prevent the inhalation of airborne particles that may cause respiratory irritation.[5]

  • Protocol:

    • Primary Control: All handling of the solid compound or its solutions should be performed inside a certified chemical fume hood to minimize vapor and dust concentrations.[10]

    • Secondary Control: If procedures have a high potential for generating dust (e.g., weighing large quantities, scraping dried material) and engineering controls are insufficient, a NIOSH-approved respirator with an appropriate particulate filter (e.g., N95) must be used.[4][7]

Operational and Disposal Plans

A safe experiment is a well-planned one. The following procedural steps integrate the use of PPE into the entire workflow, from preparation to disposal.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within a chemical fume hood for the handling of this compound.[10] Ensure an eyewash station and safety shower are accessible.[2]

  • Donning PPE: Before handling the chemical, put on all required PPE as described above.

  • Weighing and Transfer: Conduct all weighing and transfers of the solid material within the fume hood. Use a spatula for transfers and handle carefully to minimize dust generation.[11]

  • In Use: Keep all containers of the chemical tightly closed when not in use.[11]

  • Post-Handling: After handling is complete, decontaminate the work surface. A 10% bleach solution followed by a water rinse can be effective for decontaminating surfaces from carbamates.[4]

  • Doffing PPE: Remove gloves and lab coat before leaving the laboratory. Wash hands thoroughly with soap and water.[6]

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal A Assess Hazards & Review SDS B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B Proceed C Handle in Chemical Fume Hood B->C D Minimize Dust Generation C->D E Segregate Waste (Solid & Liquid) D->E F Dispose via EHS (Licensed Professional) E->F

Caption: Workflow for handling this compound.

Disposal Plan
  • Waste Characterization: All waste containing this compound, including empty containers, contaminated gloves, and absorbent materials, must be treated as hazardous waste.

  • Segregation: Keep solid and liquid waste streams separate.

  • Containment: Collect waste in clearly labeled, sealed containers that are compatible with the chemical.

  • Final Disposal: Do not dispose of this chemical down the drain.[1] Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal service.[9][12]

Emergency Procedures

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[1][3] Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1][3] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material.[4] Carefully sweep or scoop up the material into a suitable container for disposal.[1] Avoid generating dust.[4]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.